Lambrolizumab
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C85H170N4OS |
|---|---|
Molecular Weight |
1296.4 g/mol |
IUPAC Name |
1-butyl-4-propylpiperazine;ethane;1-[hex-5-enyl(2-methyltetradecyl)amino]tetradecan-2-ol;3-[2-methylhexadeca-8,10-dienyl(2-methylhexadeca-9,11-dienyl)amino]propane-1-thiol |
InChI |
InChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3 |
InChI Key |
AMOIBCKFWIUEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC.CCCCCCCCCCCCC(C)CN(CCCCC=C)CC(CCCCCCCCCCCC)O.CCCCCC=CC=CCCCCCC(C)CN(CCCS)CC(C)CCCCCCC=CC=CCCCC.CCCCN1CCN(CC1)CCC |
Origin of Product |
United States |
Foundational & Exploratory
Lambrolizumab (Pembrolizumab): A Technical Guide to its Mechanism of Action in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lambrolizumab, now widely known as pembrolizumab (Keytruda®), is a humanized monoclonal IgG4 kappa isotype antibody that has revolutionized the treatment landscape for advanced melanoma.[1][2] As an immune checkpoint inhibitor, its mechanism of action is centered on blocking the programmed cell death protein 1 (PD-1) receptor, thereby unleashing the body's own immune system to combat cancer cells.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in melanoma, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visualizations of key pathways and workflows.
Core Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
The therapeutic efficacy of this compound is rooted in its ability to disrupt the PD-1/PD-L1/L2 immune checkpoint pathway, a critical mechanism of immune evasion employed by tumor cells.
The PD-1 Pathway in Melanoma:
T-lymphocytes (T-cells) are the primary effectors of the anti-tumor immune response. However, their activity is tightly regulated by a series of co-stimulatory and co-inhibitory signals, known as immune checkpoints, to prevent excessive inflammation and autoimmunity.[3] The PD-1 receptor is a key inhibitory checkpoint expressed on the surface of activated T-cells. Melanoma cells can exploit this pathway by expressing the ligands for PD-1, namely Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).
When PD-L1 or PD-L2 on the surface of a melanoma cell binds to the PD-1 receptor on a T-cell, it transmits an inhibitory signal into the T-cell. This signaling cascade leads to T-cell "exhaustion," characterized by decreased proliferation, reduced cytokine production (such as Interferon-gamma, IFN-γ), and diminished cytotoxic activity, ultimately allowing the tumor to evade immune destruction.
This compound's Intervention:
This compound is a high-affinity antibody that selectively binds to the PD-1 receptor on T-cells. This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2. By blocking this inhibitory signal, this compound effectively "releases the brakes" on the T-cell, restoring its ability to recognize and attack melanoma cells. This reactivation of the anti-tumor immune response is the cornerstone of this compound's therapeutic effect.
Quantitative Data from Pivotal Clinical Trials
The clinical efficacy of this compound in melanoma has been extensively documented in a series of KEYNOTE trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in Advanced Melanoma (KEYNOTE-001)
| Patient Cohort | Dosing Regimen | Number of Patients | Overall Response Rate (ORR) | 3-Year Overall Survival (OS) Rate |
| All Patients | 2 mg/kg Q3W, 10 mg/kg Q3W, or 10 mg/kg Q2W | 655 | 33% | 40% |
| Ipilimumab-naïve | Various | 313 | 39% | 41% |
| Ipilimumab-treated | Various | 342 | 29% | 41% |
| Treatment-naïve | Various | Not specified in pooled analysis | 45% | 45% |
Table 2: Comparison of this compound and Chemotherapy in Ipilimumab-Refractory Melanoma (KEYNOTE-002)
| Treatment Arm | Number of Patients | 6-Month Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| This compound 2 mg/kg Q3W | 180 | 34% | 21% |
| This compound 10 mg/kg Q3W | 181 | 38% | 25% |
| Investigator-Choice Chemotherapy | 179 | 16% | 4% |
Table 3: Comparison of this compound and Ipilimumab in Advanced Melanoma (KEYNOTE-006)
| Treatment Arm | Number of Patients | 1-Year Overall Survival (OS) Rate | 7-Year Overall Survival (OS) Rate |
| This compound 10 mg/kg Q2W or Q3W (pooled) | 556 | 74.1% (Q2W) / 68.4% (Q3W) | 37.8% |
| Ipilimumab 3 mg/kg Q3W | 278 | 58.2% | 25.3% |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the clinical development of this compound for melanoma.
Tumor Response Assessment: RECIST 1.1 and irRC
Objective: To evaluate changes in tumor burden in response to treatment.
Methodology:
-
Imaging: Tumor assessments were conducted via computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and then at regular intervals (e.g., every 12 weeks).
-
RECIST 1.1 (Response Evaluation Criteria in Solid Tumors v1.1):
-
Target Lesions: Up to five of the largest measurable lesions were selected as target lesions.
-
Measurement: The longest diameter of each target lesion was measured.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
-
irRC (immune-related Response Criteria):
-
Rationale: To account for atypical response patterns observed with immunotherapies, such as pseudoprogression (an initial increase in tumor size followed by a response).
-
Method: Similar to RECIST, but new lesions do not automatically signify progressive disease. An increase in tumor burden requires confirmation with a subsequent scan to be classified as PD.
-
Immunohistochemistry (IHC) for PD-L1 Expression
Objective: To determine the expression levels of PD-L1 in tumor tissue.
Methodology:
-
Antibody and Platform: The PD-L1 IHC 22C3 pharmDx assay was performed on the Dako Autostainer Link 48 platform.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor specimens were sectioned.
-
Staining Procedure:
-
Deparaffinization, rehydration, and target retrieval were performed using a 3-in-1 procedure on the PT Link platform.
-
The primary antibody, anti-PD-L1 clone 22C3, was applied.
-
A secondary antibody and a chromogen (3,3'-diaminobenzidine tetrahydrochloride - DAB) were used for visualization, resulting in a brown precipitate at the site of antigen expression.
-
The tissue was counterstained with hematoxylin.
-
-
Scoring:
-
PD-L1 expression was assessed in both tumor cells and mononuclear inflammatory cells.
-
A 6-point scoring system was used: IHC0 (no staining), IHC1 (<1%), IHC2 (1%-9%), IHC3 (10%-32%), IHC4 (33%-65%), and IHC5 (66%-100% staining).
-
A positivity threshold was often defined as ≥1% of cells staining for PD-L1.
-
T-Cell Activation and Function Assays
Objective: To measure the functional consequences of PD-1 blockade on T-cells.
Methodology:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Whole blood was collected from patients.
-
PBMCs were isolated using Ficoll-Paque density gradient centrifugation.
-
-
Flow Cytometry for Immune Cell Phenotyping:
-
PBMCs were stained with a panel of fluorescently-labeled antibodies against various cell surface markers (e.g., CD3, CD4, CD8, PD-1, Ki-67).
-
Cells were analyzed on a flow cytometer to quantify different immune cell populations and their expression of key markers.
-
-
T-Cell Proliferation Assays:
-
PBMCs or isolated T-cells were labeled with a proliferation-tracking dye (e.g., CFSE).
-
Cells were stimulated in vitro with antigens or mitogens in the presence or absence of this compound.
-
Proliferation was measured by the dilution of the dye using flow cytometry.
-
-
Cytokine Release Assays (e.g., ELISpot, Intracellular Cytokine Staining):
-
ELISpot: PBMCs were stimulated in vitro, and the number of cells secreting a specific cytokine (e.g., IFN-γ) was quantified.
-
Intracellular Cytokine Staining: Stimulated T-cells were treated with a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly. The cells were then fixed, permeabilized, and stained with anti-cytokine antibodies for flow cytometric analysis.
-
Conclusion
This compound (pembrolizumab) has fundamentally altered the prognosis for patients with advanced melanoma. Its mechanism of action, centered on the blockade of the PD-1/PD-L1 immune checkpoint, effectively restores the anti-tumor activity of the patient's own T-cells. This guide has provided a detailed overview of this mechanism, supported by robust clinical trial data and an outline of the key experimental protocols that have been instrumental in its development and validation. The continued investigation into the nuances of the PD-1 pathway and the tumor microenvironment will undoubtedly lead to further refinements in immunotherapy and improved outcomes for patients with melanoma and other malignancies.
References
- 1. Development of a clinical trial assay for PD-L1 immunohistochemistry (IHC) for use with pembrolizumab (pembro) clinical trials in melanoma. - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Pembrolizumab versus investigator-choice chemotherapy for ipilimumab-refractory melanoma (KEYNOTE-002): a randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
A Technical Guide to Pembrolizumab and the Inhibition of the PD-1/PD-L1 Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pembrolizumab is a humanized monoclonal antibody of the IgG4-kappa isotype that has revolutionized cancer treatment by targeting the programmed cell death-1 (PD-1) receptor.[1][2] As a cornerstone of immuno-oncology, it functions as an immune checkpoint inhibitor, effectively releasing the "brakes" on the immune system to recognize and eliminate cancer cells.[3] This guide provides an in-depth technical overview of the PD-1/PD-L1 pathway, the precise mechanism of action of Pembrolizumab, its pharmacological properties, and the key experimental protocols used to characterize its activity.
The PD-1/PD-L1 Immune Checkpoint Pathway
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance, thereby preventing autoimmune reactions.
-
PD-1 (Programmed Death-1, CD279): A co-inhibitory receptor expressed on the surface of activated T-cells, B-cells, and natural killer (NK) cells.[4]
-
PD-L1 (Programmed Death-Ligand 1, B7-H1) and PD-L2 (B7-DC): Ligands for the PD-1 receptor. While PD-L2 expression is mainly restricted to antigen-presenting cells (APCs), PD-L1 is expressed on a wide range of hematopoietic and non-hematopoietic cells, including many types of cancer cells.
Under normal physiological conditions, the binding of PD-L1 or PD-L2 to PD-1 on an activated T-cell delivers an inhibitory signal. This signal, mediated by the recruitment of phosphatases like SHP-2 to the T-cell receptor (TCR) signaling complex, dampens T-cell proliferation, cytokine production, and cytotoxic activity.
Many tumors exploit this pathway to evade immune destruction. By overexpressing PD-L1 on their surface, cancer cells can engage with PD-1 on tumor-infiltrating T-cells, leading to T-cell "exhaustion" or anergy and allowing the tumor to grow unchecked.
Pembrolizumab: Mechanism of Action
Pembrolizumab is a high-affinity, selective IgG4 humanized monoclonal antibody designed to block the PD-1 receptor. Its mechanism revolves around preventing the interaction between PD-1 and its ligands, PD-L1 and PD-L2.
By binding to a specific epitope on the PD-1 receptor, Pembrolizumab sterically hinders the binding of PD-L1 and PD-L2. This action effectively removes the inhibitory signal, thereby restoring the functional activity of tumor-specific T-cells. The reactivated T-cells can then proliferate, produce cytokines (such as IFN-γ), and exert their cytotoxic effects, leading to immune-mediated tumor cell death. Pembrolizumab's IgG4 isotype was chosen to minimize antibody-dependent cell-mediated cytotoxicity (ADCC), thus avoiding the destruction of activated, PD-1-expressing T-cells.
Quantitative Data and Pharmacology
The efficacy and dosing of Pembrolizumab are supported by extensive pharmacological data.
Table 1: Pharmacokinetic and Binding Properties of Pembrolizumab
| Parameter | Value | Reference(s) |
| Molecular Weight | ~149 kDa | |
| Binding Affinity (KD) to PD-1 | 29 pM | |
| Half-Life (t1/2) | ~20-27 days | |
| Volume of Distribution (Vss) | ~7.4 L | |
| Clearance | ~0.22 L/day | |
| PD-1 Receptor Occupancy | >90% at clinical doses |
Table 2: Selected Clinical Efficacy Data for Pembrolizumab
| Indication | Trial (Phase) | Treatment Arm | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Reference(s) |
| Advanced Melanoma | KEYNOTE-006 (III) | Pembrolizumab (every 3 weeks) | 32.9% | 46.4% (at 6 months) | |
| Ipilimumab | 11.9% | 26.5% (at 6 months) | |||
| NSCLC (PD-L1 ≥1%) | KEYNOTE-042 (III) | Pembrolizumab Monotherapy | 27.3% | 5.4 months (median) | |
| Chemotherapy | 21.5% | 5.4 months (median) | |||
| Metastatic Cervical Cancer (CPS ≥1) | KEYNOTE-158 (II) | Pembrolizumab Monotherapy | 14.3% | 2.1 months (median) |
NSCLC: Non-Small Cell Lung Cancer; CPS: Combined Positive Score
Key Experimental Protocols
Characterizing the interaction between Pembrolizumab and the PD-1/PD-L1 axis requires specific and robust experimental methodologies.
Protocol: PD-L1 Expression by Immunohistochemistry (IHC)
IHC is the standard method for assessing PD-L1 expression in tumor tissue to identify patients likely to respond to Pembrolizumab. The FDA has approved specific IHC assays, such as the PD-L1 IHC 22C3 pharmDx, as a companion diagnostic.
Objective: To detect the presence and localization of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation: Obtain FFPE tumor tissue block. Cut 4-5 micron thick sections and mount on positively charged slides. Bake slides at 55-60°C for at least 20 minutes.
-
Deparaffinization and Rehydration: Immerse slides in xylene (or a xylene substitute) to remove paraffin, followed by a series of graded ethanol washes (e.g., 100%, 95%, 70%) to rehydrate the tissue. Finally, rinse in deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the antigen. This is typically done by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) and heating in a pressure cooker, water bath, or steamer.
-
Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity, which can cause background staining.
-
Primary Antibody Incubation: Apply the primary antibody (e.g., anti-PD-L1 rabbit monoclonal, clone 22C3) and incubate for a specified time (e.g., 60 minutes) at room temperature in a humidified chamber.
-
Detection System: Apply a polymer-based detection system. This typically involves a secondary antibody linker that binds to the primary antibody and a polymer conjugated with horseradish peroxidase (HRP).
-
Chromogen Application: Add a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), which reacts with HRP to produce a brown-colored precipitate at the site of the antigen.
-
Counterstaining: Lightly stain the tissue with hematoxylin to visualize cell nuclei, providing histological context.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and clear with xylene. Coverslip the slides using a permanent mounting medium.
-
Scoring: A pathologist evaluates the staining. For many cancers treated with Pembrolizumab, this involves calculating the Tumor Proportion Score (TPS) or Combined Positive Score (CPS).
Protocol: T-Cell Reactivation Assay by Flow Cytometry
This assay measures the functional consequence of PD-1 blockade by quantifying markers of T-cell activation.
Objective: To assess the ability of Pembrolizumab to enhance T-cell activation and cytokine production in vitro.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density-gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: Culture PBMCs in complete RPMI-1640 medium. Stimulate the T-cells using a polyclonal activator like anti-CD3/anti-CD28 beads or a specific antigen (e.g., tetanus toxoid) to induce PD-1 expression.
-
Treatment: Add Pembrolizumab or an IgG4 isotype control antibody to the stimulated cultures at a relevant concentration (e.g., 10 µg/mL). Incubate for 24-72 hours.
-
Intracellular Cytokine Staining (Optional): For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Surface Marker Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, and an activation marker like CD69 or CD25) for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: If performing intracellular staining, fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Add fluorescently-conjugated antibodies against intracellular targets (e.g., IFN-γ, Ki-67) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a multi-parameter flow cytometer.
-
Data Analysis: Gate on lymphocyte populations (CD3+) and then on CD4+ and CD8+ subsets. Analyze the percentage of cells expressing activation markers (CD69+, IFN-γ+) in the Pembrolizumab-treated group versus the isotype control group. An increase in these markers indicates T-cell reactivation.
Protocol: PD-1 Receptor Occupancy (RO) Assay
This assay quantifies the percentage of PD-1 receptors on target T-cells that are bound by Pembrolizumab.
Objective: To determine the extent and duration of target engagement by Pembrolizumab on circulating T-cells.
Methodology:
-
Sample Collection: Collect whole blood from patients at various time points before and after Pembrolizumab administration.
-
Assay Principle: The assay uses a fluorescently-labeled anti-PD-1 antibody that does not compete with Pembrolizumab for binding (to measure total PD-1) or a competing antibody/ligand (to measure free, unbound PD-1). A common approach measures free receptors.
-
Staining:
-
Aliquot whole blood or isolated PBMCs.
-
Add a cocktail of antibodies to identify T-cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Add a fluorescently-labeled anti-PD-1 detection antibody (e.g., clone EH12.1-PE) that competes with Pembrolizumab for the same binding site. The signal from this antibody will be inversely proportional to the amount of Pembrolizumab bound to the cells.
-
Incubate for 30 minutes at 4°C.
-
-
Red Blood Cell Lysis: If using whole blood, lyse red blood cells using a commercial lysis buffer.
-
Acquisition: Wash and acquire cells on a flow cytometer.
-
Calculation and Analysis:
-
Gate on CD4+ and CD8+ T-cell populations.
-
Measure the Mean Fluorescence Intensity (MFI) of the detection antibody.
-
Receptor Occupancy (%) is calculated as: [1 - (MFI of post-dose sample / MFI of pre-dose baseline sample)] * 100
-
A high RO value indicates successful target engagement by Pembrolizumab.
-
References
Early Clinical Studies of Lambrolizumab (MK-3475): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal early clinical studies of Lambrolizumab (MK-3475), now known as Pembrolizumab. This compound is a humanized monoclonal IgG4 antibody designed to block the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[1][2] This document synthesizes key findings from the foundational Phase 1b KEYNOTE-001 trial, focusing on quantitative data, experimental protocols, and the underlying mechanism of action for an audience of research and development professionals.
Core Mechanism: The PD-1/PD-L1 Signaling Pathway
The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and promotes self-tolerance.[1] Many tumors exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[2][3] When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it transmits an inhibitory signal, leading to T-cell exhaustion and rendering the immune cell unable to destroy the cancer cell. This compound is designed to disrupt this interaction, thereby restoring the T-cell's natural antitumor activity.
Pivotal Phase 1b Study: KEYNOTE-001
The foundational study for this compound was the Phase 1b KEYNOTE-001 trial (NCT01295827), a multi-cohort, open-label study that evaluated the drug's safety, tolerability, and antitumor activity in patients with advanced solid tumors. The initial dose-escalation and expansion cohorts in patients with advanced melanoma provided the crucial preliminary evidence of efficacy that propelled its rapid development.
Experimental Protocol: KEYNOTE-001 (Melanoma Cohorts)
Study Design:
-
Dose Escalation: A traditional 3+3 design was used initially to establish safety and tolerability, with doses of 1, 3, and 10 mg/kg.
-
Expansion Cohorts: Following the dose-escalation phase, the study was expanded to include a larger population of patients with advanced melanoma. Patients were enrolled into cohorts receiving one of three dosing regimens: 10 mg/kg every two weeks (Q2W), 10 mg/kg every three weeks (Q3W), or 2 mg/kg Q3W.
-
Treatment Duration: this compound was administered via intravenous infusion until confirmed disease progression or the development of unacceptable toxicity.
Patient Population:
-
Inclusion Criteria: Patients with advanced, unresectable melanoma were enrolled. The study included patients who were both naïve to the CTLA-4 inhibitor ipilimumab and those who had been previously treated with it.
-
Exclusion Criteria: Key exclusions included prior treatment with a PD-1 or PD-L1 inhibitor and active autoimmune disease requiring systemic steroids.
Endpoints and Assessments:
-
Primary Endpoints: The initial aims were to define dose-limiting toxicities (DLTs), characterize pharmacokinetics, and establish a recommended Phase 2 dose. In the expansion cohorts, the primary efficacy endpoint was the Overall Response Rate (ORR).
-
Secondary Endpoints: Secondary objectives included Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DOR).
-
Tumor Assessment: Tumor responses were systematically assessed every 12 weeks by an independent, blinded radiographic review according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
Clinical Efficacy Data (Advanced Melanoma)
Early results from the KEYNOTE-001 expansion cohort of 135 patients with advanced melanoma demonstrated significant and durable antitumor activity. The data, presented at ASCO in 2013 and published in the New England Journal of Medicine, were instrumental in the drug's development.
| Efficacy Endpoint | 10 mg/kg Q2W | 10 mg/kg Q3W | 2 mg/kg Q3W | All Doses Pooled |
| Number of Patients | - | - | - | 135 |
| Overall Response Rate (ORR) | 52% | - | 25% | 38% |
| Complete Response (CR) | 10% | - | - | - |
| Progression-Free Survival (PFS) | - | - | - | >7 months (median) |
| Duration of Response (DOR) | 28+ to 240+ days | 28+ to 240+ days | 28+ to 240+ days | Median not reached |
| Continued Response | - | - | - | 81% of responders still on treatment at time of analysis |
Data compiled from the initial Phase 1b expansion study results as of March 2013.
Notably, the response rates were similar between patients who had previously received ipilimumab (38%) and those who had not (37%), indicating efficacy in a treatment-refractory population.
Safety and Tolerability Profile
This compound was generally well-tolerated in early trials, with most adverse events being mild to moderate and manageable.
| Adverse Event (AE) Profile | Incidence / Details |
| Most Common Drug-Related AEs | Fatigue (22-30%), Rash (18-21%), Pruritus (14-21%), Diarrhea (20%). Mostly Grade 1/2. |
| Grade 3/4 Drug-Related AEs | 10-13% of patients. |
| Most Common Grade 3/4 AEs | Rash (2%), Fatigue (1.5%), Elevated AST (1.5%). |
| Serious AEs of Interest | Pneumonitis (4-6 cases reported, all Grade 1/2). |
| Discontinuation due to AEs | Three patients discontinued due to treatment-related AEs (Grade 2 fatigue, pneumonitis, and decreased weight). |
Data from analyses of 133-135 patients in the KEYNOTE-001 melanoma cohort.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Pharmacokinetic analysis from early trials across various solid tumors provided the rationale for the dosing regimens selected for later-stage studies.
| PK/PD Parameter | Finding |
| Half-Life | 14–22 days. |
| Distribution | Small volume of distribution at steady state (7.4 L), suggesting limited extravascular distribution. |
| Clearance | Linear serum exposure over the 0.1–10.0 mg/kg dose range; lower doses were associated with a non-linear clearance component. |
| Target Engagement | Ex vivo experiments suggested that complete peripheral PD-1 receptor engagement began at doses of 1 mg/kg and was durable for at least 21 days. |
| Dose Rationale | Translational modeling predicted robust responses at doses ≥2 mg/kg Q3W, with limited activity below 1.0 mg/kg Q3W. This supported the evaluation of 2 mg/kg Q3W and 10 mg/kg (Q2W/Q3W) doses. |
Conclusion
The early clinical studies of this compound (MK-3475), particularly the KEYNOTE-001 trial, were pivotal in establishing its foundational safety and efficacy profile. The trial demonstrated substantial and durable antitumor activity in patients with advanced melanoma, including those refractory to prior therapies, with a manageable safety profile. The robust data on response rates, coupled with a clear understanding of its mechanism of action and favorable pharmacokinetics, led to an expedited development program and its eventual approval as a cornerstone therapy in immuno-oncology. These initial findings fundamentally altered the treatment landscape for advanced melanoma and paved the way for its investigation in numerous other malignancies.
References
- 1. Checkpoint Inhibition of PD-1: The Promise of Pembrolizumab (MK-3475) and Beyond - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Phase 1 study of pembrolizumab (MK-3475; anti-PD-1 monoclonal antibody) in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pembrolizumab (Keytruda) - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Pembrolizumab: A Structural and Functional Comparison
Pembrolizumab (brand name Keytruda®) is a humanized monoclonal antibody of the immunoglobulin G4 (IgG4) kappa isotype that has revolutionized the treatment landscape for a multitude of cancers.[1][2] This technical guide provides an in-depth analysis of the structural and functional characteristics of pembrolizumab, offering a comparative perspective with other immune checkpoint inhibitors targeting the Programmed Death-1 (PD-1) receptor.
Structural Characteristics of Pembrolizumab
Pembrolizumab is a highly specific, engineered antibody designed to bind to the human PD-1 receptor.[3] Its structure is critical to its function and has been optimized to enhance its therapeutic efficacy and safety profile.
-
Isotype and Engineering: Pembrolizumab is a humanized IgG4 antibody. The IgG4 isotype is chosen for its reduced ability to trigger antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), minimizing off-target effects.[4][5] A key modification in its Fc region is the S228P mutation in the hinge region, which prevents "Fab arm exchange," a phenomenon common to IgG4 antibodies that can lead to a loss of bivalent binding and reduced efficacy.
-
Molecular Structure: It has an approximate molecular weight of 149 kDa. The molecule is composed of two heavy chains and two light chains, forming a characteristic Y-shaped structure. The variable regions of the antibody, grafted from a high-affinity murine anti-human PD-1 antibody, form the antigen-binding site (paratope) that recognizes a specific epitope on the PD-1 receptor.
Functional Mechanism of Action
Pembrolizumab's therapeutic effect is derived from its ability to block the PD-1 signaling pathway, a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.
-
Target and Binding: Pembrolizumab binds with high affinity to the PD-1 receptor, which is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells. This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed on the surface of tumor cells and other cells within the tumor microenvironment.
-
Immune Response Restoration: The engagement of PD-1 by its ligands normally transmits an inhibitory signal into the T cell, leading to T-cell "exhaustion" and a dampened anti-tumor immune response. By blocking this interaction, pembrolizumab releases the brakes on the immune system, restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.
Comparative Analysis with Other PD-1 Inhibitors
While several PD-1 inhibitors exist, subtle differences in their structure and binding can lead to variations in their clinical profiles. Here, we compare pembrolizumab to two other prominent PD-1 inhibitors: nivolumab and cemiplimab.
Pembrolizumab vs. Nivolumab
Nivolumab (brand name Opdivo®) is another humanized IgG4 monoclonal antibody that targets PD-1.
-
Structural Similarities and Differences: Like pembrolizumab, nivolumab is an IgG4 antibody, minimizing effector functions. Both are structurally very similar outside of their variable regions. However, they bind to different, non-overlapping epitopes on the PD-1 receptor. Pembrolizumab binds to the C'D loop of PD-1, whereas nivolumab binds to the N-terminal loop. This difference in binding epitope is a key structural distinction.
-
Functional Implications: Both antibodies effectively block the interaction of PD-1 with PD-L1 and PD-L2. The different binding sites may lead to subtle differences in the conformational changes induced in the PD-1 receptor, but both ultimately achieve the same functional outcome of restoring T-cell activity.
Pembrolizumab vs. Cemiplimab
Cemiplimab (brand name Libtayo®) is another PD-1 inhibitor with a distinct clinical profile.
-
Functional Comparison: Both cemiplimab and pembrolizumab are monoclonal antibodies that target and block the PD-1 receptor, interrupting the PD-1/PD-L1 signaling pathway. Cemiplimab has shown significant efficacy, particularly in cutaneous squamous cell carcinoma (CSCC). Some studies suggest cemiplimab may have a higher binding affinity for the PD-1 receptor compared to pembrolizumab, though this can vary depending on the assay used.
-
Clinical Efficacy: While both drugs have demonstrated efficacy across various cancers, head-to-head comparisons are limited. Indirect treatment comparisons in advanced CSCC have suggested that cemiplimab may offer improved survival outcomes relative to pembrolizumab in this specific indication. In non-small cell lung cancer (NSCLC) with high PD-L1 expression, a meta-analysis suggested that cemiplimab was associated with statistically significant improvements in progression-free survival (PFS) and overall response rate (ORR) compared to pembrolizumab, with comparable overall survival (OS).
Quantitative Data Summary
The following tables summarize key quantitative data for pembrolizumab and its comparators.
Table 1: Binding Affinity to Human PD-1
| Antibody | Binding Affinity (KD) | Measurement Technique |
| Pembrolizumab | ~29 pM - 3.4 nM | Surface Plasmon Resonance (SPR) |
| Nivolumab | ~3.06 nM | Surface Plasmon Resonance (SPR) |
| Sintilimab | ~74 pM | Surface Plasmon Resonance (SPR) |
Note: KD values can vary between studies and experimental conditions.
Table 2: Selected Clinical Efficacy Data (Advanced/Metastatic NSCLC, PD-L1 TPS ≥50%)
| Study (Drug) | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| KEYNOTE-024 (Pembrolizumab) | 44.8% | 30.0 months | 10.3 months |
| EMPOWER-Lung 1 (Cemiplimab) | 39.2% | 22.1 months | 6.2 months |
| KEYNOTE-042 (Pembrolizumab) | 39.1% | 20.0 months | 7.1 months |
Data is sourced from respective clinical trials and may not be from direct head-to-head comparisons. For more detailed and up-to-date clinical trial data, refer to official sources.
Experimental Protocols
The characterization of monoclonal antibodies like pembrolizumab involves a suite of sophisticated analytical and functional assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of macromolecules.
-
Principle: The antibody (ligand) is immobilized on a sensor chip. The antigen (analyte, in this case, the PD-1 receptor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Methodology:
-
Immobilization: An anti-human Fc antibody is immobilized on a CM5 sensor chip via amine coupling.
-
Ligand Capture: Pembrolizumab is captured onto the anti-human Fc surface.
-
Analyte Injection: A series of concentrations of the recombinant human PD-1 ectodomain are injected over the surface to measure association (kon).
-
Dissociation: Buffer is flowed over the surface to measure the dissociation rate (koff).
-
Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cell-Based Functional Assays (T-Cell Activation)
These assays determine the biological activity of the antibody in a cellular context.
-
Principle: To measure the ability of pembrolizumab to block PD-1/PD-L1 interaction and restore T-cell function, co-culture systems are used. Increased T-cell activation is typically measured by the release of cytokines like Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ).
-
Methodology:
-
Cell Lines: A PD-L1 expressing cell line (e.g., CHO-K1/hPD-L1) and a PD-1 expressing reporter T-cell line (e.g., Jurkat/hPD-1/NFAT-luciferase) are used.
-
Co-culture: The two cell lines are co-cultured in the presence of a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody).
-
Antibody Treatment: Serial dilutions of pembrolizumab or a control antibody are added to the co-culture.
-
Incubation: The cells are incubated for a specified period (e.g., 6-24 hours).
-
Readout:
-
ELISA: The supernatant is collected, and the concentration of secreted IL-2 or IFN-γ is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Reporter Gene Assay: If a reporter cell line is used, cell lysate is prepared, and luciferase activity is measured as a proxy for NFAT pathway activation.
-
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 of the antibody.
-
Clinical Trial Methodology (e.g., KEYNOTE Studies)
Clinical trials are essential for evaluating the safety and efficacy of new drugs in humans.
-
Design: Pembrolizumab has been extensively studied in numerous clinical trials, often referred to by the "KEYNOTE" designation. These are typically multi-center, randomized, controlled studies.
-
Phases:
-
Phase I: First-in-human studies to assess safety, determine a safe dosage range, and identify side effects.
-
Phase II: Evaluate efficacy in a specific patient population and further assess safety.
-
Phase III: Large-scale trials to confirm efficacy, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.
-
-
Key Components of a Phase III Trial (e.g., KEYNOTE-042):
-
Patient Population: Clearly defined inclusion and exclusion criteria (e.g., patients with locally advanced or metastatic NSCLC, specific PD-L1 expression levels, no prior systemic treatment).
-
Randomization: Patients are randomly assigned to receive either the investigational drug (pembrolizumab) or the standard of care (e.g., platinum-based chemotherapy).
-
Treatment Arms:
-
Experimental Arm: Pembrolizumab administered at a specific dose and schedule (e.g., 200 mg every 3 weeks).
-
Control Arm: Standard chemotherapy regimen.
-
-
Endpoints:
-
Primary Endpoint: Often Overall Survival (OS) and/or Progression-Free Survival (PFS).
-
Secondary Endpoints: Objective Response Rate (ORR), duration of response, and safety.
-
-
Statistical Analysis: The trial is designed with sufficient statistical power to detect a clinically meaningful difference between the treatment arms.
-
References
Pembrolizumab's Role in T-Cell Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4/κ isotype that has revolutionized cancer therapy. It is a potent and highly selective immune checkpoint inhibitor designed to block the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[1] By disrupting this key inhibitory signaling pathway, Pembrolizumab reinvigorates exhausted T-cells, restoring their ability to recognize and eliminate tumor cells.[2][3] This technical guide provides a comprehensive overview of Pembrolizumab's mechanism of action, the intricacies of the PD-1 signaling pathway, quantitative data on its effects on T-cell activation, and detailed protocols for key experimental assays.
Mechanism of Action: Releasing the Brakes on the Immune System
Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that regulates T-cell responses to prevent autoimmunity and maintain peripheral tolerance. However, many tumors exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell "exhaustion," a state characterized by reduced proliferation, cytokine production, and cytotoxic activity.
Pembrolizumab directly counteracts this immunosuppressive mechanism. By binding with high affinity to the PD-1 receptor on T-cells, it physically blocks the interaction with both PD-L1 and PD-L2. This blockade effectively "releases the brakes" on the T-cells, leading to their reactivation and the restoration of a potent anti-tumor immune response. Reinvigorated T-cells can then proliferate, produce pro-inflammatory cytokines such as interferon-gamma (IFN-γ), and execute their cytotoxic functions to kill cancer cells.
The PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 or PD-L2 to the PD-1 receptor on T-cells initiates a complex intracellular signaling cascade that ultimately suppresses T-cell activation. A critical event in this process is the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic tail of PD-1.
This phosphorylation creates a docking site for the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP-2). The recruitment and activation of SHP-2 are central to the inhibitory function of PD-1. Activated SHP-2 dephosphorylates and inactivates key downstream signaling molecules in both the T-cell receptor (TCR) and CD28 co-stimulatory pathways.
Key pathways inhibited by PD-1 signaling include:
-
PI3K/Akt Pathway: SHP-2 inhibits the activation of phosphoinositide 3-kinase (PI3K), a critical enzyme for T-cell survival, proliferation, and metabolism. This leads to reduced activation of Akt and its downstream effectors.
-
Ras/MEK/ERK Pathway: PD-1 signaling also dampens the Ras-MEK-ERK pathway, which is crucial for T-cell proliferation and differentiation, by dephosphorylating key upstream activators.
The diagrams below, generated using the DOT language for Graphviz, illustrate the PD-1/PD-L1 signaling pathway in both its suppressed and activated states.
References
A Technical Guide to the Discovery and Development of Anti-PD-1 Therapy
This guide provides an in-depth overview of the key scientific milestones, experimental methodologies, and clinical development pathways that led to the emergence of anti-Programmed Death-1 (PD-1) therapy as a cornerstone of modern cancer immunotherapy. It is intended for researchers, scientists, and professionals involved in drug development.
Initial Discovery of PD-1 and its Ligands
The journey of anti-PD-1 therapy began with fundamental research into the molecular mechanisms governing T-cell regulation.
-
Identification of PD-1 Ligands (PD-L1 and PD-L2): The function of the PD-1 receptor remained unclear until its ligands were identified. Through collaborative efforts, researchers used a PD-1-Ig fusion protein to screen for binding partners. This led to the identification of PD-1 Ligand 1 (PD-L1, also known as B7-H1 or CD274) and PD-1 Ligand 2 (PD-L2, also known as B7-DC or CD273). Both are type I transmembrane glycoproteins belonging to the B7 family. PD-L1 is widely expressed on various cells, including cancer cells, while PD-L2 expression is more restricted to antigen-presenting cells like macrophages and dendritic cells.
Mechanism of Action: The PD-1/PD-L1 Immune Checkpoint
The interaction between PD-1 on T-cells and PD-L1 on other cells, particularly tumor cells, is a key mechanism of immune evasion.
Activated T-cells, which are critical for killing cancer cells, express the PD-1 receptor on their surface. Many cancer cells exploit this by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it transmits an inhibitory signal into the T-cell. This signal suppresses T-cell proliferation, cytokine production, and cytotoxic activity, effectively "switching off" the immune attack against the tumor. Anti-PD-1 monoclonal antibodies are designed to physically block this interaction, thereby preventing the inhibitory signal and restoring the T-cell's ability to recognize and eliminate cancer cells.
Preclinical Development and Key Experiments
Robust preclinical evidence was essential to justify moving anti-PD-1 therapies into human trials. Syngeneic mouse tumor models were critical for this phase.
This protocol describes a typical experiment to evaluate the efficacy of an anti-PD-1 antibody in a mouse model.
-
Model Selection: C57BL/6 or BALB/c mice are commonly used. Tumor cell lines are chosen based on their origin (syngeneic to the mouse strain to ensure a competent immune system) and their known response to checkpoint inhibitors (e.g., MC38 colon adenocarcinoma is responsive, while B16F10 melanoma is often resistant).
-
Tumor Implantation: A suspension of a known number of tumor cells (e.g., 1 x 10^6 MC38 cells) is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Treatment Group: Receives intraperitoneal (i.p.) injections of an anti-mouse PD-1 antibody (e.g., clone RMP1-14) at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Control Group: Receives a corresponding isotype control antibody to account for any non-specific effects of the antibody injection.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and overall health are monitored.
-
The primary endpoint is often tumor growth delay or overall survival.
-
-
Mechanism of Action Studies (Optional): At the end of the study, tumors and spleens may be harvested for analysis of the immune cell infiltrate (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.
Clinical Development and Pivotal Trials
The success of preclinical studies led to the initiation of clinical trials for several anti-PD-1 antibodies, most notably Nivolumab (Opdivo) and Pembrolizumab (Keytruda).
The clinical development of these agents followed a structured path, though often accelerated due to their remarkable efficacy.
-
Phase I: The primary goals were to determine safety, dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D). Unlike traditional cytotoxic agents, a maximum tolerated dose (MTD) was often not reached for checkpoint inhibitors; instead, doses demonstrating pharmacological activity and receptor occupancy were chosen. The first-in-human trial for Pembrolizumab, for example, ultimately enrolled over 1,200 patients as impressive response rates prompted the addition of expansion cohorts to assess early efficacy.
-
Phase II: These trials were designed to evaluate the efficacy of the drug in specific cancer types and patient populations. They provided initial data on response rates and durability.
-
Phase III: Large, randomized controlled trials were conducted to compare the anti-PD-1 therapy against the existing standard-of-care. These pivotal trials were designed to definitively demonstrate a benefit in endpoints like Overall Survival (OS) or Progression-Free Survival (PFS).
The following tables summarize key results from foundational clinical trials that led to the approval of Nivolumab and Pembrolizumab in non-small cell lung cancer (NSCLC).
Table 1: Key Data from Nivolumab Pivotal Trials
| Trial Name | Cancer Type | Comparison | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
|---|---|---|---|---|---|
| CheckMate 017 | Squamous NSCLC | Nivolumab vs. Docetaxel | 9.2 months vs. 6.0 months | 20% vs. 9% |
| CheckMate 057 | Non-Squamous NSCLC | Nivolumab vs. Docetaxel | 12.2 months vs. 9.4 months | 19% vs. 12% | |
Table 2: Key Data from Pembrolizumab Pivotal Trials
| Trial Name | Cancer Type | Comparison | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
|---|---|---|---|---|---|
| KEYNOTE-001 | Advanced NSCLC (PD-L1+ cohort) | Single-arm study | 12.0 months (across doses) | 19.4% | |
| KEYNOTE-010 | Pretreated PD-L1+ NSCLC | Pembrolizumab vs. Docetaxel | 12.7 months vs. 8.5 months (TPS ≥1%) | 18% vs. 9% (TPS ≥1%) |
TPS: Tumor Proportion Score, a measure of PD-L1 expression.
Biomarkers and Key Experimental Assays
Identifying patients most likely to respond to anti-PD-1 therapy is a major focus of ongoing research.
-
PD-L1 Expression: The level of PD-L1 expression on tumor cells, as measured by immunohistochemistry (IHC), is the most widely used predictive biomarker. Higher PD-L1 expression is often associated with better response rates. For instance, the approval of Pembrolizumab for NSCLC was initially tied to a companion diagnostic test to select patients with PD-L1-expressing tumors.
-
Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a tumor's DNA. A high TMB can lead to the formation of more neoantigens, making the tumor more visible to the immune system. Several studies have shown a correlation between high TMB and improved response to checkpoint inhibitors across different cancer types.
-
Mismatch Repair Deficiency (dMMR)/Microsatellite Instability (MSI): Tumors with dMMR or MSI-High status are unable to properly repair DNA errors, leading to a very high TMB. These tumors are often highly responsive to PD-1 blockade.
This protocol outlines the key steps for the automated staining of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Sample Preparation: FFPE tissue blocks are cut into 4-5 µm sections and mounted on charged microscope slides. Proper fixation (e.g., 24-48 hours in neutral buffered formalin) is critical.
-
Deparaffinization and Rehydration: Slides are processed to remove the paraffin wax and rehydrated through a series of graded alcohol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen. This is often done in a specialized buffer at a high temperature (e.g., using a pressure cooker or steamer).
-
Staining (Automated): The slides are placed on an automated stainer (e.g., Dako Autostainer Link 48). The protocol involves sequential steps:
-
Application of a peroxidase-blocking reagent to prevent non-specific background staining.
-
Incubation with the primary antibody (e.g., rabbit monoclonal anti-human PD-L1, clone 28-8 or 22C3).
-
Application of a secondary antibody linker and a polymer-based detection system coupled to horseradish peroxidase (HRP).
-
Addition of a chromogen substrate like DAB (3,3'-diaminobenzidine), which is converted by HRP into a visible brown precipitate at the site of the antigen.
-
Counterstaining with hematoxylin to visualize cell nuclei in blue.
-
-
Scoring: A pathologist evaluates the slide, assessing the percentage of viable tumor cells showing partial or complete membrane staining for PD-L1 at any intensity. This is often reported as a Tumor Proportion Score (TPS).
References
- 1. Programmed cell death protein 1 - Wikipedia [en.wikipedia.org]
- 2. PD-1: Its Discovery, Involvement in Cancer Immunotherapy, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions Between Pembrolizumab and the PD-1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pembrolizumab (brand name Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype that has revolutionized cancer immunotherapy.[1][2] It functions as an immune checkpoint inhibitor by targeting the programmed cell death-1 (PD-1) receptor, thereby blocking its interaction with ligands PD-L1 and PD-L2.[1][3] This blockade reinvigorates exhausted T-cells, restoring their ability to recognize and eliminate tumor cells.[1] This guide provides a detailed technical overview of the molecular interactions between Pembrolizumab and the PD-1 receptor, including quantitative binding data, key interacting residues, experimental methodologies for characterization, and the associated signaling pathways.
Mechanism of Action
Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that maintains self-tolerance and prevents excessive inflammation. When T-cells are activated, they upregulate PD-1 expression. The binding of PD-1 to its ligands, PD-L1 and PD-L2, which can be expressed on various cell types including some tumor cells, initiates an inhibitory signal within the T-cell. This signaling cascade leads to T-cell "exhaustion," characterized by reduced proliferation, cytokine release, and cytotoxic activity. Many cancer cells exploit this mechanism by overexpressing PD-L1, effectively creating an immune-privileged microenvironment to evade destruction by the host's immune system.
Pembrolizumab physically binds to the PD-1 receptor on T-cells, sterically hindering the binding of PD-L1 and PD-L2. This action effectively "releases the brakes" on the T-cell, restoring its anti-tumor functions. By preventing the inhibitory signal, Pembrolizumab allows for the reactivation of T-cells, leading to a potent and durable anti-tumor immune response.
Quantitative Binding and Structural Data
The interaction between Pembrolizumab and the PD-1 receptor has been extensively characterized using various biophysical and structural techniques. The high-affinity binding is a key determinant of its clinical efficacy.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 29 pM | Surface Plasmon Resonance (SPR) | |
| ~3.4 nM | Surface Plasmon Resonance (SPR) | ||
| Crystal Structure Resolution (Pembrolizumab Fab/PD-1 Complex) | 2.9 Å | X-ray Crystallography | |
| 2.15 Å | X-ray Crystallography | ||
| Crystal Structure Resolution (Full-length Pembrolizumab) | 2.3 Å | X-ray Crystallography | |
| Total Buried Surface Area | 2,126 Ų | X-ray Crystallography |
Note: Discrepancies in reported binding affinities can arise from different experimental conditions and instrument setups.
Key Molecular Interactions
The high-resolution crystal structures of the Pembrolizumab-PD-1 complex have elucidated the precise molecular interactions at the binding interface. The interaction is extensive, involving a large surface area and a combination of hydrogen bonds, salt bridges, and hydrophobic interactions.
Interacting Residues
The binding of Pembrolizumab to PD-1 is primarily mediated by the complementarity-determining regions (CDRs) of the antibody's light and heavy chains engaging with specific loops and strands of the PD-1 extracellular domain.
Key PD-1 Residues Involved in Binding:
-
C'D Loop: This loop protrudes into a groove formed by the CDRs of Pembrolizumab. Residues such as Glu84, Asp85, Arg86, Ser87, Gln88, Pro89, and Gly90 are crucial for the interaction.
-
FG Loop: The FG loop of PD-1 is also a major site of interaction.
-
C and C' Strands: Residues within these strands, including Gln75, Thr76, Asp77, and Lys78, form hydrogen bonds and salt bridges with Pembrolizumab.
Key Pembrolizumab Residues Involved in Binding:
The paratope of Pembrolizumab involves residues from multiple CDRs on both the heavy and light chains. For instance, residues TyrH33, TyrH35, AsnH52, AsnH59, and ArgH99 on the heavy chain, and TyrL36 on the light chain, are involved in hydrogen bonding and van der Waals contacts with PD-1.
Nature of the Interactions
The binding is characterized by a network of interactions that confer high affinity and specificity:
-
Hydrogen Bonds: Numerous direct and water-mediated hydrogen bonds stabilize the complex. For example, the side chain of Ser87 on PD-1 forms a hydrogen bond with ArgH99 of Pembrolizumab's heavy chain.
-
Salt Bridges: A notable salt bridge is formed between Asp85 of PD-1 and ArgH99 of the Pembrolizumab heavy chain.
-
Hydrophobic Interactions: Hydrophobic residues on both proteins contribute to the stability of the complex. For instance, Pro89 of PD-1 inserts into a hydrophobic cavity on Pembrolizumab.
Experimental Protocols
The characterization of the Pembrolizumab-PD-1 interaction relies on several key experimental techniques. Below are generalized protocols for these methods.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.
Generalized Protocol:
-
Chip Preparation: An anti-human Fc antibody is immobilized on a sensor chip surface.
-
Ligand Capture: Pembrolizumab is injected over the sensor surface and is captured by the immobilized anti-human Fc antibody.
-
Analyte Injection: A series of concentrations of the PD-1 extracellular domain (analyte) are injected over the chip surface. The binding of PD-1 to the captured Pembrolizumab is measured as a change in the refractive index, which is proportional to the mass change on the surface.
-
Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the PD-1 from Pembrolizumab.
-
Regeneration: The sensor surface is regenerated by stripping the captured antibody and analyte, allowing for a new cycle of measurements.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
X-ray Crystallography for Structural Determination
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein or protein complex.
Generalized Protocol:
-
Protein Expression and Purification: The extracellular domain of human PD-1 and the Fab (antigen-binding fragment) of Pembrolizumab are expressed and purified.
-
Complex Formation: The purified PD-1 and Pembrolizumab Fab are mixed in a 1:1 molar ratio to form the complex.
-
Crystallization: The complex is subjected to various crystallization screening conditions (e.g., varying pH, precipitants, and temperature) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.
Site-Directed Mutagenesis for Epitope Mapping
Site-directed mutagenesis is used to identify key residues involved in the binding interface by systematically replacing specific amino acids and measuring the impact on binding affinity.
Generalized Protocol:
-
Mutant Generation: Plasmids encoding the PD-1 extracellular domain with specific point mutations (e.g., alanine scanning) at predicted interface residues are generated.
-
Protein Expression: The mutant PD-1 proteins are expressed in a suitable cell line (e.g., 293F cells).
-
Binding Assay: The binding of Pembrolizumab to the mutant PD-1 proteins is assessed, typically using a cell-based binding assay with flow cytometry or a biophysical method like SPR.
-
Data Analysis: A significant reduction in binding affinity for a particular mutant indicates that the mutated residue is a critical component of the binding epitope.
Signaling Pathway and Experimental Workflow Visualizations
PD-1 Signaling Pathway and Pembrolizumab Blockade
Caption: PD-1 signaling blockade by Pembrolizumab.
Generalized Experimental Workflow for Interaction Analysis
Caption: Workflow for Pembrolizumab-PD-1 interaction analysis.
Conclusion
The molecular interaction between Pembrolizumab and the PD-1 receptor is a well-defined, high-affinity engagement that forms the basis of its potent anti-tumor activity. Structural and biophysical studies have provided a detailed map of the binding interface, highlighting the key residues and forces that drive this interaction. A thorough understanding of these molecular details is critical for the rational design of next-generation immunotherapies and for optimizing the clinical application of existing agents like Pembrolizumab. The experimental protocols outlined provide a framework for the continued investigation and characterization of such therapeutic antibody-antigen interactions.
References
Preclinical Pharmacology of PD-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of Programmed Death-1 (PD-1) inhibitors, a cornerstone of modern cancer immunotherapy. This document details the core preclinical assessments, including binding characteristics, in vitro functional assays, and in vivo efficacy studies. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction to PD-1 and its Role in Cancer Immunity
Programmed Death-1 (PD-1), an immune checkpoint receptor expressed on activated T cells, B cells, and natural killer cells, plays a crucial role in maintaining immune homeostasis and preventing autoimmunity.[1][2] Under normal physiological conditions, its engagement with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that dampens T cell activation.[1][2] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[3] This interaction between tumor cell PD-L1 and T cell PD-1 leads to the suppression of anti-tumor T cell responses, allowing the tumor to grow unchecked. PD-1 inhibitors are monoclonal antibodies designed to block this interaction, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
Mechanism of Action of PD-1 Inhibitors
PD-1 inhibitors function by physically blocking the binding of PD-1 to its ligands, PD-L1 and PD-L2. This disruption of the PD-1/PD-L1 axis reinvigorates exhausted T cells within the tumor microenvironment, leading to enhanced T cell proliferation, cytokine production (such as IFN-γ), and cytotoxic activity against tumor cells.
The PD-1 Signaling Pathway
Upon engagement with PD-L1, the cytoplasmic tail of the PD-1 receptor becomes phosphorylated. This leads to the recruitment of the tyrosine phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR) and CD28 co-stimulatory pathways, such as Lck and ZAP-70. This ultimately results in the suppression of T cell activation.
Quantitative Preclinical Assessment of PD-1 Inhibitors
The preclinical evaluation of PD-1 inhibitors involves a series of quantitative assessments to determine their potency and potential efficacy. These include measuring their binding affinity to the PD-1 receptor and evaluating their functional activity in various in vitro and in vivo models.
Binding Affinity and Kinetics
The binding affinity of a PD-1 inhibitor to its target is a critical parameter that influences its biological activity. This is typically measured using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to determine the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
| Antibody | Target | KD (nM) | Method | Reference |
| Nivolumab | Human PD-1 | 0.306 | SPR | |
| Pembrolizumab | Human PD-1 | 0.029 | SPR | |
| RPH-120 | Dimeric Human PD-L1 | 0.43 | SPR | |
| Atezolizumab | Dimeric Human PD-L1 | 0.19 | SPR | |
| Murine anti-PD-1 Panel | Murine PD-1 | 0.02 - 15 | BLI |
Table 1: Binding Affinities of Selected PD-1 and PD-L1 Inhibitors.
In Vitro Functional Assays
In vitro assays are essential for assessing the functional consequences of PD-1 blockade. These assays typically measure the ability of a PD-1 inhibitor to enhance T cell responses.
The MLR assay is a widely used method to evaluate the immunomodulatory activity of compounds. It involves co-culturing immune cells from two different donors, leading to T cell activation and proliferation, which can be further enhanced by PD-1 inhibitors.
| Compound | Assay | Readout | EC50 (nM) | Reference |
| RPH-120 | MLR | IL-2 Secretion | 0.47 | |
| Atezolizumab | MLR | IL-2 Secretion | 21.53 | |
| Pembrolizumab | MLR | IL-2 Secretion | 0.87 |
Table 2: In Vitro Functional Activity of PD-1/PD-L1 Inhibitors in MLR Assays.
These assays directly measure the activation of T cells in response to stimulation in the presence or absence of a PD-1 inhibitor. Common readouts include the expression of activation markers (e.g., CD25, CD69) and cytokine production (e.g., IFN-γ).
In Vivo Efficacy Studies
Syngeneic mouse tumor models, where immunocompetent mice are implanted with tumors of the same genetic background, are the gold standard for evaluating the in vivo efficacy of PD-1 inhibitors. These models allow for the assessment of the drug's anti-tumor activity in the context of a fully functional immune system.
| Model | Treatment | Dose/Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MC38 (colon) | anti-PD-1 | 10 mg/kg, IP | 45% reduction in tumor volume (Day 28) | |
| CT26 (colon) | anti-PD-1 | 10 mg/kg, IP | 30% decrease in tumor volume (Day 10) | |
| HCC-827 (lung) | RPH-120 | 20 mg/kg | 34% | |
| HCC-827 (lung) | Atezolizumab | 10 mg/kg | 34% |
Table 3: In Vivo Efficacy of PD-1/PD-L1 Inhibitors in Syngeneic Mouse Models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments.
Mixed Lymphocyte Reaction (MLR) Assay Protocol
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy human donors.
-
Cell Culture: Co-culture the PBMCs from the two donors in a 96-well plate. For a one-way MLR, one set of PBMCs is irradiated or treated with mitomycin C to prevent proliferation, serving as stimulator cells.
-
Treatment: Add the PD-1 inhibitor at various concentrations to the co-culture.
-
Incubation: Incubate the plate for 5-7 days.
-
Readout: Measure T cell proliferation (e.g., using CFSE or BrdU incorporation assays) and cytokine production (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or cytometric bead array.
Syngeneic Mouse Tumor Model Protocol
-
Cell Culture: Culture a murine tumor cell line (e.g., MC38, CT26) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of immunocompetent mice (e.g., C57BL/6 for MC38).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer the PD-1 inhibitor (e.g., via intraperitoneal injection) according to the desired dosing schedule. The control group receives a vehicle or isotype control antibody.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: Calculate Tumor Growth Inhibition (TGI) and assess survival.
Conclusion
The preclinical pharmacology of PD-1 inhibitors is a multifaceted field that requires a rigorous and systematic approach to evaluation. This guide has outlined the key concepts and experimental methodologies that form the foundation of preclinical assessment. By understanding the mechanism of action, employing robust quantitative assays, and utilizing relevant in vivo models, researchers can effectively characterize novel PD-1 inhibitors and advance their development towards clinical applications in the fight against cancer.
References
Pembrolizumab and the Revolution of Immune Checkpoint Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has marked a paradigm shift in the landscape of oncology. Among these, pembrolizumab (Keytruda®), a humanized monoclonal antibody, has emerged as a cornerstone of cancer immunotherapy.[1] This technical guide provides an in-depth overview of pembrolizumab's impact on immune checkpoint blockade, detailing its mechanism of action, clinical efficacy across various malignancies, and the experimental protocols used to evaluate its effects. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal therapeutic agent.
Pembrolizumab is an IgG4 kappa isotype monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor.[1] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, pembrolizumab effectively releases the "brakes" on the immune system, enabling a more robust anti-tumor response.[2][3] This guide will delve into the molecular intricacies of this interaction and its downstream consequences for T-cell function.
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
The PD-1 pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[4] The binding of PD-L1 to the PD-1 receptor on activated T cells initiates an inhibitory signal, leading to T-cell exhaustion and dysfunction within the tumor microenvironment.
Pembrolizumab directly counteracts this immunosuppressive mechanism. It binds with high affinity to the PD-1 receptor, physically obstructing its interaction with both PD-L1 and PD-L2. This blockade reinvigorates exhausted T cells, restoring their ability to proliferate, produce cytotoxic granules, and secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ). The reactivated T cells can then recognize and eliminate cancer cells.
Clinical Efficacy of Pembrolizumab
The clinical development of pembrolizumab has been marked by a series of pivotal KEYNOTE trials, which have demonstrated its efficacy across a broad spectrum of malignancies. The following tables summarize key quantitative data from these trials, including Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
Table 1: Efficacy of Pembrolizumab in Non-Small Cell Lung Cancer (NSCLC)
| Trial (Line of Therapy) | Patient Population | Treatment Arm | n | ORR (%) | Median PFS (months) | Median OS (months) |
| KEYNOTE-024 (First-Line) | PD-L1 TPS ≥50% | Pembrolizumab | 154 | 44.8 | 10.3 | 30.0 |
| Chemotherapy | 151 | 27.8 | 6.0 | 14.2 | ||
| KEYNOTE-042 (First-Line) | PD-L1 TPS ≥1% | Pembrolizumab | 637 | 27.3 | 5.4 | 16.7 |
| Chemotherapy | 637 | 21.5 | 6.5 | 12.1 | ||
| KEYNOTE-010 (Previously Treated) | PD-L1 TPS ≥1% | Pembrolizumab (2 mg/kg) | 344 | 18 | 3.9 | 10.4 |
| Docetaxel | 343 | 9 | 4.0 | 8.5 |
TPS: Tumor Proportion Score
Table 2: Efficacy of Pembrolizumab in Melanoma
| Trial (Line of Therapy) | Patient Population | Treatment Arm | n | ORR (%) | Median PFS (months) | 2-Year OS Rate (%) |
| KEYNOTE-006 (First-Line) | Advanced Melanoma | Pembrolizumab (10mg/kg q2w) | 279 | 33.7 | 5.5 | 58 |
| Pembrolizumab (10mg/kg q3w) | 277 | 32.9 | 4.1 | 58 | ||
| Ipilimumab | 278 | 11.9 | 2.8 | 45 | ||
| SWOG S1512 (First-Line) | Unresectable Desmoplastic Melanoma | Pembrolizumab | 27 | 89 | Not Reached | 89 (2-year) |
Table 3: Efficacy of Pembrolizumab in Other Solid Tumors
| Cancer Type | Trial | Patient Population | n | ORR (%) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | KEYNOTE-048 (First-Line, CPS ≥1) | Pembrolizumab + Chemo | 276 | 36 |
| Urothelial Carcinoma | KEYNOTE-045 (Second-Line) | Pembrolizumab | 270 | 21.1 |
| Classical Hodgkin Lymphoma (cHL) | KEYNOTE-087 (Relapsed/Refractory) | Pembrolizumab | 210 | 69 |
| Triple-Negative Breast Cancer (TNBC) | KEYNOTE-522 (Neoadjuvant/Adjuvant) | Pembrolizumab + Chemo | 784 | 64.8 (pCR) |
| Cutaneous Squamous Cell Carcinoma (CSCC) | KEYNOTE-629 (Locally Advanced) | Pembrolizumab | 54 | 50 |
| KEYNOTE-629 (Recurrent/Metastatic) | Pembrolizumab | 105 | 35.2 | |
| MSI-H/dMMR Cancers | KEYNOTE-158 (Non-colorectal) | Pembrolizumab | 233 | 34.3 |
CPS: Combined Positive Score; pCR: Pathological Complete Response; MSI-H: Microsatellite Instability-High; dMMR: Mismatch Repair Deficient
Experimental Protocols
The evaluation of pembrolizumab's activity and the identification of responsive patient populations rely on a suite of well-defined experimental protocols. This section details the methodologies for key assays.
PD-L1 Immunohistochemistry (IHC)
Objective: To detect the expression of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue to aid in patient selection for pembrolizumab therapy. The FDA-approved companion diagnostic is the PD-L1 IHC 22C3 pharmDx assay.
Methodology:
-
Specimen Preparation:
-
Obtain FFPE tumor tissue blocks.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Perform a hematoxylin and eosin (H&E) stain on a serial section to assess tissue adequacy, requiring a minimum of 100 viable tumor cells.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in a xylene substitute, followed by a series of graded ethanol washes (e.g., 100%, 95%, 70%) and a final rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a low pH target retrieval solution in a water bath or pressure cooker at 95-100°C for 20-30 minutes.
-
-
Staining Procedure (Automated or Manual):
-
Peroxidase Block: Incubate slides with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Apply the primary antibody, Monoclonal Mouse Anti-PD-L1, Clone 22C3, and incubate.
-
Linker and Visualization System: Apply a linker antibody followed by a polymer-based detection system conjugated to horseradish peroxidase (HRP).
-
Chromogen Application: Add a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody complex.
-
Counterstaining: Stain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
-
Interpretation (Scoring):
-
A pathologist evaluates the slides under a light microscope.
-
Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.
-
Combined Positive Score (CPS): The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.
-
Flow Cytometry for T-Cell Activation
Objective: To quantify the expression of activation markers on T-cell subsets (e.g., CD4+ and CD8+) in peripheral blood mononuclear cells (PBMCs) following stimulation, to assess the immunomodulatory effects of pembrolizumab.
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Stimulation (Optional but recommended for assessing functional changes):
-
Culture PBMCs in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies, specific antigens, or mitogens) with or without pembrolizumab for a specified period (e.g., 24-72 hours).
-
-
Surface Marker Staining:
-
Harvest and wash the cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies against T-cell lineage and activation markers (e.g., CD3, CD4, CD8, CD69, CD25, HLA-DR) for 20-30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Add a viability dye (e.g., 7-AAD or propidium iodide) to distinguish live from dead cells.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets and dead cells.
-
Identify CD4+ and CD8+ T-cell subsets within the CD3+ population.
-
Quantify the percentage of cells expressing activation markers within each T-cell subset.
-
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the proliferation of T cells in response to stimuli, and to assess the impact of pembrolizumab on this proliferative capacity.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs or specific T-cell populations.
-
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of cold complete culture medium.
-
Wash the cells 2-3 times with culture medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies) and pembrolizumab or control antibodies.
-
Culture for 3-5 days at 37°C in a CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live lymphocyte population.
-
Measure the fluorescence intensity of CFSE in the T-cell population.
-
Each cell division results in a halving of the CFSE fluorescence intensity, which can be visualized as distinct peaks on a histogram.
-
Quantify the percentage of divided cells and the number of cell divisions.
-
Conclusion
Pembrolizumab has fundamentally altered the treatment paradigm for a multitude of cancers by effectively disabling a key mechanism of tumor-induced immune suppression. Its targeted blockade of the PD-1/PD-L1 axis unleashes the cytotoxic potential of T cells, leading to durable clinical responses in a significant subset of patients. The continued investigation of its efficacy, both as a monotherapy and in combination with other agents, is supported by robust and reproducible experimental methodologies. This technical guide provides a foundational understanding of pembrolizumab's role in immune checkpoint blockade, offering valuable insights for the ongoing research and development of novel cancer immunotherapies.
References
- 1. Efficacy of Pembrolizumab in Patients With Noncolorectal High Microsatellite Instability/Mismatch Repair-Deficient Cancer: Results From the Phase II KEYNOTE-158 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Pembrolizumab Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro evaluation of the potency of Pembrolizumab, a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor. Pembrolizumab is designed to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby releasing the brakes on the immune system and enabling T-cells to recognize and eliminate cancer cells.[1] The following protocols describe three commonly employed in vitro assays to assess the bioactivity and potency of Pembrolizumab: a PD-1/PD-L1 Blockade Reporter Gene Assay, a Mixed Lymphocyte Reaction (MLR) Assay, and a Cytokine Release Assay.
PD-1/PD-L1 Blockade Reporter Gene Assay
This assay provides a rapid and highly reproducible method to quantify the potency of Pembrolizumab by measuring its ability to block the PD-1/PD-L1 interaction and restore T-cell receptor (TCR) signaling. The assay utilizes engineered Jurkat T-cells that stably express human PD-1 and a luciferase reporter gene under the control of the NFAT response element. These effector cells are co-cultured with antigen-presenting cells (APCs) engineered to express human PD-L1. Engagement of PD-1 by PD-L1 inhibits TCR signaling, resulting in low luciferase expression. Pembrolizumab blocks this interaction, leading to a dose-dependent increase in luciferase activity.
Signaling Pathway of Pembrolizumab Action
Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory signal, restoring T-cell activation.
Experimental Workflow: PD-1/PD-L1 Blockade Reporter Gene Assay
Caption: Workflow for the PD-1/PD-L1 Blockade Reporter Gene Assay.
Experimental Protocol: PD-1/PD-L1 Blockade Reporter Gene Assay
Materials:
-
PD-1 Effector Cells (Jurkat cells expressing human PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells expressing human PD-L1 and a T-cell activator)
-
Pembrolizumab reference standard and test samples
-
Assay medium (e.g., RPMI 1640 + 10% FBS)
-
96-well white, flat-bottom assay plates
-
Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed PD-L1 aAPC/CHO-K1 cells in a 96-well white assay plate at a density of 20,000 cells per well in 50 µL of assay medium.
-
Antibody Addition: Prepare serial dilutions of Pembrolizumab (e.g., starting from 10 µg/mL with a 1:3 dilution series) and add 25 µL of each dilution to the respective wells. Include a no-antibody control.
-
Effector Cell Addition: Add 25 µL of PD-1 Effector Cells at a density of 100,000 cells per well to all wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Data Acquisition: Incubate for 5-10 minutes at room temperature, protected from light, and then measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of Pembrolizumab concentration and determine the EC50 value using a four-parameter logistic (4PL) curve fit.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Pembrolizumab EC50 | 0.1 - 0.3 µg/mL | Internal Data |
| Assay Window (Signal to Background) | >10-fold | Internal Data |
| Z'-factor | >0.7 | Internal Data |
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of Pembrolizumab to enhance T-cell responses in a more physiologically relevant setting. In a one-way MLR, T-cells from one donor (responder cells) are co-cultured with irradiated or mitomycin-C-treated peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) from an HLA-mismatched donor (stimulator cells). The HLA mismatch stimulates T-cell proliferation and cytokine production, which is partially suppressed by the PD-1/PD-L1 pathway. Pembrolizumab blocks this inhibitory signal, leading to enhanced T-cell activation.
Experimental Workflow: One-Way Mixed Lymphocyte Reaction (MLR) Assay
Caption: Workflow for the One-Way Mixed Lymphocyte Reaction (MLR) Assay.
Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay
Materials:
-
Peripheral blood from at least two healthy, HLA-mismatched donors
-
Ficoll-Paque for PBMC isolation
-
CD14 and CD4 magnetic beads for cell isolation
-
GM-CSF and IL-4 for DC differentiation
-
Mitomycin-C or irradiator
-
Pembrolizumab reference standard and test samples
-
Complete RPMI 1640 medium
-
96-well round-bottom plates
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis
-
ELISA or multiplex assay kits for cytokine detection (e.g., IFN-γ, IL-2)
-
Flow cytometer
Procedure:
-
Cell Isolation and Preparation:
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
From one donor, isolate CD14+ monocytes and differentiate them into immature DCs using GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days.
-
From the other donor, isolate CD4+ T-cells (responder cells). Label with CFSE according to the manufacturer's protocol.
-
Treat the mature DCs (stimulator cells) with 50 µg/mL Mitomycin-C for 30 minutes at 37°C or irradiate them to prevent proliferation.
-
-
Co-culture Setup:
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Readouts:
-
Cytokine Analysis: On day 2 or 3, collect supernatant and measure IFN-γ and IL-2 concentrations using ELISA or a multiplex assay.
-
Proliferation Analysis: On day 5-7, harvest the cells and analyze CFSE dilution in the CD4+ T-cell population by flow cytometry.
-
Quantitative Data Summary
| Parameter | Pembrolizumab Concentration | Typical Result | Reference |
| IL-2 Release (Day 2) | EC50 | ~0.53 µg/mL | |
| 10 µg/mL | >100 pg/mL | ||
| IFN-γ Release (Day 6) | EC50 | ~0.44 µg/mL | |
| 10 µg/mL | >2000 pg/mL | ||
| T-Cell Proliferation (% of CD25+ of CD4+ T-cells) | 0 µg/mL | ~62% | |
| 10 µg/mL | ~74% |
Cytokine Release Assay
This assay measures the ability of Pembrolizumab to enhance cytokine production by T-cells in response to a specific stimulus. PBMCs from healthy donors are stimulated with a superantigen like Staphylococcal enterotoxin B (SEB) or a specific viral antigen (e.g., EBV peptides) in the presence of Pembrolizumab. The subsequent increase in key T-cell effector cytokines, such as IFN-γ and IL-2, is quantified.
Experimental Protocol: Cytokine Release Assay
Materials:
-
PBMCs from healthy donors
-
Pembrolizumab reference standard and test samples
-
Stimulating agent (e.g., SEB at 100 ng/mL or EBV peptide pool at 1 µg/mL)
-
Complete RPMI 1640 medium
-
96-well round-bottom plates
-
Multiplex cytokine assay kit (e.g., Luminex-based) for IFN-γ, IL-2, TNF-α, etc.
Procedure:
-
Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate in 100 µL of complete medium.
-
Antibody and Stimulus Addition:
-
Add 50 µL of Pembrolizumab at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Add 50 µL of the stimulating agent (e.g., SEB to a final concentration of 100 ng/mL).
-
Include controls: unstimulated cells, cells with stimulus only, and cells with Pembrolizumab only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentrations of IFN-γ, IL-2, and other relevant cytokines using a multiplex immunoassay according to the manufacturer's instructions.
-
Quantitative Data Summary
| Cytokine | Stimulus | Pembrolizumab Concentration | Typical Fold Increase vs. Stimulus Alone | Reference |
| IFN-γ | SEB (100 ng/mL) | 1 µg/mL | ~1.5 - 2.0 fold | |
| EBV Peptides (1 µg/mL) | 1 µg/mL | ~1.5 - 2.5 fold | ||
| IL-2 | SEB (100 ng/mL) | 1 µg/mL | ~1.2 - 1.8 fold |
Disclaimer: These protocols and data are provided as a general guide. Researchers should optimize assay conditions based on their specific reagents, cell sources, and instrumentation. Appropriate controls, including isotype controls and reference standards, are essential for valid results.
References
Application Notes: Protocols for Using Pembrolizumab in Humanized Mouse Models
Introduction
The advent of immune checkpoint inhibitors, such as Pembrolizumab (Keytruda®), has revolutionized cancer treatment. Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, reinvigorating the host's immune system to attack tumor cells.[1][2][3] Preclinical evaluation of such immunotherapies requires sophisticated in vivo models that can accurately recapitulate the complex interactions between human tumors and a human immune system. Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), serve as an invaluable platform for this purpose.[4][5] These models allow for the investigation of efficacy, mechanism of action, and potential toxicities of human-specific immunotherapies in a more clinically relevant setting.
This document provides detailed application notes and experimental protocols for utilizing Pembrolizumab in various humanized mouse models engrafted with either cell-line derived xenografts (CDX) or patient-derived xenografts (PDX).
Mechanism of Action of Pembrolizumab
Pembrolizumab functions by blocking the interaction between the PD-1 receptor on T cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This interaction normally acts as an immune checkpoint, suppressing T-cell activity to prevent autoimmunity. By inhibiting this "brake," Pembrolizumab restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells. The efficacy of Pembrolizumab is largely dependent on the presence and activation of human CD8+ T cells within the tumor microenvironment.
Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory axis, restoring T-cell anti-tumor activity.
Data Summary: Pembrolizumab Dosing and Efficacy
The following tables summarize common dosing regimens and reported efficacy for Pembrolizumab in different humanized mouse model studies.
Table 1: Pembrolizumab Dosing Regimens in Humanized Mouse Models
| Tumor Model | Mouse Model | Pembrolizumab Dose | Administration Route | Dosing Schedule | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 (TNBC CDX) | HuNSG (CD34+) | 10 mg/kg (initial), then 5 mg/kg | Intraperitoneal (i.p.) | Every 5 days for 25 days | |
| BR1126 (TNBC PDX) | HuNSG (CD34+) | 10 mg/kg (initial), then 5 mg/kg | Intraperitoneal (i.p.) | Every 5 days for 20 days | |
| LG1306 (NSCLC PDX) | HuNSG (CD34+) | 10 mg/kg (initial), then 5 mg/kg | Intraperitoneal (i.p.) | Not specified | |
| LG1306P5 (NSCLC PDX) | HuNSG (CD34+) | 5 mg/kg | Intraperitoneal (i.p.) | Every 5 days for 30 days | |
| Various SCLC PDXs | Hu-CD34+-NSG | 10 mg/kg | Intraperitoneal (i.p.) | Biweekly | |
| RKO (Colon Carcinoma) | CD34-NSG | Not specified | Not specified | Dosing began on Day 1 |
| MC38 / GL261 | hPD-1 Knock-in | Not specified | Not specified | Started when tumors were 80-120 mm³ | |
Table 2: Reported Efficacy of Pembrolizumab in Humanized Mouse Models
| Tumor Model | Mouse Model | Key Efficacy Finding | Mechanism Insight | Reference |
|---|---|---|---|---|
| MDA-MB-231, BR1126, LG1306 | Onco-HuNSG (CD34+) | Significant tumor growth inhibition. | Efficacy is dependent on human immune cells, specifically hCD8+ T cells. | |
| RKO (Colon Carcinoma) | CD34-NSG (HLA-matched) | Significant inhibition of tumor growth. | Enhanced effector functions of CD4+ and CD8+ T cells; increased IFN-γ. | |
| NSCLC PDX | HSC-humanized NSG | Significant tumor growth delay. | Response can be dependent on the HSC donor. | |
| Adrenocortical Carcinoma | HSC-humanized NSG | Significant tumor growth inhibition. | Increased activity of tumor-infiltrating lymphocytes (TILs). |
| Breast Cancer PDX | hu-NSG-SGM3 | Significantly reduced tumor growth. | Reduced PD-1 expression level on lymphocytes. | |
Experimental Protocols
Protocol 1: Generation of CD34+ HSC-Engrafted Humanized Mice (hu-HSC)
This model is ideal for long-term studies as it provides stable, multi-lineage engraftment of human immune cells.
-
Mouse Strain : Use severely immunodeficient mice such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) or similar strains (NOG, NSG-SGM3).
-
Age of Mice : For neonatal humanization, use pups within 72 hours of birth. For adult humanization, use mice aged 3-4 weeks.
-
Conditioning :
-
For adult mice (3-4 weeks old), perform sublethal total body irradiation (TBI) with a dose of 100-250 cGy. This step is crucial for myeloablation to allow for efficient homing and engraftment of human stem cells.
-
Neonatal pups may not require irradiation.
-
-
HSC Administration :
-
Source: Isolate human CD34+ hematopoietic stem cells from umbilical cord blood, bone marrow, or fetal liver.
-
Dose: Inject 1-2 x 105 viable CD34+ cells per mouse.
-
Route: For adult mice, inject intravenously (i.v.) via the tail vein. For neonatal pups, inject intrahepatically.
-
-
Engraftment Period : Allow 12-16 weeks for the human immune system to reconstitute.
-
Monitoring Engraftment :
-
At 10-12 weeks post-injection, collect peripheral blood from the submandibular vein.
-
Use flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells. Successful engraftment is typically defined as >25% hCD45+ cells in the lymphocyte gate.
-
Caption: Workflow for generating CD34+ HSC-engrafted humanized mice for long-term studies.
Protocol 2: Generation of PBMC-Engrafted Humanized Mice (hu-PBMC)
This model is cost-effective and allows for rapid engraftment, making it suitable for short-term studies. A major limitation is the potential for graft-versus-host disease (GvHD).
-
Mouse Strain : Use severely immunodeficient mice (e.g., NSG).
-
PBMC Administration :
-
Source: Isolate PBMCs from healthy human donors.
-
Dose: Inject 5-10 x 106 PBMCs per mouse.
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
Engraftment Period : Human T cells are detectable within 1-2 weeks. The optimal therapeutic window is typically between 3 and 5 weeks post-injection, before the onset of severe GvHD.
-
Monitoring : Monitor mice for signs of GvHD (weight loss, hunched posture, ruffled fur).
Protocol 3: Tumor Implantation and Pembrolizumab Treatment
-
Tumor Models :
-
CDX : Culture human cancer cell lines (e.g., MDA-MB-231, RKO) under standard conditions. Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel. Inject 1-5 x 106 cells subcutaneously into the flank or orthotopically (e.g., mammary fat pad for breast cancer).
-
PDX : Implant small fragments (approx. 2-3 mm³) of patient-derived tumor tissue subcutaneously into the flank of anesthetized mice.
-
-
Tumor Growth Monitoring : Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation : Begin treatment when tumors reach a predetermined average volume, typically 50-120 mm³. Randomize mice into treatment and control groups.
-
Pembrolizumab Administration :
-
Control Group : Administer a relevant isotype control antibody (e.g., human IgG4) or saline vehicle on the same schedule as the treatment group.
-
Treatment Group : Administer Pembrolizumab intraperitoneally (i.p.). A common dosing strategy is an initial dose of 10 mg/kg followed by subsequent doses of 5 mg/kg every 5 days. Alternatively, a consistent dose of 5 or 10 mg/kg can be used biweekly.
-
-
Study Endpoint : The study may be terminated when tumors in the control group reach a maximum allowable size (e.g., 1500 mm³) or after a fixed duration (e.g., 25-30 days).
Caption: General experimental workflow for a Pembrolizumab efficacy study in humanized mice.
Protocol 4: Efficacy and Immune System Analysis
-
Tumor Growth Inhibition (TGI) : Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Tissue Harvesting : At the study endpoint, collect tumors, spleens, and peripheral blood for analysis.
-
Flow Cytometry :
-
Prepare single-cell suspensions from tumors, spleens, and blood.
-
Perform surface and intracellular staining with fluorescently-labeled antibodies to identify and quantify human immune cell populations.
-
Key markers : hCD45 (pan-leukocyte), hCD3 (T cells), hCD4 (helper T cells), hCD8 (cytotoxic T cells), FoxP3 (regulatory T cells), and PD-1.
-
Analyze the frequency and activation status of tumor-infiltrating lymphocytes (TILs) to understand the mechanism of action. An increase in the CD8+ T cell population within the tumor is a key indicator of Pembrolizumab activity.
-
References
Application Notes and Protocols: Pembrolizumab in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (KEYTRUDA®) is a humanized monoclonal antibody that has revolutionized cancer treatment by targeting the programmed cell death-1 (PD-1) receptor.[1][2] As an immune checkpoint inhibitor, it blocks the interaction between PD-1 on T-cells and its ligands, PD-L1 and PD-L2, on tumor cells.[3] This action disrupts a key mechanism of tumor immune evasion, restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[1][2]
Syngeneic mouse tumor models are an indispensable tool in preclinical immuno-oncology. These models utilize immunocompetent mice implanted with tumor cell lines derived from the same genetic background, ensuring a fully functional immune system to study the complex interactions between the tumor, the host immune system, and immunotherapeutic agents. Because Pembrolizumab is a human-specific antibody, preclinical evaluation in standard syngeneic models requires the use of a surrogate anti-mouse PD-1 antibody or specialized humanized mouse models (e.g., knock-in mice expressing human PD-1).
These application notes provide an overview of the mechanism of action, relevant data, and detailed protocols for utilizing anti-PD-1 therapy in common syngeneic tumor models.
Mechanism of Action: The PD-1/PD-L1 Pathway
The PD-1 pathway serves as a critical immune checkpoint to maintain self-tolerance and modulate the duration and intensity of immune responses. Many tumor cells exploit this pathway by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it transmits an inhibitory signal into the T-cell, leading to its functional inactivation or "exhaustion." This allows the tumor to evade immune destruction.
Pembrolizumab and its murine surrogates act by binding with high affinity to the PD-1 receptor, physically blocking its interaction with PD-L1 and PD-L2. This blockade effectively "releases the brakes" on the T-cell, restoring its cytotoxic functions, including proliferation and the release of anti-tumor cytokines, enabling it to attack and kill cancer cells.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Pembrolizumab.
Application Notes: Model Selection and Efficacy Data
The selection of an appropriate syngeneic model is critical, as response to anti-PD-1 therapy varies significantly between models, reflecting the heterogeneity observed in human patients. Models are often categorized as "hot" (T-cell inflamed) or "cold" (non-T-cell inflamed) based on their baseline immune infiltrate, which correlates with treatment response.
Common Syngeneic Models
-
MC38 (Colon Adenocarcinoma): Derived from a C57BL/6 mouse, the MC38 model is widely considered immunogenic or "hot" and is highly responsive to anti-PD-1 and other checkpoint inhibitors. It is often used as a positive control model for validating the anti-tumor activity of immunotherapies.
-
CT26 (Colon Carcinoma): Derived from a BALB/c mouse, the CT26 model is also considered immunogenic and shows a robust response to anti-PD-1 and anti-CTLA-4 antibodies.
-
B16-F10 (Melanoma): A C57BL/6-derived model known for its low immunogenicity and aggressive growth. The B16-F10 model is largely resistant to anti-PD-1 monotherapy, making it a valuable tool for studying mechanisms of resistance and for testing combination therapies designed to sensitize "cold" tumors to checkpoint blockade.
Quantitative Efficacy Data Summary
The following tables summarize representative data on the efficacy of anti-PD-1 therapy in various syngeneic and humanized models. Note that "Pembrolizumab" is used in humanized models, while "Anti-mPD-1" refers to a murine surrogate antibody in standard syngeneic models.
Table 1: Anti-PD-1 Efficacy in Humanized MC38 Model
| Cell Line | Mouse Strain | Treatment | Dose | Tumor Growth Inhibition (TGI) | Complete Regression (CR) | Citation(s) |
|---|---|---|---|---|---|---|
| MC38.huPD-L1 | C57BL/6 (huPD-1/huPD-L1) | Pembrolizumab | 100 µ g/mouse | 95.0% | 71.4% |
| MC38.huPD-L1 | C57BL/6 (huPD-1/huPD-L1) | Nivolumab | 100 µ g/mouse | 83.9% | 62.5% | |
Table 2: Anti-PD-1 Efficacy in Standard Syngeneic Models
| Cell Line | Mouse Strain | Treatment | Outcome | Citation(s) |
|---|---|---|---|---|
| MC38 | C57BL/6 | Anti-mPD-1 | 45% reduction in tumor volume (Day 28) | |
| CT26 | BALB/c | Anti-mPD-1 | Significant tumor growth inhibition | |
| B16-F10 | C57BL/6 | Anti-mPD-1 | No significant effect on tumor growth | |
| YUMM2.1 (Melanoma) | C57BL/6 | Anti-mPD-1 | Antitumor activity observed |
| YUMM1.1 (Melanoma) | C57BL/6 | Anti-mPD-1 | No antitumor activity observed | |
Experimental Protocols
The following sections provide a generalized workflow and specific protocols for conducting in vivo efficacy studies with anti-PD-1 antibodies in syngeneic models.
Caption: A typical experimental workflow for an in vivo syngeneic tumor model study.
General Protocol for In Vivo Efficacy Study
This protocol outlines the key steps for assessing the efficacy of an anti-mouse PD-1 antibody in a syngeneic mouse model.
Materials:
-
Cell Line: e.g., CT26, MC38, B16-F10
-
Mice: 6-8 week old, female, immunocompetent mice of the appropriate strain (e.g., BALB/c for CT26, C57BL/6 for MC38/B16-F10).
-
Antibody: Anti-mouse PD-1 monoclonal antibody (e.g., clone RMP1-14) and corresponding isotype control.
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS).
-
Other: Cell culture medium (e.g., RPMI, DMEM), Fetal Bovine Serum (FBS), antibiotics, trypsin, sterile syringes, calipers.
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase before harvesting.
-
Tumor Cell Implantation:
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a mix with Matrigel, if required) at a concentration of 2-10 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁵ to 1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth 3-5 days post-implantation. Measure tumors using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Once tumors reach a predetermined average size (e.g., 60-120 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the anti-mouse PD-1 antibody or isotype control via intraperitoneal (IP) injection.
-
A typical dosing schedule is 100-200 µg per mouse (approx. 5-10 mg/kg) every 3-5 days for a specified number of doses. The vehicle control group receives an equivalent volume of PBS.
-
-
Data Collection:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week until the study endpoint.
-
The endpoint is typically reached when tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
-
Endpoint Analysis:
-
Calculate Tumor Growth Inhibition (TGI) to quantify treatment efficacy.
-
Analyze survival data using Kaplan-Meier curves.
-
Optional: At the endpoint, tumors and spleens can be harvested for further analysis, such as flow cytometry to profile tumor-infiltrating lymphocytes (TILs).
-
Specific Protocol: CT26 Model
-
Cell Line: CT26 (murine colon carcinoma).
-
Mouse Strain: BALB/c.
-
Implantation: 3 x 10⁵ CT26 cells in 100 µL PBS, injected subcutaneously.
-
Treatment Initiation: When mean tumor volume reaches ~80 mm³.
-
Dosing Regimen (example): Anti-mPD-1 antibody at 10 mg/kg, IP injection, on days 0, 4, 8, and 12 post-randomization.
Specific Protocol: MC38 Model
-
Cell Line: MC38 (murine colon adenocarcinoma).
-
Mouse Strain: C57BL/6.
-
Implantation: 1 x 10⁶ MC38 cells in 100 µL of a 1:1 PBS:Matrigel mixture, injected subcutaneously.
-
Treatment Initiation: When mean tumor volume reaches ~80 mm³.
-
Dosing Regimen (example): Anti-mPD-1 antibody at 10 mg/kg, IP injection, twice weekly (BIW).
Data Analysis and Interpretation
-
Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. Statistical significance between treated and control groups can be determined using a two-way ANOVA.
-
Tumor Growth Inhibition (TGI): Calculated at a specific time point (e.g., Day 21) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Survival Analysis: Plot Kaplan-Meier survival curves and analyze using a log-rank test to determine if the treatment provides a significant survival benefit.
-
Immunophenotyping: Flow cytometry analysis of tumors and spleens can quantify changes in immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) in response to treatment, providing mechanistic insights.
References
Application Notes and Protocols for Flow Cytometry Analysis of PD-1 Expression Post-Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor, a critical immune checkpoint. By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, Pembrolizumab reinvigorates exhausted T cells and enhances the body's anti-tumor immune response. Monitoring the expression of PD-1 on immune cells, particularly T lymphocytes, before and after treatment is crucial for understanding the pharmacodynamics of Pembrolizumab, assessing target engagement, and identifying potential biomarkers of response. Flow cytometry is a powerful technique for this purpose, allowing for the precise quantification of PD-1 expression on various immune cell subsets at a single-cell level.
These application notes provide detailed protocols and data presentation guidelines for the flow cytometric analysis of PD-1 expression on T lymphocytes following Pembrolizumab therapy. A key challenge in post-treatment analysis is the potential for Pembrolizumab to occupy the PD-1 receptor, thereby sterically hindering the binding of detection antibodies. This document addresses this issue by providing protocols for both detecting unoccupied PD-1 and for measuring total PD-1 expression, which includes both free and Pembrolizumab-bound receptors.
Data Presentation
The following tables summarize quantitative data on PD-1 expression on various T cell subsets before and after Pembrolizumab treatment, as well as receptor occupancy data. This information is aggregated from multiple studies to provide a comparative overview.
Table 1: Percentage of PD-1 Positive T Cells Pre- and Post-Pembrolizumab
| T Cell Subset | Pre-Treatment (% PD-1+) | Post-Treatment (% PD-1+) | Fold Change/Absolute Change | Reference |
| CD4+ T Cells | 17.5 ± 8.9% | Varies (see note) | Varies | [1] |
| CD8+ T Cells | 27.6 ± 14.8% | Varies (see note) | Varies | [1] |
| Regulatory T Cells (Tregs) (CD4+CD25+FoxP3+) | Baseline levels vary | Significant decrease in responders | Varies | [2] |
Note: The percentage of detectable PD-1+ cells post-treatment is highly dependent on the detection method used. Direct staining with a competing anti-PD-1 antibody clone will show a significant decrease in positive cells due to receptor occupancy by Pembrolizumab. Methods to detect total PD-1 are necessary for accurate post-treatment quantification.
Table 2: PD-1 Mean Fluorescence Intensity (MFI) on T Cells Pre- and Post-Pembrolizumab
| T Cell Subset | Pre-Treatment MFI (Arbitrary Units) | Post-Treatment MFI (Arbitrary Units) | Fold Change/Absolute Change | Reference |
| CD4+ T Cells | Data not consistently reported | Data not consistently reported | - | |
| CD8+ T Cells | Data not consistently reported | Data not consistently reported | - | |
| Regulatory T Cells (Tregs) | Data not consistently reported | Data not consistently reported | - |
Note: MFI data can be highly variable between instruments and experimental setups. It is recommended to establish baseline MFI values and report post-treatment changes relative to these internal controls.
Table 3: Pembrolizumab Receptor Occupancy (RO) on T Cells
| T Cell Subset | Receptor Occupancy (%) | Timepoint | Assay Method | Reference |
| CD4+ T Cells | >90% | 3 weeks post-dose | PK/RO modeling | [2] |
| CD8+ T Cells | >90% | 3 weeks post-dose | PK/RO modeling | [2] |
| Total T Cells | Near complete | 8 weeks post-discontinuation | Flow cytometry (anti-IgG4) |
Experimental Protocols
Protocol 1: Staining for Unoccupied PD-1 on Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is suitable for assessing the level of free PD-1 receptors on T cells, which is expected to decrease significantly after Pembrolizumab administration.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human PD-1 (a clone known to compete with Pembrolizumab, e.g., EH12.2H7)
-
Viability Dye (e.g., 7-AAD or a fixable viability dye)
-
-
Fc Block (e.g., Human TruStain FcX™)
-
FACS tubes
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies (CD3, CD4, CD8, and a competing anti-PD-1 clone) to the cells.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the cells just before acquisition. If using a fixable viability dye, follow the manufacturer's instructions, typically performed before surface staining.
-
Acquisition: Resuspend the cells in an appropriate volume of FACS buffer (e.g., 300-500 µL) and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.
Protocol 2: Staining for Total PD-1 (Free and Pembrolizumab-Bound) on PBMCs
This protocol allows for the quantification of total PD-1 expression, providing a more accurate measure of the PD-1 positive population after Pembrolizumab treatment.
Materials:
-
Same as Protocol 1, with the addition of:
-
Biotinylated Anti-Human IgG4 antibody
-
Fluorochrome-conjugated Streptavidin
Procedure:
-
Cell Preparation and Fc Blocking: Follow steps 1 and 2 from Protocol 1.
-
Primary Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies for T cell markers (CD3, CD4, CD8).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Detection of Pembrolizumab-Bound PD-1: Add the biotinylated anti-human IgG4 antibody to the cells and incubate for 30 minutes at 4°C in the dark. This antibody will bind to the Fc region of Pembrolizumab that is already bound to PD-1 on the cell surface.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Secondary Staining: Add the fluorochrome-conjugated streptavidin and incubate for 20-30 minutes at 4°C in the dark.
-
Detection of Unoccupied PD-1 (Optional but Recommended): In the same staining step as the streptavidin, a non-competing anti-PD-1 antibody clone conjugated to a different fluorophore can be added to simultaneously measure free PD-1.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Viability Staining and Acquisition: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Gating Strategy for T Cell Subsets and PD-1 Expression
A sequential gating strategy is essential for accurate analysis.
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte population based on their characteristic size and granularity.
-
Singlet Gating: Use FSC-Area vs. FSC-Height to exclude doublets and cell aggregates.
-
Viability Gate: Gate on the live cell population using the viability dye channel.
-
T Cell Gating: From the live singlet lymphocyte gate, identify T cells by gating on the CD3+ population.
-
T Cell Subset Gating: From the CD3+ gate, differentiate CD4+ and CD8+ T cells.
-
Regulatory T Cell Gating: From the CD4+ gate, identify Tregs by gating on the CD25+ and FoxP3+ population (requires intracellular staining for FoxP3).
-
PD-1 Expression Analysis: For each T cell subset (CD4+, CD8+, Tregs), analyze the expression of PD-1 using a histogram or a two-parameter plot against another marker. Set gates for PD-1 positivity based on Fluorescence Minus One (FMO) controls or isotype controls.
Mandatory Visualizations
Caption: Experimental workflow for PD-1 expression analysis.
Caption: PD-1 signaling pathway and Pembrolizumab's mechanism.
References
Application Notes & Protocols: Methods for Assessing Pembrolizumab Efficacy in Preclinical Studies
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal IgG4-kappa antibody that has revolutionized cancer treatment.[1][2] It functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor on T-cells.[2][3] In a healthy state, the interaction between PD-1 and its ligands, PD-L1 and PD-L2, acts as a brake to suppress T-cell activity, preventing autoimmunity.[3] However, many cancer cells exploit this pathway by overexpressing PD-L1 on their surface, which allows them to evade the immune system. Pembrolizumab works by binding to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2. This action releases the "brakes" on the immune system, restoring the ability of T-cells, particularly cytotoxic CD8+ T-cells, to recognize and eliminate cancer cells.
Preclinical assessment of Pembrolizumab's efficacy is crucial for understanding its mechanism of action, identifying potential biomarkers, and evaluating combination therapies. This document provides detailed protocols for key in vitro, in vivo, and ex vivo methods used by researchers to evaluate the bioactivity and therapeutic potential of Pembrolizumab and other anti-PD-1 agents.
In Vitro Assays: Direct Functional Assessment
Application Note
In vitro assays are fundamental for confirming the biological activity of Pembrolizumab in a controlled environment. These assays typically involve co-culturing immune cells (like Peripheral Blood Mononuclear Cells - PBMCs, or isolated T-cells) with cancer cell lines that express PD-L1. The primary goal is to demonstrate that Pembrolizumab can enhance T-cell-mediated anti-tumor responses. Key readouts include increased T-cell activation, proliferation, cytokine production (e.g., IFN-γ), and direct killing of tumor cells. These assays are essential for initial clone selection, potency testing, and understanding the direct cellular mechanism of action.
Protocol: T-Cell Mediated Tumor Cell Killing Assay
This protocol describes a method to quantify the ability of Pembrolizumab to enhance the killing of tumor cells by T-cells.
Materials:
-
PD-L1 expressing tumor cell line (e.g., NCI-H2228 NSCLC cells).
-
Luciferase-expressing version of the tumor cell line for viability readout.
-
Healthy donor PBMCs.
-
Pembrolizumab and human IgG4 isotype control.
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium with 10% FBS.
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads).
-
Luminescence plate reader and reagent (e.g., Bright-Glo).
Methodology:
-
PBMC Isolation and Activation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To upregulate PD-1 expression, activate PBMCs with anti-CD3/CD28 beads for 3 days.
-
Cell Plating: Seed the luciferase-expressing PD-L1+ tumor cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Co-culture Setup: Remove the activation beads from the PBMCs. Add the activated PBMCs or isolated T-cells to the wells containing tumor cells at a desired Effector:Target (E:T) ratio (e.g., 1:1).
-
Treatment: Add Pembrolizumab or an isotype control antibody at various concentrations (e.g., 0.1 to 10 µg/mL).
-
Incubation: Co-culture the cells for 72 to 120 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant for cytokine analysis (Protocol 1.2).
-
Viability Measurement: Measure tumor cell viability by adding a luminescence reagent to the plate and reading on a plate reader. A decrease in luminescence indicates tumor cell killing.
-
Data Analysis: Calculate the percentage of specific cell killing relative to the control (tumor cells + T-cells without antibody).
Protocol: IFN-γ Release Assay (ELISA)
This protocol measures the secretion of Interferon-gamma (IFN-γ), a key cytokine indicating T-cell activation.
Materials:
-
Supernatant collected from the co-culture assay (Protocol 1.1).
-
Human IFN-γ ELISA kit.
-
ELISA plate reader.
Methodology:
-
Sample Preparation: Centrifuge the collected supernatants to pellet any remaining cells and debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and supernatant samples to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-enzyme conjugate (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of IFN-γ (pg/mL) in each sample by comparing its absorbance to the standard curve. A dose-dependent increase in IFN-γ with Pembrolizumab treatment is expected.
Representative In Vitro Data
| Assay Readout | Isotype Control | Pembrolizumab (10 µg/mL) | Fold Change |
| Tumor Cell Killing (%) | 5% | 30% | 6.0 |
| IFN-γ Secretion (pg/mL) | 850 | 2100 | 2.48 |
| T-Cell Proliferation (% CFSE low) | 15% | 45% | 3.0 |
In Vivo Models: Efficacy in a Systemic Context
Application Note
In vivo models are indispensable for evaluating the systemic anti-tumor efficacy, pharmacokinetics, and potential toxicities of Pembrolizumab in a complex biological system. Because Pembrolizumab targets a human protein (human PD-1), standard mouse models are not suitable. The most common approaches are:
-
Syngeneic Mouse Models: These use immunocompetent mice and murine tumor cell lines (e.g., MC38 colon adenocarcinoma, B16 melanoma). An anti-mouse PD-1 antibody is used as a surrogate to assess the therapeutic principle. These models are robust for studying the tumor microenvironment (TME) and immune responses.
-
Humanized Mouse Models: These involve engrafting human immune cells or tissues into immunodeficient mice (e.g., NSG mice), which are then implanted with human tumor xenografts. These models allow for the direct testing of Pembrolizumab against human tumors and human immune cells.
Protocol: Syngeneic Mouse Tumor Model
This protocol details a study to assess the efficacy of an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice.
-
MC38 murine colon adenocarcinoma cell line.
-
Anti-mouse PD-1 antibody (clone RMP1-14 or 29F.1A12) and isotype control (e.g., Rat IgG2a).
-
Calipers for tumor measurement.
-
Sterile PBS and syringes for cell injection and antibody administration.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of MC38 cells (e.g., 5 x 10⁵ cells in 100 µL PBS) into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the anti-mouse PD-1 antibody or isotype control via intraperitoneal (i.p.) injection (e.g., 10 mg/kg, twice weekly).
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight as a measure of general toxicity.
-
Continue until tumors in the control group reach a predetermined endpoint size.
-
-
Endpoint Analysis:
-
Calculate Tumor Growth Inhibition (TGI).
-
At the end of the study, excise tumors and spleens for immunophenotyping (e.g., flow cytometry to quantify CD8+ T-cell infiltration).
-
Protocol: Immunophenotyping of the Tumor Microenvironment
This protocol describes how to analyze the immune cell composition of tumors from in vivo studies.
Materials:
-
Excised tumors and spleens from Protocol 2.1.
-
Collagenase D, DNase I for tissue digestion.
-
70 µm cell strainers.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD8, -CD4, -FoxP3).
-
Flow cytometer.
Methodology:
-
Tissue Processing: Mince the tumor tissue and digest it in a solution of Collagenase D and DNase I to create a single-cell suspension. Process the spleen by mechanical dissociation.
-
Cell Preparation: Pass the suspensions through a 70 µm cell strainer. Lyse red blood cells using RBC Lysis Buffer.
-
Antibody Staining: Count the live cells and stain them with a cocktail of fluorescently-conjugated antibodies targeting various immune cell markers.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage and absolute numbers of different immune cell populations (e.g., CD8+ T-cells, CD4+ helper T-cells, regulatory T-cells) within the tumor. An increase in the CD8+/Treg ratio is often indicative of a positive response.
Representative In Vivo Data
| Parameter | Isotype Control Group | Anti-PD-1 Group | p-value |
| Tumor Growth Inhibition (%) | 0% | 65% | <0.01 |
| Median Survival (days) | 21 | 35 | <0.05 |
| Tumor Infiltrating CD8+ T-cells (% of CD45+) | 8% | 25% | <0.01 |
| CD8+ / FoxP3+ Treg Ratio in Tumor | 1.5 | 4.5 | <0.01 |
Ex Vivo Assays: Bridging In Vitro and In Vivo
Application Note
Ex vivo assays use fresh patient or animal-derived tumor tissue to test drug efficacy in a system that preserves the native tumor microenvironment, including tumor cells, stroma, and resident immune cells. Ex vivo organ culture (EVOC) or tumor slice models are powerful tools for predicting patient response and studying drug effects on the intact tissue architecture. For Pembrolizumab, these assays can determine if the drug can reactivate the tumor-resident T-cells, often measured by an increase in IFN-γ gene expression or proliferation markers like Ki67.
Protocol: Ex Vivo Organ Culture (EVOC) Assay
This protocol outlines a method to assess Pembrolizumab's effect on fresh tumor tissue.
Materials:
-
Freshly resected tumor tissue.
-
Vibratome or tissue slicer.
-
Culture medium (e.g., DMEM/F-12).
-
Cell culture inserts (e.g., 0.4 µm pore size).
-
Pembrolizumab and isotype control.
-
RNA extraction kit and qPCR reagents.
-
Formalin, paraffin, and IHC reagents (e.g., anti-Ki67, anti-CD8).
Methodology:
-
Tissue Preparation: Immediately place fresh tumor tissue in ice-cold medium. Prepare precision-cut tissue slices (e.g., 300 µm thick) using a vibratome.
-
Culture Setup: Place the tumor slices onto cell culture inserts in a 6-well plate containing culture medium.
-
Treatment: Add Pembrolizumab or an isotype control to the medium at the desired concentration.
-
Incubation: Culture the slices for a set period (e.g., 4 days), replacing the medium as needed.
-
Endpoint Analysis:
-
Gene Expression: At the end of the culture, harvest slices for RNA extraction. Perform qPCR to measure the relative expression of IFNγ and other immune-related genes. The response to immune checkpoint inhibitors can be assessed by IFNγ gene induction.
-
Immunohistochemistry (IHC): Fix other slices in formalin, embed in paraffin, and perform IHC staining for markers of proliferation (Ki67) and immune cells (CD8).
-
-
Data Analysis: Calculate the fold-change in gene expression for treated vs. control slices. Quantify IHC staining by counting positive cells per area. A significant increase in IFNγ mRNA and/or Ki67+ tumor cells in the Pembrolizumab-treated slices indicates a positive response.
Representative Ex Vivo Data
| Assay Readout | Untreated Control | Pembrolizumab Treated | Fold Change |
| IFNγ mRNA Expression (Relative to Housekeeping Gene) | 1.0 | 4.5 | 4.5 |
| Ki67+ Tumor Cells (%) | 15% | 35% | 2.3 |
| CD8+ Cell Density (cells/mm²) | 120 | 180 | 1.5 |
References
Establishing a PD-1/PD-L1 Blockade Bioassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the programmed cell death protein 1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), represents a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Tumor cells can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[2] Therapeutic antibodies that block the PD-1/PD-L1 interaction have shown remarkable clinical success in treating various cancers by restoring T-cell function.[3]
Developing a robust and reliable bioassay to measure the potency and efficacy of these blocking antibodies is crucial for drug discovery, development, and quality control. This document provides detailed application notes and protocols for establishing a PD-1/PD-L1 blockade bioassay, catering to the needs of researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles and commercially available systems, offering a guide to generating reproducible and biologically relevant data.
Principle of the Bioassay
The most common in vitro PD-1/PD-L1 blockade bioassays utilize a co-culture system of two engineered cell lines: an effector cell line expressing PD-1 and a reporter gene, and an antigen-presenting cell (APC) line expressing PD-L1 and a T-cell receptor (TCR) activator.
-
T-Cell Activation: The engineered APCs present a TCR activator on their surface, which engages the TCR on the effector T-cells, initiating an activation signal.
-
Immune Inhibition: Concurrently, PD-L1 on the APCs binds to the PD-1 receptor on the effector T-cells, delivering an inhibitory signal that suppresses TCR-mediated activation. This results in a low-level or basal reporter gene expression.
-
Blockade and Signal Readout: The addition of a blocking anti-PD-1 or anti-PD-L1 antibody disrupts the inhibitory interaction. This "releases the brakes" on T-cell activation, leading to a dose-dependent increase in the expression of a reporter gene, such as luciferase. The resulting luminescent signal is directly proportional to the blocking activity of the antibody.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental procedure, the following diagrams are provided.
Caption: PD-1/PD-L1 Signaling Pathway and Blockade Mechanism.
Caption: PD-1/PD-L1 Blockade Bioassay Experimental Workflow.
Experimental Protocols
This section provides detailed protocols for performing a PD-1/PD-L1 blockade bioassay using a reporter gene format. The protocol is based on commercially available assay systems which often utilize Jurkat T-cells as the PD-1 effector cells and CHO-K1 or Raji cells as the PD-L1 expressing APCs.
Materials and Reagents
-
PD-1 Effector Cells (e.g., Jurkat cells expressing human PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing human PD-L1 and a TCR activator)
-
Assay Buffer (e.g., RPMI 1640 + 1% FBS)
-
Control Antibody (e.g., anti-PD-1 or anti-PD-L1 antibody with known potency)
-
Test Antibodies/Biologics
-
White, flat-bottom 96-well assay plates
-
Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Cell Handling and Preparation
-
Cell Thawing: Thaw cryopreserved PD-1 Effector and PD-L1 aAPC/CHO-K1 cells rapidly in a 37°C water bath. Transfer cells to a sterile conical tube containing pre-warmed culture medium.
-
Cell Counting and Viability: Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >90%.
-
Cell Dilution: Centrifuge the cells and resuspend the pellet in the appropriate assay buffer to the desired final concentration as recommended by the manufacturer (typically 2x the final plating concentration).
Assay Protocol
-
Plate PD-L1 aAPC/CHO-K1 Cells: Add 50 µL of the diluted PD-L1 aAPC/CHO-K1 cell suspension to each well of a 96-well white, flat-bottom plate.
-
Prepare Antibody Dilutions: Prepare a serial dilution of the test and control antibodies in assay buffer. A typical starting concentration for control antibodies like Nivolumab or Pembrolizumab is 10-50 µg/mL with a 3- to 5-fold serial dilution.
-
Add Antibodies to Plate: Add 25 µL of the antibody dilutions to the respective wells containing the PD-L1 aAPC/CHO-K1 cells. Include wells with assay buffer only as a negative control (no blockade) and wells with a high concentration of control antibody as a positive control (maximal blockade).
-
Add PD-1 Effector Cells: Add 25 µL of the diluted PD-1 Effector cell suspension to each well. The final volume in each well will be 100 µL.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
Data Normalization: The raw luminescence data (Relative Light Units, RLU) can be normalized to the negative control (no antibody) to calculate the fold induction.
-
Dose-Response Curve: Plot the fold induction or RLU against the log of the antibody concentration.
-
EC₅₀ Calculation: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC₅₀ value, which represents the concentration of the antibody that elicits a half-maximal response.
Data Presentation
Quantitative data from the bioassay should be summarized in a clear and structured format to allow for easy comparison of different test articles.
Table 1: Performance Characteristics of a Typical PD-1/PD-L1 Blockade Bioassay
| Parameter | Typical Value | Description |
| Assay Window (S/B) | > 5-fold | Signal-to-background ratio, indicating the dynamic range of the assay. |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for high-throughput screening. |
| Intra-assay Precision (%CV) | < 15% | The variation observed within a single assay plate. |
| Inter-assay Precision (%CV) | < 20% | The variation observed between different assay plates on different days. |
Table 2: Potency (EC₅₀) of Reference Anti-PD-1 and Anti-PD-L1 Antibodies
| Antibody | Target | Reported EC₅₀ (µg/mL) | Reference |
| Nivolumab | PD-1 | 0.28 | |
| Pembrolizumab | PD-1 | 0.11 | |
| Atezolizumab | PD-L1 | Varies by assay | - |
| Durvalumab | PD-L1 | Varies by assay | - |
| Avelumab | PD-L1 | Varies by assay | - |
Note: EC₅₀ values can vary depending on the specific assay system, cell lines, and reagents used.
Alternative and Advanced Methods
While the reporter gene assay is a robust method for screening and potency testing, other methodologies can provide complementary information.
-
Primary Cell-Based Assays: These assays utilize primary immune cells, such as peripheral blood mononuclear cells (PBMCs), co-cultured with tumor cell lines expressing PD-L1. Readouts include T-cell activation markers (e.g., CD69, CD25), cytokine release (e.g., IFN-γ, IL-2), and tumor cell killing. While more biologically relevant, these assays are often more complex and variable due to donor-to-donor differences.
-
Surface Plasmon Resonance (SPR): SPR is a biophysical technique that can be used to measure the binding kinetics and affinity of antibodies to their targets in a cell-free system. It can also be adapted to a blockade assay format to determine the ability of a test molecule to inhibit the PD-1/PD-L1 interaction.
Conclusion
The establishment of a reliable PD-1/PD-L1 blockade bioassay is a cornerstone for the development of novel immunotherapies targeting this crucial immune checkpoint. The reporter gene-based assay described here offers a robust, reproducible, and scalable method for determining the potency of blocking antibodies. By carefully following the outlined protocols and utilizing appropriate controls, researchers can generate high-quality data to advance their drug discovery and development programs. For further validation and to gain deeper insights into the mechanism of action, these results can be complemented with data from primary cell-based assays and other biophysical methods.
References
Application Notes and Protocols for the Molecular Farming of Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab, a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), is a cornerstone of cancer immunotherapy.[1][2][3][4][5] Traditional manufacturing of monoclonal antibodies using mammalian cell culture is a costly and time-consuming process. Molecular farming in plants, particularly Nicotiana benthamiana, has emerged as a rapid, scalable, and cost-effective alternative for producing complex therapeutic proteins like Pembrolizumab. This document provides detailed application notes and protocols for the expression and purification of Pembrolizumab in N. benthamiana using a transient expression system.
Quantitative Data Presentation
The following tables summarize key quantitative data for plant-produced Pembrolizumab, offering a comparison with its commercially available counterpart, Keytruda®.
Table 1: Expression and Purification of Pembrolizumab in Nicotiana benthamiana
| Parameter | Value | Reference |
| Expression System | Transient expression in Nicotiana benthamiana | |
| Expression Method | Agrobacterium-mediated transient expression (agroinfiltration) | |
| Yield | Up to 340 mg/kg fresh leaf weight (FLW) | |
| Purification Method | Protein A Affinity Chromatography |
Table 2: Physicochemical and Functional Characterization of Plant-Produced Pembrolizumab
| Parameter | Plant-Produced Pembrolizumab | Commercial Pembrolizumab (Keytruda®) | Reference |
| Molecular Weight (kDa) | ~150 | ~149 | |
| Binding Affinity to human PD-1 (Kᴅ) | 8.51 nM | 8.26 nM | |
| PD-1/PD-L1 Inhibitory Activity (EC₅₀) | 147.2 ng/mL | 146.7 ng/mL | |
| N-Glycosylation Profile | Oligomannosidic N-glycans (Man7-9GlcNAc2) | Complex N-glycans |
Signaling Pathway
The diagram below illustrates the mechanism of action of Pembrolizumab in blocking the PD-1/PD-L1 signaling pathway, thereby restoring T-cell-mediated cytotoxicity against tumor cells.
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.
Experimental Workflow
The general workflow for the molecular farming of Pembrolizumab in N. benthamiana is depicted below.
Caption: Workflow for Pembrolizumab production in plants.
Experimental Protocols
Gene Construct and Vector Preparation
-
Gene Synthesis and Codon Optimization: Synthesize the DNA sequences for the heavy and light chains of Pembrolizumab. Codon-optimize the sequences for optimal expression in Nicotiana benthamiana.
-
Vector Construction: Clone the codon-optimized heavy and light chain sequences into a plant expression vector suitable for Agrobacterium-mediated transient expression. A commonly used vector system is based on the bean yellow dwarf virus (BeYDV) for high-level expression. It is also recommended to co-express a viral suppressor of gene silencing, such as P19, to enhance protein accumulation.
Agrobacterium tumefaciens Preparation
-
Transformation: Transform the plant expression vectors containing the Pembrolizumab heavy and light chains, and the P19 silencing suppressor, into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or LBA4404).
-
Culture Initiation: From a fresh plate, inoculate a single colony of each transformed Agrobacterium strain into 10 mL of YEB medium containing appropriate antibiotics.
-
Overnight Culture: Grow the cultures overnight at 28°C with shaking (200-250 rpm) until the OD₆₀₀ reaches approximately 1.5-2.0.
-
Cell Harvest and Resuspension: Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes. Resuspend the pellets in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone, pH 5.6). Adjust the final OD₆₀₀ of each culture to 1.0.
-
Incubation: Incubate the resuspended Agrobacterium cultures at room temperature for 2-4 hours without shaking before infiltration.
-
Mixing: Just before infiltration, mix equal volumes of the Agrobacterium cultures containing the heavy chain, light chain, and P19 constructs.
Agroinfiltration of Nicotiana benthamiana
-
Plant Growth: Grow N. benthamiana plants for 4-6 weeks under controlled conditions (16h light/8h dark cycle, 24°C).
-
Infiltration: Using a needleless syringe, infiltrate the Agrobacterium mixture into the abaxial (underside) of the leaves of the healthy, well-watered plants. Ensure the entire leaf is saturated with the bacterial suspension.
-
Incubation: Maintain the infiltrated plants in the growth chamber for 4-6 days to allow for transient expression of Pembrolizumab.
Protein Extraction
-
Harvesting: Harvest the infiltrated leaves 4-6 days post-infiltration.
-
Homogenization: Homogenize the harvested leaves in a chilled blender with 3 volumes (w/v) of cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM EDTA, and a protease inhibitor cocktail).
-
Clarification: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Filtration: Filter the supernatant through Miracloth or a similar filter to remove any remaining particulate matter.
Purification by Protein A Affinity Chromatography
-
Column Equilibration: Equilibrate a Protein A affinity column with 5-10 column volumes of binding buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the clarified plant extract onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound Pembrolizumab with an elution buffer of low pH (e.g., 0.1 M glycine, pH 2.5-3.0). Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the pH.
-
Buffer Exchange: Perform a buffer exchange on the purified antibody fractions into a stable formulation buffer (e.g., PBS) using dialysis or a desalting column.
Quantification by ELISA
-
Coating: Coat a 96-well high-binding microplate with a capture antibody specific for human IgG overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of the purified plant-produced Pembrolizumab and a known concentration of a standard human IgG to the wells and incubate for 1-2 hours.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody and incubate for 1 hour.
-
Development: Add a TMB substrate and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the concentration of Pembrolizumab in the plant extracts by comparing the absorbance values to the standard curve.
Conclusion
The protocols and data presented herein demonstrate that molecular farming in Nicotiana benthamiana is a viable and efficient platform for the production of functional Pembrolizumab. This approach offers significant advantages in terms of speed, scalability, and cost, potentially increasing the global accessibility of this life-saving immunotherapy. Further optimization of expression and purification strategies will continue to enhance the utility of this powerful biomanufacturing system.
References
- 1. Transient Expression Assay in NahG Arabidopsis Plants Using Agrobacterium tumefaciens [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]
- 4. Plant-derived Pembrolizumab in conjugation with IL-15Rα-IL-15 complex shows effective anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Expression Assay in NahG Arabidopsis Plants Using Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Pembrolizumab (Keytruda®) in Human Plasma by ELISA
Introduction
Pembrolizumab, marketed as Keytruda®, is a humanized IgG4-kappa monoclonal antibody used in cancer immunotherapy.[1][2][3] It functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor on T-cells.[3][4] Many cancer cells evade the immune system by expressing PD-L1 and PD-L2, ligands that bind to PD-1 and send an inhibitory signal to T-cells. Pembrolizumab blocks this interaction, releasing the "brakes" on the immune system and restoring the anti-tumor immune response. Monitoring the plasma concentration of Pembrolizumab is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to optimize dosing strategies and understand its exposure-response relationship. This document provides a detailed protocol for the quantitative determination of Pembrolizumab in human serum and plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action
Pembrolizumab binds to the PD-1 receptor on T-cells, preventing its interaction with ligands PD-L1 and PD-L2, which are often overexpressed on tumor cells. This blockade releases the PD-1 pathway-mediated inhibition of the immune response, allowing T-cells to recognize and attack cancer cells.
Principle of the Assay
This ELISA is a sandwich immunoassay designed to quantify Pembrolizumab in plasma or serum. The microtiter plate wells are pre-coated with a specific reactant for Pembrolizumab. During incubation, Pembrolizumab present in standards, controls, or samples binds to the coated reactant. After washing, a horseradish peroxidase (HRP)-conjugated probe is added, which binds to the captured Pembrolizumab. A subsequent wash step removes unbound conjugate. The addition of a TMB substrate solution results in the development of a blue color, which is proportional to the amount of Pembrolizumab. The reaction is stopped by adding a stop solution, changing the color to yellow. The optical density is then measured at 450 nm.
Quantitative Data Summary
The performance characteristics of commercially available Pembrolizumab ELISA kits are summarized below. These values provide a general guideline for assay performance.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Source |
| Sensitivity (LOD) | 0.938 ng/mL - 20 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL (10 ng/mL) | |
| Upper Limit of Quantification (ULOQ) | 200 µg/mL | |
| Assay Range | 1.563 - 100 ng/mL | |
| Sample Type | Serum, Plasma (EDTA, Heparin) | |
| Required Sample Volume | 10 µL | |
| Spike Recovery | 80 - 120% | |
| Intra-Assay Precision (CV%) | < 20% | |
| Inter-Assay Precision (CV%) | < 20% | |
| Total Assay Time | ~ 2.5 - 3 hours |
Experimental Protocol
This protocol is a generalized procedure based on common ELISA kits for Pembrolizumab quantification. Users should always refer to the specific instructions provided with their kit.
ELISA Experimental Workflow
1. Materials and Equipment
-
Pembrolizumab ELISA Kit (Microtiter plate, Standards, Controls, HRP Conjugate, Assay Buffer, Wash Buffer, TMB Substrate, Stop Solution)
-
Microplate reader capable of measuring absorbance at 450 nm (with 650 nm reference wavelength recommended)
-
Precision pipettes and tips
-
Graduated cylinders for reagent preparation
-
Distilled or deionized water
-
Absorbent paper
-
Plate shaker (optional, but recommended for incubation steps)
2. Reagent Preparation
-
Wash Buffer (1X): If supplied as a concentrate (e.g., 20X), dilute with distilled or deionized water to the required volume. For example, dilute 25 mL of 20X Wash Buffer into 475 mL of water to make 500 mL of 1X solution.
-
Standards: Reconstitute and prepare a serial dilution of the Pembrolizumab standard as per the kit instructions to create a standard curve. Use the provided diluent for all dilutions.
-
Sample Preparation:
-
Collect blood via venipuncture. Use serum or plasma (EDTA or Heparin).
-
Avoid using grossly hemolytic, icteric, or lipemic samples.
-
It is recommended to dilute plasma/serum samples. A common starting dilution is 1:100 (e.g., 5 µL of sample + 495 µL of Assay Buffer). Further dilution may be necessary if the concentration is expected to be above the assay's upper limit.
-
Samples can be stored at 4°C for up to 2 days or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
-
3. Assay Procedure
-
Equilibrate all reagents and samples to room temperature (18-25°C) for at least 30 minutes before use.
-
Add 100 µL of Assay Buffer into each well to be used.
-
Pipette 10 µL of each standard, control, and diluted sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Cover the plate with an adhesive foil and incubate for 60 minutes at room temperature (18-25°C), preferably on a plate shaker.
-
Discard the incubation solution. Wash the plate 3 times with 300 µL of 1X Wash Buffer per well. After the final wash, remove any excess buffer by inverting the plate and tapping it firmly on absorbent paper.
-
Add 100 µL of ready-to-use HRP Conjugate to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Discard the solution and repeat the wash step as described in step 5. Some protocols may recommend 4-5 washes at this stage.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 20 minutes. A blue color will develop.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measure the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. A reference wavelength of 650 nm can be used to correct for optical imperfections in the plate.
4. Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the zero standard (blank) from all other OD values.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Use the standard curve to determine the concentration of Pembrolizumab in the diluted samples.
-
Multiply the calculated concentration by the sample dilution factor (e.g., 100) to obtain the final concentration of Pembrolizumab in the original undiluted sample.
-
Samples with an absorbance value higher than the highest standard should be re-tested at a higher dilution.
References
Application Notes and Protocols for Preclinical Evaluation of Pembrolizumab Combination Therapies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, a critical immune checkpoint.[1][2] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, Pembrolizumab releases the "brakes" on the immune system, enabling cytotoxic T cells to recognize and eliminate cancer cells.[1][3] While Pembrolizumab monotherapy has shown remarkable success in various malignancies, combination strategies are increasingly being explored to overcome resistance and enhance therapeutic efficacy.
Preclinical evaluation in robust and clinically relevant animal models is a crucial step in the development of novel Pembrolizumab-based combination therapies.[4] These models provide a platform to assess anti-tumor efficacy, understand mechanisms of action, and investigate pharmacodynamics in a whole-organism setting. This document provides detailed application notes on the selection of appropriate animal models and protocols for conducting in vivo studies with Pembrolizumab combinations.
Key Animal Models for Pembrolizumab Research
The selection of an appropriate animal model is critical for the preclinical evaluation of human-specific therapeutics like Pembrolizumab. The two primary categories of models used are syngeneic and humanized mouse models.
Syngeneic Mouse Models
Syngeneic models utilize immortalized mouse cancer cell lines implanted into immunocompetent inbred mouse strains (e.g., C57BL/6, BALB/c). This ensures a fully functional and genetically matched murine immune system, which is essential for studying the interactions between the tumor, the stroma, and the host's immune response. These models are ideal for evaluating combination therapies where the partner drug also targets the murine immune system or tumor microenvironment. For testing human-specific antibodies like Pembrolizumab, genetically engineered mice where the murine PD-1 gene is replaced by its human counterpart (knock-in models) are required.
Advantages:
-
Fully intact and competent immune system.
-
Reproducible and cost-effective for large-scale screening.
-
Useful for studying de novo anti-tumor immune responses.
Humanized Mouse Models
Humanized mouse models are created by engrafting human immune cells or tissues into severely immunodeficient mice, such as NOD-scid IL2Rγ-null (NSG) mice. This allows for the in vivo study of human-specific immunotherapies like Pembrolizumab against human tumors. Common methods include engrafting human hematopoietic stem cells (HSCs) from CD34+ cord blood or peripheral blood mononuclear cells (PBMCs). These models can host patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs), providing a more clinically relevant setting.
Advantages:
-
Enables testing of human-specific antibodies.
-
Allows for evaluation against human tumors (CDX or PDX), increasing translational relevance.
-
The effect of Pembrolizumab in these models is dependent on human CD8+ T cells, mimicking the human response.
Mechanism of Action: PD-1/PD-L1 Pathway
Pembrolizumab functions by disrupting the inhibitory PD-1/PD-L1 signaling axis. Tumor cells frequently upregulate PD-L1 on their surface, which binds to PD-1 receptors on activated T cells. This interaction triggers a downstream signaling cascade within the T cell that inhibits its proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion" and allowing the tumor to evade immune destruction. By binding to PD-1 with high affinity, Pembrolizumab physically prevents PD-L1 from engaging its receptor, thereby restoring the T cell's anti-tumor functions.
Preclinical Data on Pembrolizumab Combination Therapies
Numerous preclinical studies have demonstrated the potential of combining Pembrolizumab with other anti-cancer agents. The data below summarizes key findings from studies using various animal models.
Table 1: Efficacy Data for Pembrolizumab Combinations in Humanized Mouse Models
| Animal Model | Tumor Type/Model | Combination Agent | Key Efficacy Finding | Citation(s) |
| Onco-HuNSG | Triple-Negative Breast Cancer (TNBC) PDX | Cisplatin | Combination significantly reduced tumor size compared to vehicle control. | |
| HSC-Humanized NSG | Triple-Negative Breast Cancer (TNBC) PDX | Nivolumab (anti-PD-1) | Reduced tumor growth observed with anti-PD-1 treatment. | |
| CD34-NSG | RKO Colon Carcinoma | Ipilimumab (anti-CTLA-4) | Monotherapy significantly inhibited tumor growth. Combination did not show additive effects in this study. | |
| PBMC-Humanized | Non-Small Cell Lung Cancer (NSCLC) | Oxamate | Combination of Pembrolizumab and oxamate was more efficient at delaying tumor growth than either agent alone. |
Table 2: Efficacy Data for Pembrolizumab Combinations in Syngeneic & Knock-in Models
| Animal Model | Tumor Type/Model | Combination Agent | Key Efficacy Finding | Citation(s) |
| Human PD-1 Knock-in | MC38 Colon Carcinoma | None (Monotherapy) | Pembrolizumab monotherapy resulted in 94% tumor growth inhibition. | |
| Human PD-1 Knock-in | GL261 Glioblastoma | None (Monotherapy) | Pembrolizumab treatment significantly increased life span compared to control. | |
| C57BL/6 | B16-F10 Melanoma | IL-12 Plasmid Gene Therapy | Efficacy of IL-12 therapy was significantly enhanced by a plasmid encoding a mouse homolog of Pembrolizumab. |
Experimental Protocols
Adherence to detailed and standardized protocols is essential for generating reproducible and reliable data.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Model
This protocol describes a general workflow for evaluating a Pembrolizumab combination therapy in a human PD-1 knock-in mouse model bearing a syngeneic tumor.
-
Cell Culture and Preparation:
-
Culture murine tumor cells (e.g., MC38 colon adenocarcinoma) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase. Wash cells twice with sterile, serum-free media or PBS.
-
Resuspend cells in PBS at a concentration of 5 x 10⁶ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Use 6-8 week old human PD-1 knock-in mice (e.g., on a C57BL/6 background).
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁵ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish for 7-10 days or until they reach a palpable volume of approximately 50-100 mm³.
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Once tumors reach the target volume, randomize mice into treatment groups (e.g., Vehicle Control, Pembrolizumab monotherapy, Combination Agent monotherapy, Pembrolizumab + Combination Agent).
-
-
Treatment Administration:
-
Administer Pembrolizumab and the combination agent according to the desired dosing schedule. A common regimen for checkpoint inhibitors is intraperitoneal (i.p.) injection of 100-200 µg per mouse every 3-4 days.
-
The vehicle control group should receive a corresponding volume of sterile PBS or the specific vehicle used for the combination agent.
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1,500 mm³).
-
At the end of the study, euthanize mice and collect tumors, spleens, and draining lymph nodes for further analysis (e.g., flow cytometry for immune cell infiltration, histology).
-
Protocol 2: Efficacy Study in a Humanized (PDX) Mouse Model
This protocol outlines a study using immunodeficient mice engrafted with human CD34+ HSCs and a patient-derived xenograft.
-
Model Generation:
-
Use immunodeficient mice (e.g., NSG) that have been successfully engrafted with human CD34+ hematopoietic stem cells, resulting in the development of a human immune system.
-
Allow sufficient time (typically 12-16 weeks) for human immune cell reconstitution.
-
-
Tumor Implantation:
-
Surgically implant a small fragment (~3x3 mm) of a patient-derived xenograft (PDX) tumor subcutaneously into the flank of each humanized mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a volume of 50-120 mm³, randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Administer Pembrolizumab and the combination therapy. A sample dosing schedule could be an initial 10 mg/kg i.p. dose of Pembrolizumab, followed by 5 mg/kg every 5 days. The combination agent (e.g., cisplatin at 2 mg/kg, i.v., weekly) would be administered on its own schedule.
-
The vehicle control group receives saline or another appropriate vehicle.
-
-
Endpoint and Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
Conclusion
The use of syngeneic and humanized mouse models is indispensable for the preclinical validation of Pembrolizumab combination therapies. Syngeneic models with humanized checkpoint proteins offer a robust platform for mechanistic studies in the context of a fully competent immune system, while humanized mouse models provide a higher degree of clinical relevance for testing human-specific drugs against human tumors. By employing rigorous and well-defined protocols, researchers can generate high-quality, translatable data to accelerate the development of next-generation cancer immunotherapies.
References
Application Notes and Protocols for In Vitro Co-culture Assays with Pembrolizumab and Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor on T cells.[1] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, Pembrolizumab reinvigorates exhausted T cells, restoring their cytotoxic function against tumor cells.[1] In vitro co-culture assays are essential tools for characterizing the functional effects of Pembrolizumab on immune cells and their interactions with cancer cells. These assays allow for the controlled evaluation of T-cell activation, cytokine release, and tumor cell killing in a reproducible laboratory setting.[2] This document provides detailed application notes and protocols for conducting in vitro co-culture assays with Pembrolizumab, aimed at guiding researchers in the preclinical assessment of this and other immune checkpoint inhibitors.
Mechanism of Action: The PD-1/PD-L1 Axis
Tumor cells can evade the immune system by expressing PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells.[3] This interaction transmits an inhibitory signal into the T cell, leading to a state of exhaustion characterized by decreased proliferation and cytokine production, and a reduced capacity to kill tumor cells.[4] Pembrolizumab acts as a checkpoint inhibitor by physically blocking the PD-1 receptor, thereby preventing its engagement with PD-L1 and PD-L2. This blockade releases the "brakes" on the T-cell, allowing for a robust anti-tumor immune response.
dot
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Pembrolizumab.
Key In Vitro Co-culture Assays
Several in vitro co-culture assays can be employed to evaluate the efficacy of Pembrolizumab. The choice of assay depends on the specific question being addressed.
-
Mixed Lymphocyte Reaction (MLR) Assay: This assay measures the proliferation and cytokine production of T cells in response to allogeneic stimulation, mimicking the initial stages of an immune response. It is useful for assessing the general immunostimulatory capacity of Pembrolizumab.
-
T-cell Mediated Tumor Killing Assay: This assay directly measures the ability of T cells to kill tumor cells in a co-culture system. It provides a direct readout of the cytotoxic potential unleashed by Pembrolizumab.
-
T-cell Activation and Cytokine Release Assay: This assay focuses on the activation status of T cells by measuring the expression of activation markers (e.g., CD25, CD69) and the secretion of key cytokines (e.g., IFN-γ, IL-2, TNF-α).
Data Presentation
The following tables summarize quantitative data from representative in vitro co-culture assays with Pembrolizumab.
| Assay Type | Cell Types | Readout | Pembrolizumab Concentration | Result | Reference |
| PD-1/PD-L1 Blockade Bioassay | PD-1 Effector Cells, PD-L1 aAPC/CHO-K1 Cells | Luciferase Activity | 0.001 - 1 µg/mL | EC50 = 147.2 ng/mL | |
| T-cell Inhibition Assay | T cells | Inhibition of T-cell function | Not specified | IC50 = 0.535 µg/mL | |
| Mixed Lymphocyte Reaction (MLR) | CD4+ T cells, Dendritic Cells | IL-2 Release (Day 2) | 0.01 - 10 µg/mL | EC50 = 0.53 µg/mL | |
| Mixed Lymphocyte Reaction (MLR) | CD4+ T cells, Dendritic Cells | CCL2 Release (Day 6) | 0.01 - 10 µg/mL | EC50 = 0.98 µg/mL | |
| Mixed Lymphocyte Reaction (MLR) | CD4+ T cells, Dendritic Cells | CCL3 Release (Day 6) | 0.01 - 10 µg/mL | EC50 = 1.0 µg/mL |
Experimental Protocols
Protocol 1: Mixed Lymphocyte Reaction (MLR) Assay
This protocol is adapted from a one-way MLR assay to assess the effect of Pembrolizumab on T-cell activation and cytokine release.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
CD4+ T Cell Isolation Kit
-
Monocyte Adhesion Medium
-
GM-CSF and IL-4 for dendritic cell (DC) differentiation
-
LPS for DC maturation
-
Complete RPMI-1640 medium
-
Pembrolizumab
-
Human IgG4 isotype control
-
96-well U-bottom plates
-
Cytokine detection kit (e.g., ELISA or bead-based multiplex assay for IFN-γ and IL-2)
-
Proliferation dye (e.g., CFSE)
Caption: Experimental workflow for a T-cell mediated tumor killing assay.
Procedure:
-
Day 1: Seeding Target Cells: a. Seed the target tumor cells into a 96-well flat-bottom plate at an appropriate density to form a confluent monolayer by the time of co-culture.
-
Day 2: T-Cell Preparation and Co-culture: a. Isolate PBMCs or T cells from a healthy donor. b. (Optional but recommended) Activate the T cells for 24-48 hours with anti-CD3/CD28 antibodies to upregulate PD-1 expression. c. Remove the media from the tumor cells and add the effector T cells at a desired Effector-to-Target (E:T) ratio (e.g., 10:1). d. Add serial dilutions of Pembrolizumab or human IgG4 isotype control to the co-culture. A common concentration used is 10 µg/mL. e. Include control wells with tumor cells alone and tumor cells with T cells without any antibody. f. Incubate the co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Day 4-5: Assay Readout: a. Tumor Cell Viability: Gently wash the wells to remove the non-adherent T cells. Measure the viability of the remaining adherent tumor cells using a suitable assay (e.g., CellTiter-Glo®). b. (Optional) Cytokine Release: Prior to washing, collect the supernatant to measure IFN-γ levels by ELISA as an indicator of T-cell activation.
Conclusion
The in vitro co-culture assays described in these application notes provide a robust framework for evaluating the functional consequences of PD-1 blockade by Pembrolizumab. By carefully selecting the appropriate assay and readouts, researchers can gain valuable insights into the mechanism of action of Pembrolizumab and other immune checkpoint inhibitors, aiding in the development of novel cancer immunotherapies. The provided protocols and quantitative data serve as a starting point for designing and interpreting these critical preclinical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In‐vitro effect of pembrolizumab on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pembrolizumab Dosing in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Pembrolizumab dosing in preclinical animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing a significant anti-tumor response with our murine surrogate anti-PD-1 antibody in a syngeneic model. What are the potential causes and troubleshooting steps?
A1: Lack of efficacy in preclinical models is a common challenge. Here are several factors to investigate:
-
Tumor Model Selection: The choice of tumor model is critical. Some syngeneic models, like certain subclones of CT26, may have low immunogenicity and be less responsive to checkpoint blockade.[1] It's crucial to select a model known to be sensitive to anti-PD-1 therapy, such as the MC38 colon adenocarcinoma model.[2][3] The tumor microenvironment, including the presence of tumor-infiltrating lymphocytes (TILs), can significantly impact efficacy.[1]
-
Antibody Dose and Schedule: The dose of the murine surrogate antibody may be suboptimal. While higher doses do not always equate to better efficacy, a dose-response study is essential to determine the optimal therapeutic window.[2] Dosing schedules, such as twice weekly or every three days, can also influence the outcome.
-
Immune Competency of the Host: The immune system of the mice must be fully functional. The microbiome can also play a role in modulating the response to immunotherapy. Ensure that the mice are healthy and housed in a consistent environment.
-
Timing of Treatment Initiation: Initiating treatment when tumors are too large can hinder efficacy. It's generally recommended to start dosing when tumors are established but not overly advanced (e.g., ~100 mm³).
Troubleshooting Steps:
-
Validate the Tumor Model: Confirm the immunogenicity of your tumor cell line. Profile the tumor microenvironment for baseline immune cell infiltration.
-
Perform a Dose-Response Study: Test a range of antibody concentrations to identify the most effective dose.
-
Optimize the Dosing Schedule: Evaluate different dosing frequencies to maintain adequate antibody exposure.
-
Assess Host Immune Status: Ensure the use of healthy, immunocompetent mice from a reliable vendor.
Q2: We are observing high toxicity and mortality in our mice, especially with combination therapies. How can we mitigate this?
A2: Toxicity is a significant concern in preclinical immunotherapy studies.
-
Antibody Specificity and Cross-Reactivity: Ensure the murine surrogate antibody is specific for mouse PD-1 and does not have off-target effects.
-
Combination Dosing: When combining anti-PD-1 with other checkpoint inhibitors (e.g., anti-CTLA-4), it may be necessary to reduce the dose of one or both antibodies to manage toxicity.
-
Host Strain: Different mouse strains can have varying sensitivities to immunotherapies.
-
Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, ruffled fur, and lethargy.
Troubleshooting Steps:
-
Dose De-escalation: If using a combination, try reducing the dose of the more toxic agent.
-
Staggered Dosing: Instead of administering both antibodies simultaneously, consider a sequential dosing schedule.
-
Careful Monitoring: Implement a robust monitoring plan to identify and manage adverse events early.
Q3: How do we translate our preclinical dosing data to a potential human dose?
A3: Translating preclinical data to the clinic is a complex process that relies on pharmacokinetic and pharmacodynamic (PK/PD) modeling.
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of the murine surrogate antibody in your animal model. Key parameters include half-life, clearance, and volume of distribution.
-
Pharmacodynamics (PD): Relate the antibody concentration to its biological effect, such as receptor occupancy and tumor growth inhibition.
-
Allometric Scaling: Use mathematical models to scale the PK/PD data from mice to humans based on physiological and anatomical differences.
It's important to note that direct dose conversion is often not accurate. A comprehensive PK/PD model is essential for predicting a safe and potentially efficacious starting dose in humans.
Data Presentation
Table 1: Representative Preclinical Dosing of Murine Anti-PD-1 Antibodies in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Antibody Clone | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MC38 (Colon) | C57BL/6 | RMP1-14 | 10 | 2x weekly | Significant | |
| CT26 (Colon) | BALB/c | RMP1-14 | 10 | Every 3 days (Q3D) x 3 | Dose-dependent | |
| B16.OVA (Melanoma) | C57BL/6 | RMP1-14 | 200 µ g/dose (initial), 100 µ g/dose (subsequent) | Days 6, 9, 12 | Significant | |
| YUMM2.1 (Melanoma) | C57BL/6 | N/A | N/A | N/A | Strong anti-tumor activity |
Table 2: Pharmacokinetic Parameters of Anti-PD-1/PD-L1 Antibodies in Mice
| Antibody | Mouse Strain | Half-life (t½) | Clearance | Key Findings | Reference |
| Anti-PD-1 | C57BL/6 | 45-50 hours | Non-linear | Shorter half-life compared to humanized FcRn mice. | |
| Anti-PD-L1 | BALB/c | N/A | Non-dose proportional at lower doses | Target-mediated drug disposition observed. |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture: Culture syngeneic tumor cells (e.g., MC38) in appropriate media and ensure they are in the logarithmic growth phase and free of pathogens.
-
Tumor Implantation: Subcutaneously inject a known number of tumor cells (e.g., 5 x 10⁵) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups with similar average tumor volumes.
-
Antibody Administration: Administer the murine anti-PD-1 antibody or isotype control intraperitoneally at the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor growth and animal health (body weight, clinical signs) throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., flow cytometry, histology).
Protocol 2: Receptor Occupancy (RO) Assay by Flow Cytometry
-
Sample Collection: Collect peripheral blood from treated and control mice at various time points after antibody administration.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
-
Staining:
-
To measure free receptors: Incubate cells with a fluorescently labeled anti-PD-1 antibody that competes with the therapeutic antibody for binding.
-
To measure total receptors: Use a non-competing, fluorescently labeled anti-PD-1 antibody that binds to a different epitope.
-
To measure bound receptors: Use a fluorescently labeled secondary antibody that specifically binds to the therapeutic antibody.
-
-
Co-staining: Include antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify the cell populations of interest.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Calculate the percentage of receptor occupancy using the mean fluorescence intensity (MFI) of the stained populations.
Mandatory Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Pembrolizumab.
Caption: Experimental workflow for a tumor growth inhibition (TGI) study.
Caption: Troubleshooting logic for inconsistent tumor growth in syngeneic models.
References
Troubleshooting variable results in Pembrolizumab experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variable results encountered during experiments with Pembrolizumab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of Pembrolizumab?
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor on T cells.[1][2] Under normal physiological conditions, the interaction of PD-1 with its ligands, PD-L1 and PD-L2, acts as an immune checkpoint, suppressing T-cell activity to maintain self-tolerance.[3] Many cancer cells exploit this pathway by overexpressing PD-L1 on their surface, which allows them to evade the immune system.[1][3] Pembrolizumab blocks the interaction between PD-1 and its ligands, thereby releasing the "brakes" on the immune system and enabling T cells to recognize and attack cancer cells. This reactivation of T cells can lead to a durable anti-tumor response.
Q2: What are the expected outcomes of a successful in vitro Pembrolizumab experiment?
A successful in vitro experiment with Pembrolizumab should demonstrate an enhancement of T-cell-mediated anti-tumor activity. Key expected outcomes include:
-
Increased T-cell activation: An upregulation of activation markers such as CD69 and CD25 on T cells co-cultured with tumor cells.
-
Enhanced cytokine production: Increased secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) by activated T cells.
-
Increased tumor cell lysis: Enhanced killing of tumor cells by cytotoxic T lymphocytes.
Q3: What are the common sources of variability in in vivo Pembrolizumab studies using mouse models?
Variability in in vivo studies can arise from several factors:
-
Tumor model selection: The choice of tumor model (e.g., syngeneic, patient-derived xenograft) and its inherent characteristics, such as PD-L1 expression levels and tumor mutational burden, can significantly impact the response to Pembrolizumab.
-
Immune system of the host: The immune competency of the mouse model is critical. Humanized mice are often used to better recapitulate the human immune system's interaction with the tumor and the drug.
-
Tumor heterogeneity: Variations in the cellular composition and genetic makeup of the tumor within and between animals can lead to differential responses.
-
Animal health and husbandry: Factors such as age, sex, and overall health of the mice can influence experimental outcomes.
Troubleshooting Guides
In Vitro Assays
Issue: Low or no T-cell activation in response to Pembrolizumab.
This is a common issue that can be caused by problems with the cells, stimulation conditions, or the assay setup itself.
Table 1: Troubleshooting Low T-Cell Activation
| Potential Cause | Recommended Solution | Expected Quantitative Outcome |
| Poor Cell Health | Ensure T-cell viability is >90% before starting the experiment. Use optimized protocols for PBMC isolation and cryopreservation to minimize granulocyte contamination. | Post-thaw viability of >90% as determined by trypan blue exclusion or a viability dye in flow cytometry. |
| Suboptimal T-cell Stimulation | Use an appropriate concentration of anti-CD3 antibody for plate coating (e.g., 2 µg/ml) and soluble anti-CD28 (e.g., 2 µg/ml) for co-stimulation. For antigen-specific responses, ensure functional antigen-presenting cells (APCs) are used. | A significant increase in the percentage of CD69+ and CD25+ T cells in the positive control group compared to the unstimulated control. |
| Incorrect Pembrolizumab Concentration | Titrate Pembrolizumab to determine the optimal concentration. A common starting concentration is around 2 µg/ml. | A dose-dependent increase in T-cell activation markers or cytokine production should be observed. |
| Assay Incubation Time | Optimize the incubation time for T-cell activation. For proliferation assays, 3-5 days is typical for human T-cells. For cytokine release, 24-72 hours may be appropriate depending on the cytokine. | A clear separation of proliferating and non-proliferating T-cell populations in a proliferation assay (e.g., using CFSE). |
Issue: High background in IFN-γ ELISpot assay.
High background can obscure genuine positive responses and make data interpretation difficult.
Table 2: Troubleshooting High Background in IFN-γ ELISpot
| Potential Cause | Recommended Solution | Expected Quantitative Outcome |
| Contaminated Reagents | Use sterile, endotoxin-free reagents, including media, serum, and buffers. Filter reagents if necessary. | Background spots in the "media only" control wells should be minimal (<5 spots per well). |
| Pre-activated Cells | Wash cells thoroughly before adding them to the ELISpot plate to remove any pre-existing cytokines. | A significant reduction in the number of spots in the negative control wells (cells without stimulus). |
| Inadequate Washing | Ensure proper washing of the ELISpot plate at all steps. If using an automated washer, increase the number of washes. | A clear and clean membrane in the background wells. |
| Cell Death | High numbers of dead cells can lead to non-specific staining. Ensure high cell viability before plating. | Cell viability should be >90% prior to starting the assay. |
| DMSO Concentration | If using peptides dissolved in DMSO, ensure the final concentration in the well is low (e.g., <0.4%) to avoid membrane damage. | A uniform and intact membrane with no signs of leakage or darkening. |
In Vivo Assays
Issue: Inconsistent tumor growth in patient-derived xenograft (PDX) models.
Consistent tumor growth is crucial for accurately assessing the efficacy of Pembrolizumab.
Table 3: Troubleshooting Inconsistent Tumor Growth in PDX Models
| Potential Cause | Recommended Solution | Expected Quantitative Outcome |
| Poor Tumor Engraftment | Use healthy, immunodeficient mice (e.g., NSG mice). Implant fresh, viable tumor tissue fragments (approx. 2 mm³) subcutaneously or orthotopically. | Successful tumor engraftment in >80% of implanted mice. |
| Variable Tumor Take Rate | Implant a larger cohort of mice than required for the study to account for non-engrafting tumors. Randomize mice into treatment groups once tumors reach a specific size (e.g., 100-200 mm³). | A uniform average tumor volume across all treatment groups at the start of the study. |
| Tumor Heterogeneity | Passage tumors for a limited number of generations to maintain the original tumor characteristics. | Consistent tumor growth kinetics and morphology across passages. |
| Inaccurate Tumor Measurement | Use digital calipers or imaging techniques like ultrasound for more accurate and reproducible tumor volume measurements. The formula Volume = (Length x Width²)/2 is commonly used for caliper measurements. | Lower coefficient of variation in tumor volume measurements within and between groups. |
| Host Immune Response (in humanized mice) | Ensure consistent and successful engraftment of the human immune system, with >25% human CD45+ cells in the peripheral blood. | A stable and functional human immune cell population in the humanized mice throughout the experiment. |
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) for Assessing Pembrolizumab Activity
This protocol is designed to assess the ability of Pembrolizumab to enhance T-cell responses against allogeneic dendritic cells (DCs).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, HLA-mismatched donors
-
Pembrolizumab and isotype control antibody
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Generate monocyte-derived DCs from one donor by culturing monocytes with GM-CSF and IL-4 for 5-7 days.
-
On the day of the assay, irradiate the DCs to prevent their proliferation.
-
Co-culture responder T cells (from the second donor) with the irradiated allogeneic DCs at a ratio of 10:1 (T cells:DCs) in a 96-well U-bottom plate.
-
Add Pembrolizumab or an isotype control antibody at various concentrations to the co-culture.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After 3-5 days, assess T-cell proliferation using a CFSE dilution assay by flow cytometry or by measuring IFN-γ secretion in the supernatant via ELISA.
Flow Cytometry for T-Cell Activation Markers
This protocol outlines the staining procedure for identifying activated T cells.
Materials:
-
Co-cultured cells from an in vitro assay
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25
-
Fixable viability dye
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Harvest cells from the in vitro culture and wash with FACS buffer.
-
Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells and then stain with a cocktail of surface antibodies (anti-CD3, -CD4, -CD8, -CD69, -CD25) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by first gating on live, single lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets. Finally, quantify the percentage of CD69+ and CD25+ cells within each T-cell population.
Visualizations
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.
Caption: A logical workflow for identifying potential sources of error in Pembrolizumab experiments.
References
Navigating the Stability of Pembrolizumab: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with pembrolizumab solutions. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during physicochemical stability studies. Detailed experimental protocols and data summaries are included to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for diluted pembrolizumab solutions?
According to prescribing information, pembrolizumab solutions diluted in 0.9% sodium chloride or 5% dextrose should be stored for no more than 24 hours at 2-8°C and for up to 6 hours at room temperature.[1][2] However, several studies have demonstrated that pembrolizumab diluted to 1 mg/mL in normal saline and stored in polyolefin bags remains physically and chemically stable for at least one week at both refrigerated (5°C ± 3°C) and room temperature (20°C ± 3°C) conditions.[1][2][3]
Q2: Can pembrolizumab vials be used for multiple withdrawals? What is the stability of vial leftovers?
While manufacturers typically recommend single use of vials due to the absence of preservatives, studies have shown that pembrolizumab vial leftovers (undiluted at 100 mg/4 mL) are physically, chemically, and microbiologically stable for at least two weeks when stored at either room temperature or 4°C. This suggests that with proper aseptic techniques, vial sharing could be a viable cost-saving strategy.
Q3: What are the primary degradation pathways for pembrolizumab?
The main physicochemical degradation pathways for pembrolizumab include the formation of aggregates (dimers and higher-order oligomers) and fragments. Other potential degradation routes that should be monitored include oxidation and deamidation, which can alter the charge profile of the antibody. Forced degradation studies have shown that exposure to elevated temperatures (e.g., 60°C) and accelerated light can induce aggregation and fragmentation.
Q4: What analytical techniques are essential for a comprehensive stability study of pembrolizumab?
A panel of orthogonal analytical methods is recommended to thoroughly assess the stability of pembrolizumab. Key techniques include:
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): To quantify monomers, aggregates, and fragments.
-
Dynamic Light Scattering (DLS): To detect submicronic aggregation and assess the hydrodynamic diameter of the protein.
-
Ion-Exchange Chromatography (IEX-HPLC): To monitor changes in the charge variant distribution, which can indicate deamidation or other chemical modifications.
-
Spectrophotometry (UV-Vis): To measure protein concentration and turbidity.
-
pH Measurement: To ensure the solution remains within its optimal pH range (typically 5.2-5.8).
-
Visual Inspection: To check for visible particles or color changes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Aggregation in SEC-HPLC | - Inappropriate storage temperature- Mechanical stress (e.g., agitation)- Freeze-thaw cycles- Exposure to light | - Verify storage conditions (refrigerated at 2-8°C is preferred).- Handle solutions gently to avoid agitation.- Avoid repeated freezing and thawing of the samples.- Protect solutions from light. |
| Shift in Retention Time in IEX-HPLC | - Deamidation or other chemical modifications leading to changes in protein charge. | - Investigate potential causes of chemical instability, such as pH excursions or exposure to reactive species.- Use peptide mapping for a more detailed analysis of modifications. |
| Appearance of Visible Particles | - Protein aggregation- Contamination | - Perform SEC-HPLC and DLS to confirm the presence of aggregates.- Review aseptic techniques to rule out microbial or particulate contamination. |
| Decreased Binding Activity in Functional Assays (e.g., ELISA) | - Conformational changes- Aggregation- Chemical degradation of binding sites | - Correlate functional data with physicochemical data (SEC, DLS, IEX) to identify the root cause.- Gentle handling is crucial as even minor agitation can impact functionality. |
Experimental Protocols
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This method is used to separate and quantify pembrolizumab monomers from aggregates and fragments based on their hydrodynamic size.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A suitable size-exclusion column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the pembrolizumab solution to a final concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: The percentage of monomer, aggregates, and fragments is calculated based on the peak areas in the chromatogram.
Dynamic Light Scattering (DLS)
DLS is employed to measure the size distribution of particles in the solution and to detect the presence of sub-micron aggregates.
-
Instrumentation: A DLS instrument with a temperature-controlled cuvette holder.
-
Sample Preparation: Samples are typically analyzed without dilution, if the concentration is within the instrument's working range. Ensure the sample is free of air bubbles.
-
Measurement Parameters:
-
Temperature: 25°C
-
Equilibration Time: 1-2 minutes
-
Number of Acquisitions: 3-5
-
-
Analysis: The hydrodynamic diameter and polydispersity index (PDI) are determined. A stable solution of monomeric pembrolizumab should exhibit a hydrodynamic diameter of around 11 nm. An increasing hydrodynamic diameter or PDI may indicate aggregation.
Ion-Exchange Chromatography (IEX-HPLC)
IEX-HPLC separates proteins based on their surface charge, allowing for the detection of charge variants that may arise from deamidation, oxidation, or other modifications.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A weak cation exchange column is typically used for monoclonal antibodies.
-
Mobile Phase:
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0
-
-
Gradient: A linear gradient from a low to high concentration of Mobile Phase B is used to elute the protein.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The relative percentages of the main peak (monomer) and acidic and basic variants are calculated from the chromatogram.
Quantitative Data Summary
The following tables summarize the stability data of pembrolizumab under different storage conditions.
Table 1: Stability of Undiluted Pembrolizumab Vial Leftovers (100 mg/4 mL)
| Parameter | Timepoint | Room Temperature | 4°C |
| pH | Day 0 | 5.5 ± 0.1 | 5.5 ± 0.1 |
| Day 7 | 5.6 ± 0.1 | 5.5 ± 0.1 | |
| Day 14 | 5.7 ± 0.1 | 5.6 ± 0.1 | |
| Turbidity (Abs at 400 nm) | Day 0 | 0.002 ± 0.001 | 0.002 ± 0.001 |
| Day 7 | 0.003 ± 0.001 | 0.002 ± 0.001 | |
| Day 14 | 0.003 ± 0.001 | 0.003 ± 0.001 | |
| Monomer (%) by SEC-HPLC | Day 0 | 99.7 ± 0.1 | 99.7 ± 0.1 |
| Day 7 | 99.6 ± 0.1 | 99.7 ± 0.1 | |
| Day 14 | 99.5 ± 0.1 | 99.6 ± 0.1 |
Table 2: Stability of Diluted Pembrolizumab (1 mg/mL) in 0.9% Saline
| Parameter | Timepoint | 5°C ± 3°C | 20°C ± 3°C |
| % Monomer by SEC-HPLC | Day 0 | 99.8 | 99.8 |
| Day 7 | 99.8 | 99.7 | |
| Day 14 | 99.7 | 99.6 | |
| Charge Variants (% Main Peak) by IEX-HPLC | Day 0 | 75.2 | 75.2 |
| Day 7 | 75.0 | 74.8 | |
| Day 14 | 74.8 | 74.5 |
Visualizations
References
- 1. Physicochemical stability of pembrolizumab admixture solution in normal saline intravenous infusion bag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical stability of pembrolizumab admixture solution in normal saline intravenous infusion bag - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Paradoxical Tumor Growth with Pembrolizumab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating paradoxical tumor growth during pre-clinical and clinical studies involving Pembrolizumab.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical tumor growth in the context of Pembrolizumab treatment?
A1: Paradoxical tumor growth refers to an unexpected acceleration of tumor growth in a subset of patients receiving immunotherapy, such as Pembrolizumab. This phenomenon is distinct from the expected therapeutic outcomes of tumor regression or stabilization. The primary manifestations of paradoxical growth are hyperprogressive disease (HPD) and pseudoprogression. It's crucial to differentiate between these as their clinical implications are vastly different.[1][2][3]
Q2: What is the difference between hyperprogressive disease (HPD) and pseudoprogression?
A2: Hyperprogressive Disease (HPD) is characterized by a rapid acceleration of tumor growth and a significant increase in tumor burden shortly after initiating immunotherapy.[2][4] It is considered a detrimental outcome, suggesting the treatment may be actively harming the patient. The incidence of HPD varies widely in studies, ranging from 4% to 29% in patients treated with immune checkpoint inhibitors.
Pseudoprogression , on the other hand, is an initial apparent increase in tumor size on imaging, which is not due to actual tumor growth but rather to the infiltration of immune cells into the tumor microenvironment, causing inflammation and edema. This is often a sign of a robust anti-tumor immune response and is typically followed by tumor shrinkage. Pseudoprogression is a favorable phenomenon, and misinterpreting it as true progression could lead to premature discontinuation of a beneficial therapy.
Q3: What are the proposed mechanisms behind hyperprogressive disease (HPD)?
A3: The exact mechanisms of HPD are still under investigation, but several hypotheses have been proposed:
-
Aberrant Immune Activation: Pembrolizumab, by blocking the PD-1/PD-L1 axis, may in some contexts preferentially activate regulatory T cells (Tregs) or other immunosuppressive immune cell subsets, leading to a dampened anti-tumor response and accelerated tumor growth.
-
Oncogenic Pathway Activation: Certain genetic alterations within the tumor, such as amplification of MDM2/MDM4 or mutations in EGFR, have been associated with HPD. These pathways may be involved in tumor cell proliferation and survival, and their interaction with the immune system following checkpoint inhibition could paradoxically drive tumor growth.
-
Altered Cytokine Milieu: A shift in the balance of pro-inflammatory and anti-inflammatory cytokines in the tumor microenvironment following Pembrolizumab treatment could create conditions favorable for tumor proliferation.
Q4: Which biomarkers are associated with an increased risk of hyperprogressive disease (HPD)?
A4: Several potential biomarkers are being investigated to identify patients at higher risk of developing HPD:
-
Genomic Alterations:
-
MDM2/MDM4 amplification: This is one of the more consistently reported genomic biomarkers associated with HPD.
-
EGFR alterations: Certain mutations or amplifications in the epidermal growth factor receptor gene have been linked to HPD.
-
DNMT3A alterations: Mutations in this gene have also been associated with worse outcomes and HPD in some studies.
-
-
Clinical Factors:
-
Advanced Age: Some studies suggest that older patients (e.g., >65 years) may be at a higher risk.
-
High Tumor Burden/Metastatic Sites: A greater number of metastatic sites at the start of treatment has been correlated with HPD.
-
High Serum Lactate Dehydrogenase (LDH): Elevated LDH levels prior to treatment may be a negative prognostic factor and associated with HPD.
-
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Increase in Tumor Size on Imaging Early in Treatment
Possible Cause 1: True Hyperprogressive Disease (HPD)
-
How to Investigate:
-
Calculate Tumor Growth Rate (TGR) or Tumor Growth Kinetics (TGK): Compare the rate of tumor growth before and after starting Pembrolizumab. A significant increase (e.g., a two-fold or greater increase in TGR) is a key indicator of HPD.
-
Genomic Profiling: Analyze tumor tissue or circulating tumor DNA (ctDNA) for biomarkers associated with HPD, such as MDM2/MDM4 amplification and EGFR alterations.
-
Clinical Assessment: Monitor the patient's clinical status closely. A rapid deterioration in performance status concurrent with tumor growth on imaging is more indicative of HPD than pseudoprogression.
-
Possible Cause 2: Pseudoprogression
-
How to Investigate:
-
Continue Treatment with Close Monitoring: If the patient is clinically stable or improving, continuing Pembrolizumab and repeating imaging in 4-8 weeks is recommended to see if the initial increase in tumor size is followed by a response.
-
Biopsy of a Progressing Lesion: If feasible, a biopsy can differentiate between true tumor progression and immune cell infiltration. Pathological analysis can reveal an influx of T-cells and other immune cells, characteristic of pseudoprogression.
-
Circulating Tumor DNA (ctDNA) Analysis: A decrease in ctDNA levels despite radiographic progression can be an indicator of pseudoprogression.
-
Possible Cause 3: Atypical Response Pattern
-
How to Investigate:
-
Utilize iRECIST Criteria: The immune-related Response Evaluation Criteria in Solid Tumors (iRECIST) were developed to account for atypical response patterns seen with immunotherapies. iRECIST allows for "unconfirmed progressive disease" to be re-evaluated at a later time point to distinguish it from "confirmed progressive disease".
-
Issue 2: Inconsistent or Ambiguous Biomarker Results
Possible Cause 1: Technical Issues with Immunohistochemistry (IHC) for PD-L1
-
Troubleshooting Steps:
-
Review Staining Protocol: Ensure that the correct antibody clone, validated for the specific tumor type and drug, was used. Different clones can have different staining patterns and interpretation guidelines.
-
Check Tissue Quality: Poor fixation or old tissue blocks can lead to reduced or absent staining.
-
Assess Staining Pattern: PD-L1 staining can be heterogeneous. Ensure that at least 100 viable tumor cells are present for interpretation and that the scoring is performed according to established guidelines (e.g., Tumor Proportion Score [TPS] or Combined Positive Score [CPS]).
-
Common IHC Problems: Address common issues like weak staining, high background, or non-specific staining by optimizing antibody concentrations, incubation times, and washing steps.
-
Possible Cause 2: Challenges in Fluorescence In Situ Hybridization (FISH) for MDM2 Amplification
-
Troubleshooting Steps:
-
Confirm Probe Specificity: Ensure that the correct probes for the MDM2 gene and the chromosome 12 centromere are being used.
-
Review Scoring Criteria: Amplification is typically defined as an MDM2/CEP12 ratio of ≥2.0. Ensure that a sufficient number of non-overlapping tumor nuclei are scored.
-
Consider Polysomy: An increased number of both MDM2 and CEP12 signals may indicate polysomy rather than true gene amplification.
-
Possible Cause 3: Difficulties with T-cell Subset Analysis by Flow Cytometry
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure a single-cell suspension is obtained from tumor tissue with minimal cell death.
-
Validate Antibody Panel and Gating Strategy: Use appropriate controls, including fluorescence minus one (FMO) controls, to set gates correctly and compensate for spectral overlap.
-
Address Common Flow Cytometry Issues: Troubleshoot weak or no signal, high background, and abnormal scatter properties by checking instrument settings, antibody titration, and cell viability.
-
Data Presentation
Table 1: Incidence of Hyperprogressive Disease (HPD) in Patients Treated with PD-1/PD-L1 Inhibitors
| Cancer Type | Incidence of HPD (%) | Reference |
| Various Solid Tumors | 4 - 29 | |
| Non-Small Cell Lung Cancer (NSCLC) | 8 - 14 | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Up to 29 | |
| Melanoma | 9.9 | |
| Hepatocellular Carcinoma (HCC) | 8.0 - 12.7 |
Table 2: Key Criteria for Defining Hyperprogressive Disease (HPD)
| Criteria | Description | Reference |
| Tumor Growth Rate (TGR) | A greater than two-fold increase in the TGR after initiation of immunotherapy compared to the pre-treatment period. | |
| Tumor Growth Kinetics (TGK) | A significant increase in the slope of tumor growth after treatment initiation. | |
| Time to Treatment Failure (TTF) | A very short TTF, often defined as less than 2 months. | |
| Increase in Tumor Burden | A greater than 50% increase in tumor burden at the first post-treatment imaging assessment. |
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating T-cells by Flow Cytometry
This protocol provides a general framework for the analysis of T-cell subsets within a tumor.
-
Tissue Dissociation:
-
Mince fresh tumor tissue into small pieces.
-
Digest the tissue using an enzymatic solution (e.g., collagenase, dispase, and DNase) at 37°C with agitation to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
-
Red Blood Cell Lysis (if necessary):
-
If the sample is from a highly vascularized tumor or peripheral blood, lyse red blood cells using a lysis buffer.
-
-
Cell Staining:
-
Wash the single-cell suspension in FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, PD-1, TIM-3, LAG-3) for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., FoxP3 for Tregs, Granzyme B for cytotoxic T-cells), fix and permeabilize the cells after surface staining, followed by incubation with intracellular antibodies.
-
-
Data Acquisition:
-
Acquire stained samples on a flow cytometer. Ensure proper compensation is set up using single-stain controls.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate on live, single cells, and then identify different T-cell populations based on marker expression.
-
Protocol 2: Immunohistochemistry (IHC) for PD-L1 Expression
This protocol outlines the general steps for staining paraffin-embedded tissue sections for PD-L1.
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C.
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding with a protein block solution.
-
Incubate with the primary antibody against PD-L1 (using the appropriate, validated clone) at the optimized dilution and incubation time.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Apply the chromogen (e.g., DAB) to visualize the antibody staining.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through graded ethanol and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Interpretation:
-
Score the percentage of tumor cells with positive membranous staining (TPS) or a combined score of positive tumor and immune cells (CPS), according to the specific guidelines for the antibody clone and tumor type.
-
Protocol 3: Fluorescence In Situ Hybridization (FISH) for MDM2 Gene Amplification
This protocol describes the general procedure for detecting MDM2 gene amplification in paraffin-embedded tissue.
-
Slide Preparation:
-
Deparaffinize and rehydrate tissue sections as in the IHC protocol.
-
Pre-treat the slides with a protease solution to permeabilize the cells.
-
-
Hybridization:
-
Denature the cellular DNA and the FISH probes (one for the MDM2 gene and a control probe for chromosome 12 centromere) at a high temperature.
-
Apply the denatured probes to the tissue section and hybridize overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers at an elevated temperature to remove non-specifically bound probes.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount with an anti-fade mounting medium and a coverslip.
-
-
Analysis:
-
Visualize the fluorescent signals using a fluorescence microscope with appropriate filters.
-
Count the number of MDM2 (e.g., red) and CEP12 (e.g., green) signals in a defined number of tumor cell nuclei.
-
Calculate the MDM2/CEP12 ratio. A ratio of ≥2.0 is typically considered amplification.
-
Visualizations
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, promoting T-cell activation.
Caption: Hypothesized signaling pathways contributing to Hyperprogressive Disease (HPD).
References
- 1. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Workflow for high-dimensional flow cytometry analysis of T cells from tumor metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
Technical Support Center: Optimizing Pembrolizumab-Based Research
Welcome to the technical support center for researchers utilizing Pembrolizumab (Keytruda®). This resource provides practical guidance to mitigate and troubleshoot off-target effects in your experiments, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in Pembrolizumab research?
A1: Off-target effects in Pembrolizumab research can stem from several factors. Primarily, as an IgG4 monoclonal antibody, Pembrolizumab can interact with Fc receptors on non-target immune cells, potentially leading to unintended cell activation or depletion.[1][2] Additionally, at supra-physiological concentrations often used in in vitro studies, the antibody may exhibit non-specific binding to unrelated proteins or cell surface molecules. It is also crucial to consider that some observed toxicities may be an exaggeration of the on-target immune activation in sensitive tissues, rather than a true off-target effect.[2]
Q2: How do I select the most appropriate cell line for my Pembrolizumab experiment to minimize misleading results?
A2: Cell line selection is critical for obtaining relevant data.[3][4] Prioritize cell lines with well-characterized PD-L1 expression levels that are relevant to your cancer model. It is advisable to use a panel of cell lines with varying PD-L1 expression (high, low, and negative) to assess the dependency of Pembrolizumab's effect on its target. Whenever possible, use cell lines from reputable cell banks to ensure identity and purity. For functional assays, co-culture systems with immune cells (like PBMCs or specific T cell subsets) and target cancer cells are more physiologically relevant than using cancer cell lines alone.
Q3: What are the essential control experiments to include when investigating Pembrolizumab's effects?
A3: Rigorous controls are fundamental to differentiating on-target from off-target effects. Key controls include:
-
Isotype Control: An IgG4 antibody with an irrelevant specificity should be used at the same concentration as Pembrolizumab to control for non-specific binding and Fc-mediated effects.
-
PD-1 Knockout (KO) Cell Line: The most definitive control is a cell line where the PD-1 gene has been knocked out (e.g., using CRISPR/Cas9). Pembrolizumab should have no effect in these cells, confirming its on-target specificity.
-
Untreated Control: This baseline control is essential for assessing the overall health and behavior of your cells throughout the experiment.
-
Vehicle Control: If Pembrolizumab is in a specific buffer, the buffer alone should be tested to rule out any effects of the vehicle.
Q4: I'm observing unexpected cytotoxicity in my cell-based assay with Pembrolizumab. How can I troubleshoot this?
A4: Unexpected cytotoxicity can be due to several factors. First, ensure your cytotoxicity is not due to contamination by performing routine mycoplasma testing. Conduct a dose-response experiment to determine if the toxicity occurs at concentrations far exceeding the known binding affinity of Pembrolizumab for PD-1, which could suggest off-target effects. Review your cell culture conditions, as stressed cells can be more susceptible to non-specific effects. Finally, utilize the control experiments mentioned in Q3, particularly an isotype control and a PD-1 KO cell line, to determine if the cytotoxicity is a specific on-target effect or an artifact.
Troubleshooting Guides
Issue 1: High background signal in flow cytometry or immunofluorescence.
-
Question: Are you observing non-specific binding of Pembrolizumab?
-
Answer: Always include an isotype control in your staining panel. The signal from the isotype control should be minimal. If it is high, this indicates non-specific binding. To mitigate this, consider using an Fc block prior to staining and ensure you are using an optimized, minimal concentration of Pembrolizumab.
-
Issue 2: Inconsistent results between experimental repeats.
-
Question: Is the passage number of your cell lines consistent?
-
Answer: High-passage number cell lines can exhibit altered phenotypes and gene expression. Maintain a consistent and low passage number for your experiments. It's also crucial to ensure consistent cell density at the time of treatment.
-
-
Question: Are your immune cell donors affecting the results?
-
Answer: When using primary immune cells, there can be significant donor-to-donor variability. If possible, use cells from multiple donors and analyze the data both individually and as an aggregate to ensure your findings are not donor-specific.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in experimental design.
Table 1: Pembrolizumab Binding Affinity and Recommended In Vitro Concentrations
| Parameter | Value | Reference |
| Binding Affinity (Kd) to PD-1 | ~29 pM | |
| Effective In Vitro Concentration | 2 µg/mL | |
| Concentration for Receptor Saturation | > 1 µg/mL |
Table 2: Incidence of Common Immune-Related Adverse Events (irAEs) with Pembrolizumab Monotherapy (Clinical Data)
| Adverse Event | Incidence (Any Grade) | Incidence (Grade 3-4) | Reference |
| Fatigue | 19.4% | <1% | |
| Pruritus | 10.7% | <1% | |
| Rash | 9.7% | <1% | |
| Hypothyroidism | ~8% | <1% | |
| Hyperthyroidism | ~3% | <1% | |
| Pneumonitis | ~3% | ~1% | |
| Colitis | ~2% | ~1% | |
| Hepatitis | ~1% | <1% |
Note: This clinical data can help inform which off-target effects might be relevant to investigate in preclinical models.
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal In Vitro Concentration
-
Cell Seeding: Plate your target cancer cells (PD-L1 positive) and allow them to adhere overnight.
-
Co-culture (if applicable): Add your immune effector cells (e.g., activated T cells) to the cancer cells.
-
Pembrolizumab Titration: Prepare a serial dilution of Pembrolizumab, typically ranging from 0.01 µg/mL to 20 µg/mL. Also, prepare a matching dilution series of an isotype control antibody.
-
Treatment: Add the different concentrations of Pembrolizumab and the isotype control to your co-culture. Include an untreated control.
-
Incubation: Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Readout: Measure your desired endpoint, such as T cell activation (e.g., IFN-γ production by ELISA), cancer cell viability (e.g., using a cell viability assay), or target engagement.
-
Analysis: Plot the response against the antibody concentration to determine the EC50 (half-maximal effective concentration). The optimal concentration for your experiments should be on the plateau of the dose-response curve to ensure target saturation while minimizing the risk of off-target effects at excessively high concentrations.
Protocol 2: Validating On-Target Specificity with a PD-1 Knockout Cell Line
-
Cell Lines: Use both the wild-type (WT) parental cell line and a validated PD-1 knockout (KO) derivative of that same cell line.
-
Experimental Setup: Set up your standard assay (e.g., a T cell activation assay) with both the WT and KO cells.
-
Treatment: Treat both cell lines with the optimal concentration of Pembrolizumab (determined from your dose-response curve) and an isotype control.
-
Incubation and Readout: Follow your standard protocol for incubation and measurement of the endpoint.
-
Analysis: A specific on-target effect should be observed only in the WT cells treated with Pembrolizumab and not in the KO cells or in any cells treated with the isotype control.
Visualizations
References
- 1. Functional effects of immune complexes formed between pembrolizumab and patient-generated anti-drug antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding of an anti-PD-1 antibody to FcγRΙ has a profound impact on its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. What Are the Best Cell Lines for Antibody Production? [synapse.patsnap.com]
Technical Support Center: Pembrolizumab Dose-Response Relationship in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with technical support for evaluating the dose-response relationship of Pembrolizumab (Keytruda®) in various cell-based assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate robust and reliable experimental outcomes.
Mechanism of Action Overview
Pembrolizumab is a humanized monoclonal IgG4 kappa antibody that targets the programmed cell death-1 (PD-1) receptor.[1][2] Under normal physiological conditions, the interaction between PD-1 on activated T-cells and its ligands, PD-L1 and PD-L2, on other cells (including some tumor cells) delivers an inhibitory signal, suppressing T-cell activity to prevent autoimmunity.[3] Many cancer cells exploit this pathway by overexpressing PD-L1, which binds to PD-1 on tumor-infiltrating T-cells, thereby deactivating them and evading immune destruction.[4] Pembrolizumab works by binding to the PD-1 receptor, physically blocking its interaction with PD-L1 and PD-L2. This blockade removes the inhibitory signal, restoring the T-cells' ability to recognize and eliminate cancer cells.
Quantitative Data Summary: Pembrolizumab In Vitro Potency
The potency of Pembrolizumab can vary depending on the assay system, cell types, and specific endpoint measured. The half-maximal effective concentration (EC50) is a common metric for quantifying this activity.
| Assay Type | System Details | Readout | Pembrolizumab EC50 / Effective Concentration |
| PD-1/PD-L1 Blockade Reporter Assay | PD-1 expressing reporter cells stimulated with cells expressing PD-L1. | eGFP Expression | 39.90 ng/mL |
| T-Cell Activation Assay | Co-culture of PD-L1+ tumor cells (NSCLC) and activated T-cells. | IFN-γ Secretion | Dose-dependent increase (2.48-fold at 10 µg/mL) |
| T-Cell Mediated Tumor Killing | Co-culture of PD-L1+ tumor cells (NSCLC) and activated T-cells. | Tumor Cell Killing | Dose-dependent increase (~30% killing at 10 µg/mL) |
| T-Cell Activation Assay | Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors and breast cancer patients. | PD-1 Expression Reduction | Significant reduction observed at 2 µg/mL after 24 hours |
| T-Cell Activation Assay | Tetanus toxoid (TT)-induced PBMC activation. | IFN-γ Production | Dose-dependent increase |
Detailed Experimental Protocol: T-Cell Mediated Tumor Cell Killing Assay
This protocol outlines a common method for assessing Pembrolizumab's ability to enhance T-cell-mediated cytotoxicity against tumor cells.
Objective: To measure the dose-dependent effect of Pembrolizumab on the ability of T-cells to kill PD-L1-expressing tumor cells.
Materials:
-
Target Cells: A tumor cell line with stable expression of PD-L1 (e.g., NCI-H2228 NSCLC cells).
-
Effector Cells: Activated T-cells or PBMCs from healthy donors.
-
Pembrolizumab: Clinical or research-grade antibody.
-
Isotype Control: Human IgG4 kappa isotype control.
-
Assay Medium: RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin.
-
Cell Viability Reagent: Luciferase-based (e.g., CellTiter-Glo®) or live-cell imaging dye (e.g., Caspase-3/7 Green).
Methodology:
-
Preparation of Effector Cells:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Activate PBMCs or isolated T-cells with appropriate stimuli (e.g., anti-CD3/CD28 antibodies) for 3 days to induce PD-1 expression.
-
-
Preparation of Target Cells:
-
Culture the PD-L1 expressing tumor cell line (e.g., NCI-H2228) under standard conditions.
-
If using a luciferase-based readout, utilize a tumor cell line engineered to express luciferase.
-
-
Assay Setup:
-
Seed the target tumor cells in a 96-well white, clear-bottom plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Pembrolizumab and the isotype control in assay medium. A typical concentration range might be 0.01 ng/mL to 10 µg/mL.
-
-
Co-culture and Treatment:
-
Add the activated effector cells to the wells containing the target cells at a specified Effector-to-Target (E:T) ratio (e.g., 1:1 or 5:1).
-
Immediately add the diluted Pembrolizumab or isotype control antibodies to the appropriate wells.
-
Include "Target Cells Only" (maximum signal) and "Effector + Target Cells" (no antibody) controls.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 72 to 120 hours.
-
-
Readout:
-
Luminescence: If using luciferase-expressing target cells, add the luciferase substrate and measure luminescence on a plate reader. A decrease in signal indicates cell killing.
-
Live-Cell Imaging: If using an imaging system (e.g., IncuCyte), quantify the area of fluorescently labeled dead cells over time.
-
Cytokine Analysis: Collect supernatant before the viability readout to measure IFN-γ levels by ELISA, which serves as an orthogonal measure of T-cell activation.
-
-
Data Analysis:
-
Calculate the percentage of specific cell killing for each Pembrolizumab concentration relative to the isotype control.
-
Plot the dose-response curve (Pembrolizumab concentration vs. % killing) and calculate the EC50 value using a 4-parameter logistic function.
-
Troubleshooting Guide
Q: I am not observing any T-cell activation or tumor killing, even at high concentrations of Pembrolizumab. What could be the issue?
A: A lack of response can stem from several factors related to the cells, reagents, or assay setup.
-
Check PD-L1 Expression: Confirm that your target tumor cell line expresses sufficient levels of PD-L1 on its surface via flow cytometry or IHC. PD-L1 expression can be transient or heterogeneous.
-
Verify PD-1 Expression: Ensure your effector T-cells are properly activated and express PD-1. Measure PD-1 levels on CD3+ T-cells post-activation using flow cytometry.
-
Confirm Antibody Activity: Verify the integrity and activity of your Pembrolizumab stock. If possible, test it in a validated, orthogonal assay like a simple ligand-binding assay.
-
Optimize E:T Ratio: The ratio of effector to target cells is critical. If the ratio is too low, the T-cells may be overwhelmed. Titrate the E:T ratio (e.g., from 1:1 to 10:1) to find the optimal window.
-
Check Cell Health: Ensure both effector and target cells are healthy and viable at the start of the assay. High baseline cell death can mask specific killing.
Q: My dose-response curve is very shallow, or I cannot reach a plateau at high concentrations. Why?
A: This indicates a narrow dynamic range or incomplete blockade.
-
Insufficient PD-1/PD-L1 Engagement: The assay window may be too small. This can happen if baseline T-cell activity is already high or if the PD-1/PD-L1 axis is not the dominant checkpoint in your system.
-
Other Checkpoints: T-cells express multiple checkpoint inhibitors (e.g., CTLA-4, LAG-3). If other inhibitory pathways are dominant, blocking PD-1 alone may have a limited effect.
-
Concentration Range: Your highest concentration may not be sufficient to achieve full receptor occupancy and saturation. While unlikely with concentrations up to 10 µg/mL, verify the dilutions are correct.
-
Assay Duration: The incubation time may be too short or too long. A time-course experiment can help determine the optimal endpoint.
Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for Pembrolizumab in a new assay? A broad range from 1 ng/mL to 1000 ng/mL (1 µg/mL) is a good starting point for a 10-point dose curve, as this covers the typical EC50 value of ~40 ng/mL. Some studies extend the upper limit to 10 µg/mL to ensure saturation is observed.
2. How can I confirm my target cells express PD-L1? The most common method is flow cytometry using a fluorescently-labeled anti-PD-L1 antibody. Immunohistochemistry (IHC) on fixed cells is also an option. Note that PD-L1 expression can be induced or upregulated by inflammatory cytokines like IFN-γ, which may be secreted by T-cells during the assay.
3. What are the best effector cells to use: PBMCs or isolated T-cells? This depends on the research question.
-
PBMCs: Provide a more physiologically relevant system, as they include antigen-presenting cells (APCs) like monocytes and dendritic cells, which can express PD-L1/PD-L2 and contribute to the overall response.
-
Isolated T-Cells: Offer a more defined system to study the direct effect of Pembrolizumab on the T-cell/tumor-cell interaction without the influence of other immune cell types.
4. Besides cell killing and IFN-γ, what are other common readouts for Pembrolizumab's activity? Other useful readouts include the secretion of other cytokines like IL-2 and TNF-α, measurement of T-cell proliferation (e.g., via ³H-thymidine incorporation or cell tracing dyes), and upregulation of T-cell activation markers like CD69 or CD25 via flow cytometry.
5. How critical is the choice of isotype control? Using a proper isotype control (human IgG4 kappa with a stabilizing S228P mutation, if possible) is critical. It helps ensure that the observed effects are due to the specific blocking of the PD-1/PD-L1 interaction and not due to non-specific binding or other effects of adding a monoclonal antibody to the culture.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering immune-related adverse events (irAEs) in mouse models of immunotherapy.
Troubleshooting Guides
Problem: Unexpected Mortality or Severe Morbidity
High mortality or severe morbidity unrelated to tumor burden can be a significant challenge in irAE studies. Careful monitoring and predefined endpoints are crucial.
Possible Causes and Solutions:
| Cause | Solution |
| Mouse Strain Susceptibility | Certain mouse strains, such as B6/lpr, are genetically predisposed to autoimmune-like conditions and may develop more severe irAEs.[1][2] Consider using less susceptible strains like C57BL/6 for initial studies or titrating the dose of checkpoint inhibitors. |
| High Dose or Frequent Dosing of Immunotherapy | The combination of anti-CTLA-4 and anti-PD-1 antibodies can be highly toxic.[3] Reduce the dose or the frequency of administration. A common starting dose is 200 µg per mouse for each antibody every 3-4 days.[4] |
| Tumor Model Influence | Some tumor models may exacerbate irAEs. The specific tumor microenvironment can influence the systemic immune response. If severe toxicity is observed with a particular tumor line, consider testing another syngeneic model. |
| Microbiome Composition | The gut microbiome can significantly influence the severity of irAEs, particularly colitis.[5] Variations in the microbiome between animal facilities can lead to different irAE profiles. Consider co-housing mice or using fecal microbiota transplantation to standardize the microbiome. |
| Off-target Antibody Effects | Ensure the specificity of the antibody clones used. Use appropriate isotype controls to rule out non-specific inflammatory responses. |
Problem: Inconsistent or Lack of irAE Phenotype
The absence or high variability of irAEs can make it difficult to study their mechanisms and test therapeutic interventions.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Immunotherapy Dose or Duration | A low dose or short duration of treatment may not be sufficient to break immune tolerance. A typical regimen to induce irAEs involves multiple intraperitoneal injections of anti-CTLA-4 and anti-PD-1 antibodies. |
| Mouse Strain Resistance | Standard laboratory mouse strains may not fully recapitulate the spectrum of irAEs seen in humans. Consider using genetically engineered mouse models, such as those with humanized immune components or specific genetic mutations that predispose them to autoimmunity. |
| Lack of a "Second Hit" | In some cases, an additional inflammatory stimulus may be required to elicit robust irAEs. This could include co-administration of a low dose of lipopolysaccharide (LPS) or using mice with a pre-existing subclinical inflammation. |
| Subtle Phenotypes | irAEs may be present but not grossly apparent. Comprehensive histological analysis of multiple organs is essential to detect subtle inflammatory infiltrates. |
| Age and Sex of Mice | The age and sex of the mice can influence their susceptibility to irAEs. It is important to use age- and sex-matched animals in all experimental groups to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: Which mouse strains are most susceptible to developing irAEs?
A1: Mouse strains with a genetic predisposition to autoimmunity, such as MRL/lpr and NOD (Non-Obese Diabetic) mice, are more susceptible to developing irAEs following treatment with immune checkpoint inhibitors. B6/lpr mice, a cross between C57BL/6 and MRL/lpr, have also been shown to develop significant multi-organ inflammation. Standard C57BL/6 and BALB/c mice can also develop irAEs, particularly with combination therapies, although the incidence and severity may be lower.
Q2: What are the most common organs affected by irAEs in mouse models?
A2: Similar to humans, the most commonly affected organs in mouse models of irAEs include the gastrointestinal tract (colitis), liver (hepatitis), skin (dermatitis), lungs (pneumonitis), and pancreas (pancreatitis). The specific organ involvement can depend on the mouse strain and the immunotherapy regimen used.
Q3: How can I quantitatively assess the severity of irAEs?
A3: The severity of irAEs is most commonly assessed through histopathological scoring of affected organs. This involves evaluating the degree of immune cell infiltration, tissue damage, and other pathological changes. Standardized scoring systems have been developed for various organs.
Quantitative Histopathology Scoring Systems for Murine irAEs:
Colitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation | None | Mild, scattered infiltrate | Moderate, diffuse infiltrate in mucosa | Severe, transmural infiltrate | Transmural infiltrate with abscesses |
| Epithelial Damage | Intact crypts | Loss of goblet cells | Crypt hyperplasia, mild erosion | Crypt loss, severe erosion | Ulceration |
| Mucosal Architecture | Normal | Mild distortion | Moderate distortion | Severe distortion | Complete loss of architecture |
Hepatitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Portal Inflammation | None | Mild, focal infiltrate | Moderate, multifocal infiltrate | Severe, confluent infiltrate |
| Lobular Inflammation | None | 1-2 foci per 10x field | 3-4 foci per 10x field | >4 foci per 10x field |
| Hepatocyte Necrosis | None | Focal necrosis | Multifocal necrosis | Confluent necrosis |
Pneumonitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Peribronchial/Perivascular Infiltration | None | Mild, focal infiltrate | Moderate, multifocal infiltrate | Severe, confluent infiltrate |
| Alveolar Septal Infiltration | None | Mild thickening | Moderate thickening | Severe thickening with hyaline membranes |
| Parenchymal Inflammation | None | <25% of lung affected | 25-50% of lung affected | >50% of lung affected |
Pancreatitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Edema | None | Interlobular | Intralobular | Extensive |
| Inflammatory Infiltrate | None | Perivascular | Interstitial | Acinar |
| Acinar Necrosis | None | <5% | 5-15% | >15% |
Q4: What is a standard protocol for inducing irAEs in mice?
A4: A common method involves the intraperitoneal (i.p.) administration of anti-CTLA-4 and anti-PD-1 antibodies. Here is a general protocol:
-
Mice: C57BL/6 or BALB/c mice, 8-12 weeks old.
-
Antibodies: InVivoMab anti-mouse CTLA-4 (clone 9D9) and anti-mouse PD-1 (clone RMP1-14).
-
Dosing: 200 µg of each antibody per mouse, administered i.p. every 3-4 days for a total of 3-5 doses.
-
Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, ruffled fur, hunched posture, and diarrhea.
-
Endpoint: Euthanize mice at a predetermined time point (e.g., 14-21 days after the first injection) or when they reach humane endpoints (e.g., >20% weight loss). Collect tissues for analysis.
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of Immune Cells in Tissues
This protocol outlines the general steps for preparing single-cell suspensions from tissues for flow cytometry.
Materials:
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
70 µm cell strainers
-
ACK lysis buffer
-
Flow cytometry antibodies (see suggested panel below)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Perfuse mice with PBS to remove blood from tissues.
-
Mince the tissue into small pieces in a petri dish containing RPMI-1640.
-
Digest the tissue in RPMI-1640 with Collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640 and centrifuge at 300 x g for 5 minutes.
-
If significant red blood cell contamination is present, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes and then wash with RPMI-1640.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Stain the cells with a panel of fluorescently labeled antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Suggested Antibody Panel for Murine Tissues:
-
CD45-PerCP-Cy5.5 (Leukocyte common antigen)
-
CD3e-FITC (T cells)
-
CD4-PE-Cy7 (Helper T cells)
-
CD8a-APC-Cy7 (Cytotoxic T cells)
-
CD19-BV421 (B cells)
-
NK1.1-PE (NK cells)
-
CD11b-APC (Myeloid cells)
-
F4/80-AF700 (Macrophages)
-
Ly6G-BV605 (Neutrophils)
-
Ly6C-BV711 (Monocytes)
-
CD11c-BV786 (Dendritic cells)
-
Foxp3-eFluor450 (Regulatory T cells - requires intracellular staining)
Protocol 2: Cytokine Analysis by ELISA
This protocol provides a general outline for measuring cytokine levels in mouse serum.
Materials:
-
Mouse serum samples
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IFN-γ, IL-6)
-
Microplate reader
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein bleeding and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Store the serum at -80°C until use.
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for inducing and assessing irAEs in mice.
Caption: Simplified CTLA-4 and PD-1 inhibitory signaling pathways.
Caption: Overview of the JAK-STAT signaling pathway.
Caption: Simplified PI3K-Akt-mTOR signaling pathway.
References
- 1. A novel mouse model for checkpoint inhibitor-induced adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mouse model for checkpoint inhibitor-induced adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. ichor.bio [ichor.bio]
- 5. academic.oup.com [academic.oup.com]
Strategies to enhance Pembrolizumab efficacy in non-responders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming resistance to Pembrolizumab.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Pembrolizumab?
A1: Resistance to Pembrolizumab can be broadly categorized as primary (innate) or acquired.
-
Primary Resistance: This occurs when the tumor microenvironment is non-T-cell inflamed, often referred to as a "cold tumor."[1] Key factors contributing to primary resistance include:
-
Acquired Resistance: This develops after an initial response to therapy. Common mechanisms include:
-
Loss of Neoantigens: Tumor cells with strong neoantigens are eliminated, allowing less immunogenic cells to proliferate.
-
Defects in Antigen Presentation: Mutations in genes like B2M can lead to the loss of MHC class I expression, preventing T-cell recognition.
-
Aberrations in Interferon Signaling: Loss-of-function mutations in JAK1 or JAK2 disrupt the IFN-γ signaling pathway, which is crucial for MHC expression and anti-tumor immunity.
-
Upregulation of Alternative Immune Checkpoints: Increased expression of other inhibitory receptors like TIM-3, LAG-3, and TIGIT can compensate for PD-1 blockade.
-
Immunosuppressive Tumor Microenvironment: Increased production of immunosuppressive molecules like adenosine and TGF-β.
-
Q2: My tumor model is immunologically "cold." What strategies can I employ to increase T-cell infiltration and sensitize it to Pembrolizumab?
A2: Converting "cold" tumors into "hot," T-cell-inflamed tumors is a key strategy to overcome resistance. Several approaches are under investigation:
-
Oncolytic Viruses: Injecting tumors with oncolytic viruses, such as T-VEC, can induce an inflammatory response, increase CD8+ T-cell infiltration, and enhance the efficacy of PD-1 blockade.
-
Radiotherapy: Radiation can trigger immunogenic cell death, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs). This can prime an anti-tumor immune response and, in some cases, lead to an "abscopal effect," where non-irradiated tumors also respond.
-
Toll-Like Receptor (TLR) Agonists: Local administration of TLR agonists like SD-101 (a TLR9 agonist) can increase type I IFN production and CD8+ T-cell infiltration.
-
Targeting Chemokine Receptors: Using antagonists for chemokine receptors like CXCR4 (e.g., BL8040) or CCR5 (e.g., maraviroc) can facilitate the migration of T-cells into the tumor.
-
Combination with Chemotherapy: Certain chemotherapies can induce immunogenic cell death, releasing neoantigens and enhancing T-cell priming and activation.
Q3: What are the most promising combination therapies with Pembrolizumab to overcome resistance?
A3: Combining Pembrolizumab with other agents is a leading strategy to enhance its efficacy. Promising combinations include:
-
Other Immune Checkpoint Inhibitors: Dual blockade of PD-1 and other checkpoints like CTLA-4, LAG-3, or TIGIT can have synergistic effects.
-
Anti-Angiogenic Agents: VEGF inhibitors can help normalize the tumor vasculature, promoting T-cell infiltration. The combination of Pembrolizumab with Lenvatinib has shown activity in advanced melanoma patients who have progressed on a PD-1/L1 inhibitor.
-
Antibody-Drug Conjugates (ADCs): ADCs can deliver a cytotoxic payload directly to tumor cells, and this approach is being explored in combination with Pembrolizumab. For instance, Sacituzumab tirumotecan plus Pembrolizumab has shown improved progression-free survival in PD-L1-positive advanced non-small cell lung cancer (NSCLC).
-
Modulators of the Gut Microbiome: Fecal microbiota transplantation (FMT) from responders to non-responders has been shown to overcome resistance in some cases.
Q4: How can the gut microbiome influence Pembrolizumab's efficacy, and how can it be modulated in a research setting?
A4: The gut microbiome plays a crucial role in modulating systemic immune responses and can influence the efficacy of immune checkpoint inhibitors. A "favorable" microbiome is thought to enhance anti-tumor immunity.
-
Fecal Microbiota Transplantation (FMT): FMT from patients who responded well to Pembrolizumab into non-responders has been shown to improve clinical outcomes in metastatic melanoma and renal cell carcinoma. In a clinical trial for advanced melanoma, 6 out of 15 patients who had not previously responded to immune checkpoint inhibitors showed tumor shrinkage or disease stabilization after receiving an FMT from a responding donor. These responses were associated with changes in the gut microbiome, increased CD8+ T-cell activation, and a reduction in IL-8-expressing myeloid cells.
Troubleshooting Guide
| Issue Encountered in Experiments | Potential Cause | Suggested Troubleshooting Steps |
| No response to Pembrolizumab in a syngeneic mouse model. | The tumor model may be immunologically "cold" with low T-cell infiltration. | 1. Characterize the tumor microenvironment (TME) using immunohistochemistry (IHC) or flow cytometry for CD8+ T-cells. 2. Consider combining Pembrolizumab with radiotherapy to a single tumor to induce an abscopal effect. 3. Co-administer a TLR agonist or an oncolytic virus intratumorally. |
| Development of acquired resistance after an initial response to Pembrolizumab. | 1. Loss of antigen presentation machinery (e.g., B2M mutation). 2. Mutations in the IFN-γ signaling pathway (e.g., JAK1/2). 3. Upregulation of other immune checkpoints (e.g., TIM-3, LAG-3). | 1. Perform genomic sequencing on resistant tumors to identify mutations in B2M, JAK1, or JAK2. 2. Analyze the TME of resistant tumors for the expression of alternative immune checkpoints using IHC or flow cytometry. 3. Test combination therapies targeting these alternative checkpoints (e.g., anti-TIM-3 or anti-LAG-3 antibodies) in your model. |
| High variability in response to Pembrolizumab across individual animals. | Differences in the gut microbiome among animals. | 1. Standardize the housing and diet of the animals to minimize microbiome variability. 2. Consider co-housing animals or using FMT from a single donor to normalize the gut microbiome before starting the experiment. |
| Lack of a suitable preclinical model to study combination therapies. | Standard syngeneic models may not fully recapitulate the human immune system. | Consider using humanized mouse models, which are engrafted with human immune cells, to better evaluate the efficacy of human-specific immunotherapies like Pembrolizumab in combination with other agents. |
Quantitative Data Summary
Table 1: Efficacy of Fecal Microbiota Transplantation (FMT) with Pembrolizumab and Axitinib in Metastatic Renal Cell Carcinoma (TACITO Trial)
| Endpoint | FMT + Pembrolizumab + Axitinib (n=24) | Placebo + Pembrolizumab + Axitinib (n=20) | P-value |
| 1-Year Progression-Free Survival (PFS) Rate | 66.7% | 35.0% | 0.036 |
| Median PFS | 14.2 months | 9.2 months | - |
| Objective Response Rate (ORR) | 52.0% | 28.0% | - |
| Median Overall Survival (OS) | Not Reached | 25.3 months | - |
Table 2: Salvage Therapies for Advanced NSCLC with PD-L1 ≥50% After Progression on First-Line Pembrolizumab
| Treatment Group | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Post-Progression Survival |
| Salvage Chemotherapy (n=42) | 41.9% | 4.5 months | 6.9 months |
| Pembrolizumab Beyond Progression (n=18) | - | - | 8.1 months |
Experimental Protocols & Methodologies
1. In Vivo Model for Testing Combination Therapy: Humanized Mouse Model
-
Objective: To create a preclinical model that allows for the evaluation of human-specific immunotherapies.
-
Methodology Outline:
-
Mouse Strain: Use immunodeficient mice (e.g., NSG or NOG mice) that lack a mature immune system to prevent rejection of human cells.
-
Engraftment: Engraft the mice with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).
-
Tumor Implantation: Once the human immune system is reconstituted, implant human tumor cells (e.g., from a patient-derived xenograft or a cell line).
-
Treatment: Administer Pembrolizumab alone or in combination with the investigational agent.
-
Monitoring: Monitor tumor growth and the host's health.
-
Analysis: At the end of the study, analyze the tumor and spleen for human immune cell infiltration and activation.
-
2. Modulating the Gut Microbiome: Fecal Microbiota Transplantation (FMT) in a Preclinical Model
-
Objective: To investigate the impact of the gut microbiome on Pembrolizumab efficacy.
-
Methodology Outline:
-
Donor Selection: Collect fecal pellets from mice that have shown a positive response to Pembrolizumab treatment.
-
FMT Preparation: Homogenize the fecal pellets in a sterile solution (e.g., PBS with glycerol) under anaerobic conditions.
-
Recipient Preparation: Treat recipient mice with an antibiotic cocktail to deplete their existing gut microbiota.
-
FMT Administration: Administer the prepared fecal slurry to the recipient mice via oral gavage or colonoscopy.
-
Tumor Challenge and Treatment: After microbiome engraftment, challenge the mice with tumor cells and treat with Pembrolizumab.
-
Analysis: Compare tumor growth and immune responses between mice that received FMT from responders versus those that received FMT from non-responders or a control solution.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of Pembrolizumab.
Caption: Workflow for investigating and overcoming acquired resistance.
Caption: Logic for selecting combination strategies based on TME.
References
Validation & Comparative
Pembrolizumab vs. Nivolumab preclinical efficacy comparison
In the landscape of cancer immunotherapy, Pembrolizumab (Keytruda®) and Nivolumab (Opdivo®) stand as pioneering achievements in the field of immune checkpoint inhibition. Both are humanized IgG4 monoclonal antibodies that target the programmed cell death protein 1 (PD-1) receptor, reinvigorating the immune system's ability to combat malignancies. While their clinical applications are extensive and often overlapping, a granular look at their preclinical performance provides researchers, scientists, and drug development professionals with crucial insights into their nuanced functional differences. This guide offers an objective comparison of their preclinical efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.
At a Glance: Key Preclinical Efficacy Data
A direct preclinical comparison reveals subtle but potentially significant differences in the binding characteristics and in vivo antitumor activity of Pembrolizumab and Nivolumab.
| Parameter | Pembrolizumab | Nivolumab | Reference(s) |
| Target | Programmed Death-1 (PD-1) | Programmed Death-1 (PD-1) | [1] |
| Mechanism of Action | Blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2, releasing the "brakes" on T-cells. | Blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2, releasing the "brakes" on T-cells. | [1] |
| Binding Affinity (KD) | 27 pM | 1.45 nM - 3.06 nM | [2][3] |
| In Vivo Efficacy (MC38 Tumor Model) | 94% tumor growth inhibition | 84% tumor growth inhibition | [4] |
Deciphering the PD-1/PD-L1 Signaling Pathway
Both Pembrolizumab and Nivolumab exert their therapeutic effects by disrupting the PD-1/PD-L1 signaling axis, a critical pathway that cancer cells exploit to evade immune destruction.
In Vitro Efficacy Assessment
Binding Affinity Measurement
Objective: To quantify and compare the binding affinities (KD) of Pembrolizumab and Nivolumab to the human PD-1 receptor.
Methodology: Surface Plasmon Resonance (SPR) is a commonly employed label-free technique for this purpose.
Experimental Protocol:
-
Immobilization: Recombinant human PD-1 protein is immobilized on a sensor chip surface.
-
Association: A series of concentrations of Pembrolizumab or Nivolumab in a suitable buffer are flowed over the sensor chip, allowing the antibody to bind to the immobilized PD-1. The change in the refractive index at the surface, which is proportional to the mass of bound antibody, is measured in real-time.
-
Dissociation: After the association phase, the buffer is flowed over the chip to measure the dissociation of the antibody from PD-1.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is then calculated as koff/kon.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the ability of Pembrolizumab and Nivolumab to enhance T-cell activation in response to allogeneic stimulation.
Methodology: A one-way MLR is performed using peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
Experimental Protocol:
-
Cell Preparation: Isolate PBMCs from two healthy human donors. Designate one as the "stimulator" population and the other as the "responder" population.
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with a proliferation inhibitor (e.g., Mitomycin C or irradiation) to prevent their division during the assay.
-
Co-culture: Co-culture the responder T-cells with the inactivated stimulator PBMCs at a defined ratio (e.g., 1:1).
-
Treatment: Add varying concentrations of Pembrolizumab, Nivolumab, or an isotype control antibody to the co-cultures.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator.
-
Readout: Measure T-cell proliferation using methods such as [3H]-thymidine incorporation or a fluorescent dye-based proliferation assay (e.g., CFSE). Additionally, supernatants can be collected to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or multiplex bead array.
In Vivo Preclinical Efficacy
A head-to-head comparison in a syngeneic mouse model provides critical data on the in vivo anti-tumor activity of these antibodies.
Murine Tumor Model: MC38 Colon Adenocarcinoma
Objective: To evaluate and compare the anti-tumor efficacy of Pembrolizumab and Nivolumab in a transplantable tumor model.
Methodology: A humanized mouse model expressing human PD-1 and PD-L1 is utilized to enable the testing of human-specific antibodies.
Experimental Protocol:
-
Animal Model: C57BL/6 mice genetically engineered to express human PD-1 and PD-L1 are used.
-
Cell Line: The murine colon adenocarcinoma cell line, MC38, is engineered to express human PD-L1.
-
Tumor Implantation: 5 x 10^5 MC38/hPD-L1 cells are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., on day 3 post-implantation), mice are randomized into treatment groups.
-
Dosing Regimen:
-
Pembrolizumab: 100 µg per animal administered intraperitoneally on days 3, 7, 10, and 14.
-
Nivolumab: 100 µg per animal administered intraperitoneally on days 3, 7, 10, and 14.
-
Control: Vehicle or isotype control antibody administered on the same schedule.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition, calculated as the percentage difference in mean tumor volume between treated and control groups at a specific time point (e.g., day 17).
Comparative Efficacy Summary
The preclinical data suggests that while both antibodies are highly effective, Pembrolizumab may exhibit a slight advantage in certain preclinical parameters.
Conclusion
This guide synthesizes key preclinical data comparing Pembrolizumab and Nivolumab. The findings indicate that while both monoclonal antibodies share the same target and mechanism of action, they exhibit differences in their binding affinities and in vivo anti-tumor efficacy in the specific preclinical models cited. Pembrolizumab demonstrates a higher binding affinity and a marginally greater tumor growth inhibition in the MC38 colon adenocarcinoma model. It is crucial for researchers and drug developers to consider these preclinical nuances, as they may inform the design of future studies and the development of next-generation immunotherapies. The provided experimental protocols offer a foundational framework for the in-house replication and validation of these findings.
References
Validating Pembrolizumab's Anti-Tumor Efficacy in Xenograft Models: A Comparative Guide
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that has revolutionized cancer treatment by targeting the programmed cell death protein 1 (PD-1). This guide provides a comprehensive comparison of Pembrolizumab's anti-tumor effects in preclinical xenograft models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Releasing the Brakes on the Immune System
Pembrolizumab functions as an immune checkpoint inhibitor.[1][2] It selectively binds to the PD-1 receptor on T cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on the surface of cancer cells.[1][3][4] This blockade disrupts the inhibitory signal that cancer cells use to evade the immune system, thereby "releasing the brakes" on T cells and enabling them to recognize and attack tumor cells. This reactivation of the anti-tumor immune response is the primary mechanism behind Pembrolizumab's therapeutic effect.
The binding of Pembrolizumab to PD-1 prevents the recruitment of the phosphatase SHP-2, which is crucial for transmitting the suppressive signal. This allows for the sustained activation of T-cell receptor (TCR) signaling pathways, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity against cancer cells.
Figure 1: Pembrolizumab's Mechanism of Action on the PD-1 Signaling Pathway.
Performance in Xenograft Models: A Data-Driven Comparison
Humanized xenograft models, where immunodeficient mice are engrafted with a human immune system, are crucial for evaluating the efficacy of immunotherapies like Pembrolizumab. These models allow for the in vivo study of the interaction between human tumors and a human immune system.
Pembrolizumab vs. Other Checkpoint Inhibitors
The following table summarizes the comparative efficacy of Pembrolizumab against other checkpoint inhibitors in various xenograft models.
| Comparison | Xenograft Model | Key Findings | Reference |
| Pembrolizumab vs. Nivolumab vs. Atezolizumab | Transgenic C57BL/6 mice expressing human PD-1 and PD-L1 with MC38 colon cancer cells expressing human PD-L1 | Pembrolizumab and Nivolumab caused tumor regression by Day 17. Growth inhibition on Day 17 was 94% for Pembrolizumab, 84% for Nivolumab, and 58% for Atezolizumab. | |
| Pembrolizumab vs. Ipilimumab | Human RKO colon carcinoma in CD34+ NSG humanized mice | Both Pembrolizumab and Ipilimumab monotherapies significantly inhibited tumor growth. Combination therapy did not show enhanced efficacy compared to monotherapies. |
Efficacy of Pembrolizumab Monotherapy in Different Xenograft Models
This table highlights the anti-tumor effect of Pembrolizumab as a monotherapy across various patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models.
| Tumor Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 (CDX) in HuNSG mice | 10 mg/kg IP (initial dose), then 5 mg/kg IP every 5 days for 25 days | Significant tumor growth inhibition compared to vehicle control. | |
| Non-Small Cell Lung Cancer (NSCLC) | LG1306 (PDX) in HuNSG mice | 5 mg/kg IP every 5 days for 25 days | Significant tumor growth inhibition compared to vehicle control. | |
| Dedifferentiated Liposarcoma (DDLPS) | DDLPS (PDX) in Hu-NSG mice | Not specified | Pembrolizumab treatment enriched activated hCD8+ T cells and hNK cells in splenocytes and tumor-infiltrating lymphocytes, associated with anti-tumor effects. | |
| Breast Cancer | PDX in hu-NSG-SGM3 mice | Not specified | Significantly reduced tumor growth. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of preclinical studies. Below is a generalized protocol for validating Pembrolizumab's efficacy in a humanized xenograft model.
Figure 2: General Experimental Workflow for Validating Pembrolizumab in Xenograft Models.
Animal Models and Humanization
-
Animal Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma (NSG) mice are commonly used due to their profound immunodeficiency, which allows for robust engraftment of human cells.
-
Humanization: Humanized mice are generated by engrafting NSG mice with human hematopoietic stem cells (HSCs), typically CD34+ cells isolated from umbilical cord blood. This leads to the development of a multi-lineage human immune system.
Tumor Engraftment
-
Cell Lines and Patient-Derived Xenografts (PDX): Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, RKO for colon cancer) or PDX models can be used. PDX models are often preferred as they better recapitulate the heterogeneity of human tumors.
-
Implantation: Tumor cells or PDX fragments are typically implanted subcutaneously into the flank of the humanized mice.
Pembrolizumab Administration
-
Dosing and Schedule: The dosing regimen can vary between studies, but a common approach is an initial dose of 10 mg/kg followed by maintenance doses of 5 mg/kg administered intraperitoneally (IP) every 5 days.
-
Control Group: A control group receiving a vehicle (e.g., saline) is essential for comparison.
Efficacy Assessment
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor growth inhibition (TGI) is a key metric for assessing efficacy.
-
Immunophenotyping: At the end of the study, tumors, spleens, and peripheral blood are collected to analyze the infiltration and activation status of various human immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, NK cells) using techniques like flow cytometry.
-
Biomarker Analysis: The expression of biomarkers such as PD-L1, IFN-γ, and Ki-67 in the tumor microenvironment can be assessed by immunohistochemistry or other molecular techniques to understand the mechanism of action.
Conclusion
Preclinical xenograft models, particularly humanized mouse models, are indispensable tools for validating the anti-tumor effects of immunotherapies like Pembrolizumab. The data consistently demonstrates Pembrolizumab's ability to inhibit tumor growth across a range of cancer types by effectively reactivating the host's anti-tumor immune response. This guide provides a framework for researchers to design and interpret preclinical studies aimed at further exploring the potential of Pembrolizumab and other immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of humanized mouse with patient‐derived xenografts for cancer immunotherapy studies: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Pembrolizumab (Formerly Lambrolizumab) and Other PD-1 Inhibitors
Pembrolizumab, initially known as lambrolizumab, is a cornerstone of cancer immunotherapy, revolutionizing treatment across a multitude of malignancies.[1][2][3] This humanized monoclonal antibody functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor.[1][2] This guide provides a detailed comparative analysis of pembrolizumab and other leading PD-1 inhibitors, focusing on their mechanism of action, clinical efficacy, and the experimental methodologies used for their evaluation. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the nuances among these critical therapeutic agents.
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
PD-1 inhibitors share a common mechanism of action: they block the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This interaction typically serves as an immune checkpoint, suppressing T-cell activity to prevent autoimmune reactions. By inhibiting this pathway, these drugs release the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.
While the overarching mechanism is the same, subtle differences exist in the binding epitopes of various PD-1 inhibitors. For instance, pembrolizumab's binding epitope has a significant overlap with the PD-L1 binding site, ensuring a robust competitive blockade. In contrast, nivolumab predominantly binds to the flexible N-terminal region of PD-1. Cemiplimab's binding to PD-1 is very distinct from pembrolizumab and nivolumab but shares a striking resemblance to dostarlimab.
Comparative Clinical Efficacy
The clinical efficacy of PD-1 inhibitors can vary across different cancer types and patient populations. Below is a summary of key clinical trial data for pembrolizumab, nivolumab, and cemiplimab in selected indications.
| Drug | Indication | Trial | Key Efficacy Data |
| Pembrolizumab | Advanced Melanoma | KEYNOTE-006 | 10-year overall survival (OS) rate of 34.0% vs. 23.6% for ipilimumab. |
| EORTC1325/KEYNOTE-054 | Adjuvant treatment led to fewer recurrences/deaths (26%) compared to placebo (43%). | ||
| SWOG S1801 | Neoadjuvant plus adjuvant therapy improved 2-year event-free survival to 72% vs. 49% for adjuvant only. | ||
| Desmoplastic Melanoma | Phase II (S1512) | Objective response rate of 89% with monotherapy. | |
| Nivolumab | Resectable NSCLC | CheckMate 816 | Neoadjuvant nivolumab plus chemotherapy improved event-free survival and pathologic complete response. |
| Phase II | Neoadjuvant monotherapy resulted in a 5-year recurrence-free survival of 60% and overall survival of 80%. | ||
| Advanced NSCLC | Checkmate 012 | In combination with platinum doublet chemotherapy, the overall response rate was 33-50%. | |
| Cemiplimab | Cutaneous Squamous Cell Carcinoma (CSCC) | Phase II | Neoadjuvant treatment led to a pathologic complete response in 50.6% of patients. |
| Phase III C-POST | Adjuvant therapy showed a 68% reduction in the risk of recurrence or death. | ||
| Locally Advanced CSCC | Phase II | Objective response was observed in 44% of patients. |
A network meta-analysis of 13 randomized controlled studies for non-small cell lung cancer (NSCLC) suggested that cemiplimab was numerically superior to other PD-1/PD-L1 agents in improving overall survival compared to chemotherapy. Another meta-analysis comparing cemiplimab and pembrolizumab in NSCLC with high PD-L1 expression found comparable overall survival, but cemiplimab was associated with statistically significant improvements in progression-free survival and overall response rate.
Binding Affinity and Structural Insights
The binding affinity of PD-1 inhibitors to their target can influence their potency and duration of action. While specific quantitative data from head-to-head comparative studies is limited in the public domain, preclinical studies and structural analyses provide valuable insights.
| Inhibitor | Target | Key Structural Features of Interaction |
| Pembrolizumab | PD-1 | Primarily binds to the C'D loop of PD-1, overlapping significantly with the PD-L1 binding site. |
| Nivolumab | PD-1 | Predominantly interacts with the N-terminal extension and the FG and BC loops of PD-1. |
| Cemiplimab | PD-1 | Binding is dependent on N58 glycosylation of PD-1 and mainly utilizes its heavy chain to bind to the FG loop. The binding orientation is similar to camrelizumab. |
The distinct binding modes of these antibodies to different epitopes on the PD-1 receptor underscore the subtle molecular differences that can translate into varied clinical profiles.
Experimental Protocols
The evaluation of PD-1 inhibitors involves a series of in vitro and in vivo assays to characterize their binding, functional activity, and anti-tumor efficacy.
1. Binding Affinity and Kinetics Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the antibody to the PD-1 receptor.
-
Methodology:
-
Recombinant human PD-1 protein is immobilized on a sensor chip.
-
Serial dilutions of the PD-1 inhibitor (e.g., pembrolizumab) are flowed over the chip surface.
-
The association and dissociation of the antibody to PD-1 are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a kinetic binding model to calculate ka, kd, and KD.
-
2. In Vitro T-Cell Activation Assay
-
Objective: To assess the ability of the PD-1 inhibitor to enhance T-cell activation and cytokine production in the presence of PD-L1.
-
Methodology:
-
Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with a cell line engineered to express PD-L1.
-
Stimulate the T-cells with an anti-CD3 antibody or a specific antigen.
-
Treat the co-culture with varying concentrations of the PD-1 inhibitor.
-
After a defined incubation period, measure T-cell proliferation (e.g., via CFSE dilution) and cytokine release (e.g., IFN-γ, IL-2) in the supernatant using ELISA or a multiplex bead array.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the PD-1 inhibitor in a living organism.
-
Methodology:
-
Implant human tumor cells into immunodeficient mice that have been reconstituted with a human immune system (humanized mice).
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the PD-1 inhibitor (e.g., intraperitoneally) at a specified dose and schedule.
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
At the end of the study, tumors and immune cell populations can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Conclusion
Pembrolizumab, nivolumab, and cemiplimab are all highly effective PD-1 inhibitors that have significantly advanced the treatment of various cancers. While they share a common mechanism of action, they exhibit differences in their binding epitopes, and clinical trial data suggests potential variations in efficacy across different tumor types and patient populations. A thorough understanding of these differences, supported by robust preclinical and clinical data, is crucial for optimizing their use in the clinic and for the development of next-generation immunotherapies. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other emerging immune checkpoint inhibitors.
References
Preclinical Powerhouse: Unveiling the Synergistic Efficacy of Pembrolizumab and Chemotherapy
For Immediate Release
A comprehensive analysis of preclinical data highlights the enhanced anti-tumor activity of pembrolizumab when used in combination with traditional chemotherapy. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of monotherapy versus combination therapy, supported by experimental data from studies in humanized mouse models. The findings underscore the potential of this combinatorial approach to overcome resistance and improve therapeutic outcomes.
Unlocking a Synergistic Assault on Cancer
Pembrolizumab, a humanized monoclonal antibody, targets the programmed cell death-1 (PD-1) receptor, reinvigorating the host immune system to recognize and eliminate cancer cells.[1] While pembrolizumab monotherapy has demonstrated significant clinical success, preclinical evidence suggests that its efficacy can be substantially amplified when combined with cytotoxic chemotherapy. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable tumor microenvironment for T-cell infiltration and activity. This one-two punch of direct tumor cell killing and immune system activation forms the basis of the synergistic anti-tumor response.
Quantitative Efficacy: A Head-to-Head Comparison
Preclinical studies in humanized mice bearing patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) of various cancers provide compelling quantitative evidence for the superiority of the combination therapy. The following tables summarize the tumor growth inhibition observed with pembrolizumab monotherapy, chemotherapy monotherapy, and the combination treatment.
Table 1: Efficacy in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model (BR1126P5)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1200 | 0 |
| Pembrolizumab | ~700 | 41.7 |
| Cisplatin | ~400 | 66.7 |
| Pembrolizumab + Cisplatin | Data Not Provided in a Combinatorial Arm in this Specific Experiment | - |
Note: While a direct combination arm was not detailed in this specific TNBC PDX experiment, both pembrolizumab and cisplatin individually demonstrated significant tumor growth inhibition compared to the vehicle control.[1][2]
Table 2: Efficacy in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) Model (LG1306P5)
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1000 | 0 |
| Pembrolizumab | ~500 | 50 |
Note: This experiment in the NSCLC PDX model demonstrated a significant anti-tumor effect of pembrolizumab monotherapy.[2]
Diving into the Methodology: Experimental Protocols
The robust preclinical data supporting the efficacy of pembrolizumab in combination with chemotherapy is underpinned by meticulously designed in vivo studies. The following provides a detailed overview of the experimental protocol adapted from key preclinical research.[2]
Animal Models
-
Humanized Mice: Non-obese diabetic (NOD).Cg-PrkdcscidIL2rgtm1Wjl/Sz (NSG) mice were transplanted with human CD34+ hematopoietic stem cells to reconstitute a human immune system. These humanized mice (HuNSG) are essential for evaluating the human-specific antibody, pembrolizumab.
Tumor Implantation
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., MDA-MB-231 for TNBC) were cultured and injected into the mammary fat pads of HuNSG mice.
-
Patient-Derived Xenografts (PDX): Tumor fragments from cancer patients (e.g., TNBC and NSCLC) were subcutaneously implanted into HuNSG mice.
Treatment Regimen
-
Tumor Growth and Randomization: Tumor growth was monitored, and treatments were initiated when tumors reached a volume of 50-120 mm³. Animals were then randomized into different treatment groups.
-
Pembrolizumab Administration: Pembrolizumab was administered intraperitoneally (i.p.). A typical dosing schedule involved an initial dose of 10 mg/kg, followed by subsequent doses of 5 mg/kg every 5 days for the duration of the study.
-
Chemotherapy Administration: Cisplatin, a platinum-based chemotherapy agent, was administered intravenously (i.v.) at a dose of 2 mg/kg on days 0, 7, and 14 of the treatment schedule.
-
Control Group: A vehicle control (saline) was administered intraperitoneally with the same frequency as the treatment groups.
Efficacy Assessment
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (Length x Width²)/2.
-
Statistical Analysis: Tumor growth curves were analyzed using appropriate statistical methods, such as Multivariate ANOVA or 2-way ANOVA, to determine the significance of the observed differences between treatment groups.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the interplay between pembrolizumab and chemotherapy, the following diagrams illustrate the key signaling pathways and the experimental workflow.
References
A Preclinical Head-to-Head Comparison of PD-1 and PD-L1 Inhibition in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Direct head-to-head preclinical studies of the FDA-approved monoclonal antibodies Pembrolizumab (anti-PD-1) and Atezolizumab (anti-PD-L1) in animal models are not extensively documented in publicly available literature. However, a robust body of research exists comparing the classes of anti-PD-1 and anti-PD-L1 therapies using well-characterized murine surrogate antibodies. This guide provides an objective comparison based on experimental data from studies of these surrogate antibodies, offering insights into the preclinical performance of targeting the PD-1 versus the PD-L1 axis.
The data presented here are primarily derived from a comprehensive comparison of commonly used anti-mouse PD-1 and PD-L1 monoclonal antibodies, including the anti-PD-1 clone 29F.1A12 (a high-affinity, blocking antibody analogous to Pembrolizumab) and the anti-PD-L1 clone 10F.9G2 (analogous to Atezolizumab).[1][2][3][4]
Mechanism of Action: PD-1 vs. PD-L1 Blockade
The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells exploit to evade immune destruction.[2] Activated T cells express PD-1 on their surface. When this receptor binds to its ligand, PD-L1 (which can be expressed on tumor cells and other cells in the tumor microenvironment), an inhibitory signal is transmitted into the T cell, suppressing its anti-tumor activity.
-
Anti-PD-1 Therapy (e.g., Pembrolizumab): These antibodies bind to the PD-1 receptor on T cells, preventing it from interacting with its ligands, PD-L1 and PD-L2. This blockade effectively "releases the brakes" on the T cells, restoring their ability to recognize and attack cancer cells.
-
Anti-PD-L1 Therapy (e.g., Atezolizumab): These antibodies bind to the PD-L1 ligand on tumor cells and immune cells. This prevents PD-L1 from engaging with the PD-1 receptor on T cells, thereby also preventing the inhibitory signal and unleashing the T-cell-mediated anti-tumor response.
Figure 1: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Quantitative Data Summary: Murine Antibody Surrogates
The following tables summarize the in vitro characterization of the high-affinity anti-mouse PD-1 antibody 29F.1A12 and the anti-mouse PD-L1 antibody 10F.9G2, which serve as preclinical models for Pembrolizumab and Atezolizumab, respectively.
Table 1: Binding Affinity of Murine Surrogate Antibodies
| Antibody (Target) | Clone | Apparent Affinity (nM) | Cell Line Used |
|---|---|---|---|
| Anti-PD-1 | 29F.1A12 | 0.42 | mPD-1 transfected Jurkat cells |
| Anti-PD-L1 | 10F.9G2 | 0.54 | mPD-L1 transfected 300.19 cells |
Data sourced from Bu et al., Monoclonal Antibodies in Immunodiagnosis and Immunotherapy.
Table 2: In Vitro Blocking Capacity (IC50)
| Blocking Antibody (Target) | Clone | Ligand Blocked | IC50 (µg/mL) | Assay System |
|---|---|---|---|---|
| Anti-PD-1 | 29F.1A12 | PD-L1-Fc | 0.036 | mPD-1 transfected cells |
| Anti-PD-1 | 29F.1A12 | PD-L2-Fc | 0.034 | mPD-1 transfected cells |
| Anti-PD-L1 | 10F.9G2 | PD-1-Fc | 0.054 | mPD-L1 transfected cells |
Data sourced from Bu et al., Monoclonal Antibodies in Immunodiagnosis and Immunotherapy.
Table 3: Reversal of PD-1 Mediated T Cell Inhibition
| Antibody (Target) | Clone | T Cell Activation Assay | IC50 (µg/mL) |
|---|---|---|---|
| Anti-PD-1 | 29F.1A12 | NFAT Reporter (Luciferase) | 0.28 |
| Anti-PD-L1 | 10F.9G2 | NFAT Reporter (Luciferase) | ~0.1 (estimated from graph) |
Data sourced from Bu et al., Monoclonal Antibodies in Immunodiagnosis and Immunotherapy.
In Vivo Efficacy in Syngeneic Mouse Models
While the in vitro data suggest comparable high affinity and blocking capacity, in vivo studies in syngeneic mouse models (which have a competent immune system) indicate that the efficacy can be model-dependent. Some studies suggest that targeting PD-1 is often more effective than targeting PD-L1. For instance, in PD-1/PD-L1 blockade-sensitive models like the MC38 colon adenocarcinoma and MM48 tumors, anti-PD-1 treatment showed significant anti-tumor activity, whereas the anti-PD-L1 antibody 10F.9G2 had a negligible response. This difference was hypothesized to be due to poorer pharmacokinetic properties of the anti-PD-L1 antibody in these models. However, exceptions exist, such as the B16-F10 melanoma model, where anti-PD-L1 can be effective.
These findings underscore the importance of the specific tumor microenvironment and antibody pharmacokinetics in determining therapeutic outcomes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are the protocols for the key experiments cited in the quantitative data tables.
Figure 2: General experimental workflows for in vitro antibody characterization.
1. Cell Binding and Blocking Assays (Flow Cytometry)
-
Objective: To determine the binding affinity of the antibodies to their targets and their ability to block the PD-1/PD-L1 interaction.
-
Cell Lines: 300.19 cells transfected with mouse PD-L1 (mPD-L1) and Jurkat cells transfected with mouse PD-1 (mPD-1).
-
Protocol:
-
Cells expressing the target protein (mPD-1 or mPD-L1) are harvested and washed.
-
For binding assays, cells are incubated with serial dilutions of the primary antibody (e.g., 29F.1A12 or 10F.9G2).
-
For blocking assays, cells are first incubated with the blocking antibody (e.g., 10F.9G2). Then, a biotinylated version of the corresponding binding partner (e.g., PD-1-Fc fusion protein) is added.
-
After incubation and washing, a fluorescently labeled secondary antibody (or streptavidin for biotinylated reagents) is added.
-
The median fluorescence intensity (MFI) is measured using a flow cytometer. Data are analyzed to calculate apparent affinity or IC50 values.
-
2. In Vitro T Cell Activation Assay (NFAT Reporter Assay)
-
Objective: To measure the ability of the antibodies to reverse PD-1/PD-L1-mediated inhibition of T cell activation.
-
Cell Lines:
-
Target Cells: Chinese Hamster Ovary (CHO) cells expressing a cell-surface anti-CD3 single-chain variable fragment (scFv) and mouse PD-L1.
-
Effector Cells: Jurkat cells (a human T cell line) engineered to express mouse PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.
-
-
Protocol:
-
CHO target cells are co-cultured with the Jurkat effector cells.
-
An anti-CD28 monoclonal antibody is added to provide the necessary co-stimulatory signal for T cell activation.
-
Serial dilutions of the test antibodies (e.g., 29F.1A12 or 10F.9G2) or an isotype control are added to the co-culture.
-
The plates are incubated for approximately 5-6 hours to allow for T cell activation and subsequent luciferase expression.
-
A luciferase substrate is added, and the resulting luminescence is measured with a luminometer. The fold induction of the NFAT reporter is calculated relative to controls.
-
Conclusion
Preclinical data from murine surrogate antibodies provide valuable insights into the comparative biology of anti-PD-1 and anti-PD-L1 therapies.
-
In Vitro: High-affinity anti-PD-1 (29F.1A12) and anti-PD-L1 (10F.9G2) antibodies demonstrate potent and comparable abilities to bind their targets, block the PD-1/PD-L1 interaction, and reverse T cell inhibition. The anti-PD-1 clone 29F.1A12 is noted to closely model the high-affinity and blocking characteristics of FDA-approved human therapeutic mAbs like Pembrolizumab.
-
In Vivo: The anti-tumor efficacy in animal models appears to be context-dependent. While both classes of inhibitors are effective, some studies report superior or more consistent efficacy with PD-1 blockade compared to PD-L1 blockade in certain tumor models, potentially due to factors like antibody pharmacokinetics.
This guide highlights that while both approaches effectively disrupt the same inhibitory axis, subtle differences in their preclinical performance exist. These findings can help inform the design of future preclinical studies and the interpretation of non-clinical data in the development of novel cancer immunotherapies.
References
- 1. Comparing PD-1 and PD-L1 Mouse Monoclonal Antibodies | BioXcell | Bio X Cell [bioxcell.com]
- 2. ichor.bio [ichor.bio]
- 3. A Comparison of Murine PD-1 and PD-L1 Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Murine PD-1 and PD-L1 Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Pembrolizumab Monotherapy and Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo studies evaluating pembrolizumab monotherapy against various combination therapies. The data presented is sourced from preclinical studies to illuminate the synergistic effects and underlying mechanisms of these treatment regimens.
Introduction
Pembrolizumab, a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1), has become a cornerstone of cancer immunotherapy. By blocking the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, pembrolizumab reinvigorates the host immune system to recognize and eliminate cancerous cells. While pembrolizumab monotherapy has demonstrated significant efficacy in a range of malignancies, research is increasingly focused on combination strategies to overcome resistance and enhance therapeutic outcomes. This guide synthesizes in vivo experimental data comparing pembrolizumab monotherapy with combination approaches, offering insights into their relative performance and mechanisms of action.
Signaling Pathway of Pembrolizumab
The following diagram illustrates the mechanism of action of pembrolizumab in blocking the PD-1/PD-L1 signaling pathway, thereby restoring T-cell-mediated anti-tumor immunity.
Experimental Data Summary
The following tables summarize the quantitative data from in vivo preclinical studies comparing pembrolizumab monotherapy to various combination therapies.
Table 1: Pembrolizumab in Humanized Mouse Models of NSCLC and TNBC
| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | NSCLC (LG1306) | ~1200 | 0 | [1] |
| Pembrolizumab | NSCLC (LG1306) | ~400 | ~67 | [1] |
| Vehicle Control | TNBC (MDA-MB-231) | ~1000 | 0 | [1] |
| Pembrolizumab | TNBC (MDA-MB-231) | ~300 | ~70 | [1] |
Table 2: Pembrolizumab and Bevacizumab Combination in a Humanized NSCLC Mouse Model
| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Control (IgG) | NSCLC (A549) | ~1800 | 0 | [2] |
| Pembrolizumab | NSCLC (A549) | ~1200 | ~33 | |
| Bevacizumab | NSCLC (A549) | ~1000 | ~44 | |
| Pembrolizumab + Bevacizumab | NSCLC (A549) | ~400 | ~78 |
Table 3: Pembrolizumab and COL6A1 Downregulation in a Bladder Cancer Xenograft Model
| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Reference |
| Control | Bladder Cancer (T24) | ~1500 | 0 | |
| sh-COL6A1 | Bladder Cancer (T24) | ~800 | ~47 | |
| Pembrolizumab | Bladder Cancer (T24) | ~1000 | ~33 | |
| sh-COL6A1 + Pembrolizumab | Bladder Cancer (T24) | ~300 | ~80 |
Table 4: Pembrolizumab and Interleukin-12 (IL-12) Gene Therapy in a Melanoma Mouse Model
| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Inhibition (%) | Reference |
| Control | Melanoma (B16-F10) | ~1800 | 0 | |
| pIL-12 GET | Melanoma (B16-F10) | ~900 | ~50 | |
| pPD1P (Pembrolizumab homolog) | Melanoma (B16-F10) | ~1200 | ~33 | |
| pIL-12 GET + pPD1P | Melanoma (B16-F10) | ~400 | ~78 |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for in vivo studies comparing immunotherapy regimens in mouse models.
Pembrolizumab Monotherapy in Humanized Mouse Models
-
Animal Model: Non-obese diabetic (NOD).Cg-PrkdcscidIL2rgtm1Wjl/Sz (NSG) mice were transplanted with human CD34+ hematopoietic progenitor and stem cells to create humanized NSG (HuNSG) mice, which develop a human hematopoietic and immune system.
-
Tumor Implantation: HuNSG mice were implanted with human tumor cells, either from patient-derived xenografts (PDX) of non-small cell lung cancer (NSCLC) or a cell line-derived xenograft (CDX) of triple-negative breast cancer (TNBC).
-
Treatment: When tumors reached a volume of 50–120 mm³, mice were randomized into treatment groups. The pembrolizumab group received an initial intraperitoneal (i.p.) injection of 10 mg/kg, followed by 5 mg/kg i.p. every 5 days until the end of the study. The control group received saline injections on the same schedule.
-
Data Collection: Tumor volume was measured regularly using calipers. At the study endpoint, tumors were excised, and immune cell populations within the tumors were analyzed by flow cytometry.
Pembrolizumab and Bevacizumab Combination Therapy
-
Animal Model: Humanized mouse models were established using immunodeficient mice engrafted with human peripheral blood mononuclear cells (PBMCs).
-
Tumor Implantation: Human non-small cell lung cancer (NSCLC) cell lines (A549) were subcutaneously injected into the mice.
-
Treatment: Twenty-one days after PBMC transplantation, mice were randomized into four groups: control (IgG), bevacizumab monotherapy (1 mg/kg, i.p., every 3 days), pembrolizumab monotherapy (10 mg/kg, i.p., every 3 days, starting on day 24), and combination therapy (bevacizumab from day 21 and pembrolizumab from day 24).
-
Data Collection: Tumor growth was monitored throughout the experiment. At the endpoint, tumors were analyzed for changes in tumor vasculature and the frequency and phenotype of tumor-infiltrating lymphocytes.
Pembrolizumab and COL6A1 Downregulation
-
Animal Model: Nude mice were used for the xenograft model.
-
Tumor Implantation: Human bladder cancer cells (T24) with stable knockdown of COL6A1 (sh-COL6A1) or control cells were subcutaneously injected into the mice.
-
Treatment: Mice were divided into four groups: control, sh-COL6A1, pembrolizumab, and sh-COL6A1 + pembrolizumab. Pembrolizumab was administered at a dose of 5 mg/kg every 3 days.
-
Data Collection: Tumor volume was measured every 4 days for 28 days. At the end of the experiment, tumors were excised, weighed, and analyzed.
Pembrolizumab and Interleukin-12 (IL-12) Gene Therapy
-
Animal Model: C57BL/6 mice were used.
-
Tumor Implantation: B16-F10 melanoma cells were subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reached 4-6 mm in diameter, mice were treated with intratumoral injection of plasmids encoding for IL-12 (pIL-12) and/or a mouse homolog of pembrolizumab (pPD1P), followed by gene electrotransfer (GET).
-
Data Collection: Tumor growth was monitored. In some experiments, tumors were harvested 48 hours post-treatment for immunohistochemistry to assess PD-L1 binding.
Conclusion
The in vivo data presented in this guide consistently demonstrate that combination therapies involving pembrolizumab can lead to superior anti-tumor efficacy compared to pembrolizumab monotherapy. The synergistic effects are observed across different cancer types and with various combination partners, including anti-angiogenic agents, gene therapies, and strategies targeting the tumor microenvironment. The detailed experimental protocols provided herein offer a foundation for designing and interpreting future preclinical studies in immuno-oncology. These findings underscore the importance of continued research into rational combination strategies to broaden the clinical benefit of pembrolizumab.
References
- 1. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined pembrolizumab and bevacizumab therapy effectively inhibits non-small-cell lung cancer growth and prevents postoperative recurrence and metastasis in humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of adverse events with PD-1 antibodies
A Comparative Guide to the Adverse Event Profiles of PD-1 Antibodies: Nivolumab, Pembrolizumab, and Cemiplimab
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of immune checkpoint inhibitors is paramount for clinical trial design and therapeutic application. This guide provides a cross-study comparison of the adverse events associated with three prominent PD-1 antibodies: nivolumab, pembrolizumab, and cemiplimab. The information is compiled from meta-analyses and key clinical trials to offer a consolidated overview of their immune-related adverse event (irAE) profiles.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common and significant adverse events observed with nivolumab, pembrolizumab, and cemiplimab. Data is aggregated from various clinical trials and meta-analyses, and incidence rates can vary based on the patient population, cancer type, and study design.
Table 1: All-Grade Adverse Events (Incidence %)
| Adverse Event | Nivolumab | Pembrolizumab | Cemiplimab |
| General | |||
| Fatigue | 18.26%[1] | ~32%[2] | ~66% (Treatment-related)[3] |
| Pruritus (Itching) | 10.61%[1] | ~11%[2] | N/A |
| Diarrhea | 9.47% | ~12% | Common |
| Rash | ~10% | ~16% | Maculopapular rash is common |
| Endocrine | |||
| Hypothyroidism | 6.07% | ~12% | Thyroid Dysfunction (64.7% of irAEs in one study) |
| Hyperthyroidism | 2.82% | N/A | N/A |
| Gastrointestinal | |||
| Colitis | 0.7% | N/A | N/A |
| Pulmonary | |||
| Pneumonitis | 2.2% | N/A | N/A |
| Hepatic | |||
| Hepatotoxicity | N/A | N/A | 17.6% of irAEs in one study |
Table 2: Grade 3 or Higher (Severe) Adverse Events (Incidence %)
| Adverse Event | Nivolumab | Pembrolizumab | Cemiplimab |
| General | |||
| Fatigue | 0.89% | N/A | N/A |
| Anemia | 0.78% | N/A | N/A |
| Hepatic | |||
| Aspartate Aminotransferase (AST) Increase | 0.75% | N/A | Hepatotoxicity (G3) in 1 of 17 patients in one study |
| Dermatologic | |||
| Rash | N/A | N/A | Skin Rash (G3) in 1 of 17 patients in one study |
| Pulmonary | |||
| Pneumonitis | N/A | N/A | 3% |
| Gastrointestinal | |||
| Diarrhea | N/A | N/A | 2% |
Experimental Protocols
The assessment of adverse events in clinical trials of PD-1 inhibitors is standardized through the use of the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .
Methodology for Adverse Event Assessment:
-
Detection and Documentation : All unfavorable and unintended signs, symptoms, or diseases are recorded as adverse events (AEs), regardless of their suspected relationship to the treatment. This is a continuous process throughout the clinical trial.
-
Grading : The severity of each AE is graded on a 5-point scale as defined by the CTCAE:
-
Grade 1 : Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2 : Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3 : Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4 : Life-threatening consequences; urgent intervention indicated.
-
Grade 5 : Death related to AE.
-
-
Attribution : The clinical investigator assesses the causal relationship between the study drug and the adverse event. This is typically categorized as not related, unlikely, possible, probable, or definite.
-
Reporting : Serious Adverse Events (SAEs), which include events that are life-threatening, require hospitalization, result in persistent disability, or lead to death, are subject to expedited reporting to regulatory authorities.
The data presented in the tables above are the result of aggregating such systematically collected data from numerous patients across multiple clinical trials.
Visualizing Mechanisms and Workflows
To better understand the context of these adverse events, the following diagrams illustrate the PD-1 signaling pathway and a typical workflow for managing immune-related adverse events.
Caption: PD-1 Signaling Pathway and Antibody Inhibition.
Caption: General Workflow for Managing Immune-Related Adverse Events.
References
Validating the Efficacy of Pembrolizumab Across Diverse Cancer Cell Lines: A Comparative Guide
Pembrolizumab (marketed as Keytruda®) has emerged as a cornerstone of cancer immunotherapy, demonstrating significant clinical success in a variety of malignancies. As a humanized monoclonal antibody, it functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor. This guide provides a comparative analysis of Pembrolizumab's efficacy in different cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Unleashing the Immune System
Pembrolizumab's therapeutic effect stems from its ability to block the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often expressed on the surface of cancer cells.[1][2] This interaction typically serves as an immune checkpoint, suppressing T-cell activity to prevent autoimmune reactions.[2] Many cancer cells exploit this pathway to evade immune surveillance.[1][2] By binding to PD-1, Pembrolizumab effectively removes these "brakes," restoring the T-cells' ability to recognize and eliminate cancerous cells. This reactivation of T-cells can lead to a robust and durable anti-tumor response.
Signaling Pathway of Pembrolizumab Action
The diagram below illustrates the molecular interactions involved in Pembrolizumab's mechanism of action.
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, restoring T-cell anti-tumor activity.
Comparative Efficacy of Pembrolizumab in Vitro
The efficacy of Pembrolizumab is often evaluated in vitro using co-culture systems that combine cancer cell lines with immune cells (typically peripheral blood mononuclear cells, PBMCs, or specific T-cell populations). This is because Pembrolizumab's primary mode of action is to enhance the anti-tumor activity of T-cells rather than directly inducing cytotoxicity in cancer cells.
| Cancer Type | Cell Line | Experimental System | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | H460, A549 | Co-culture with immune cells and treatment with Pembrolizumab (Pem) and ¹²⁵I seeds. | Combination of Pem and ¹²⁵I induced apoptosis in up to ~65% of cells, compared to <40% for either treatment alone. | |
| Breast Cancer | MDA-MB-231 (TNBC) | Co-culture with PBMCs and anti-PD-1 antibody. | Anti-PD-1 treatment in the presence of lymphocytes reduced the proliferation and viability of MDA-MB-231 cells. | |
| Breast Cancer | MCF-7 (ER+) | Co-culture with PBMCs and anti-PD-1 antibody. | No significant response to anti-PD-1 treatment was observed in terms of proliferation or viability. | |
| Colon Cancer | HCT116 | Co-culture with human cytotoxic T-cells (TALL-104). | A study observed accelerated tumor growth in a humanized mouse model with HCT116 p53-null xenografts after Pembrolizumab administration. | |
| Leukemia / T-Cell Activation | Primary AML cells / PBMCs | Co-culture of PBMCs with Zoledronate-treated AML cells. | Pembrolizumab significantly increased IFN-γ production by γδ T-cells by approximately 30%. | |
| T-Cell Activation | PBMCs | Stimulation with viral peptides (from EBV). | Pembrolizumab increased the secretion of IFN-γ and IL-10 from PBMCs stimulated with EBV peptides. |
Comparison with Alternative PD-1 Inhibitor: Nivolumab
Nivolumab is another widely used anti-PD-1 monoclonal antibody. While both drugs share the same therapeutic target, preclinical and clinical studies have explored potential differences in their activity.
| Feature | Pembrolizumab | Nivolumab | Reference(s) |
| Target | PD-1 Receptor | PD-1 Receptor | |
| Antibody Type | Humanized IgG4 | Fully human IgG4 | |
| Colon Cancer Cell Lines (HT29, HCT116, LoVo) | Data on direct effect on cell proliferation is limited; efficacy is primarily T-cell mediated. | In a study on PD-1+ colon cancer cell lines, Nivolumab was found to promote proliferation, reduce apoptosis, and protect cells from chemotherapy and radiotherapy. | |
| Clinical Efficacy (General) | Has shown significant overall survival benefits in multiple cancer types, including melanoma and MSI-High CRC. | Has also demonstrated broad efficacy across various cancers, including melanoma and NSCLC. |
Experimental Protocols
Accurate validation of Pembrolizumab's efficacy relies on standardized experimental protocols. Below are methodologies for key assays used to assess cell viability, apoptosis, and T-cell activation.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for assessing the impact of Pembrolizumab in a co-culture system.
Caption: A standard workflow for evaluating Pembrolizumab's efficacy in vitro.
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. If using a co-culture system, add immune cells at an appropriate effector-to-target ratio.
-
Treatment: Add varying concentrations of Pembrolizumab or an isotype control antibody to the wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis - Flow Cytometry with Annexin V/PI Staining
This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
-
Cell Preparation: After treatment as described above, collect both adherent and floating cells from each well.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
T-Cell Activation - IFN-γ ELISPOT Assay
The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the number of individual cells secreting a specific cytokine, such as Interferon-gamma (IFN-γ), a key indicator of T-cell activation.
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI-1640 with 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating: Decant the blocking buffer and add the co-culture cell suspension (cancer cells + PBMCs) along with Pembrolizumab or control antibody to the wells.
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator to allow for cytokine secretion and capture.
-
Detection: Remove the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 45-60 minutes at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Dark spots will form on the membrane at the location of each cytokine-secreting cell.
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-producing cells.
References
Safety Operating Guide
Safe Disposal of Lambrolizumab (Pembrolizumab) in a Laboratory Setting
The following guidelines provide essential safety and logistical information for the proper disposal of Lambrolizumab, also known as Pembrolizumab (Keytruda), intended for researchers, scientists, and drug development professionals. These procedures are critical for maintaining laboratory safety and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Although monoclonal antibodies (mAbs) are not always classified as cytotoxic, it is best practice to handle them with care due to the lack of long-term occupational exposure data.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear disposable latex or nitrile gloves.[3]
-
Eye and Face Protection: Use chemical safety goggles and a face shield, especially where splashing is possible.
Always wash hands thoroughly after handling the material. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Waste Categorization and Segregation
Proper disposal begins with correct waste segregation. This compound, as an antineoplastic drug, should be managed according to guidelines for hazardous or chemotherapy waste, even in trace amounts.
| Waste Type | Description | Container Type |
| Trace Contaminated Waste | Items with less than 3% of the original drug remaining by weight (e.g., empty vials, syringes, gloves, gowns, and other contaminated PPE). | Yellow, puncture-resistant, single-use sharps containers or chemotherapy waste bags. |
| Bulk Contaminated Waste | Items containing more than 3% of the original drug, including partially full vials, syringes, or materials from a large spill. | Black RCRA hazardous waste containers. |
Step-by-Step Disposal Protocol
Protocol for Trace Contaminated Waste:
-
Segregation: Immediately after use, place all trace-contaminated items, such as empty vials, used syringes, needles, and contaminated PPE, into a designated yellow chemotherapy waste container.
-
Sharps: All sharps (needles, syringes) must be placed in a puncture-resistant yellow sharps container.
-
Labeling: Ensure the waste container is clearly labeled as "Trace Chemotherapy Waste" or "Biohazard," in accordance with your institution's and local regulations.
-
Sealing: When the container is full (do not overfill), securely seal it to prevent leaks or spills.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected by a licensed medical waste management company.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. This waste should be incinerated at a licensed facility.
Protocol for Bulk Contaminated Waste:
-
Segregation: Place all bulk-contaminated materials, including unused or partially used vials and spill cleanup materials, into a designated black RCRA hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the specific chemical name (Pembrolizumab).
-
Sealing and Storage: Securely seal the container and store it in a designated hazardous waste accumulation area.
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with EPA regulations (40 CFR part 261).
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a face shield.
-
Containment: For liquid spills, cover with an absorbent material (e.g., sand, diatomite, or universal binders). For solid spills, carefully moisten the material to prevent dust generation.
-
Cleaning: Carefully collect all contaminated materials using scoops or other appropriate tools and place them into a black RCRA hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable disinfectant or detergent, followed by water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk chemotherapy waste in the black RCRA container.
-
Reporting: Report the spill to your institution's Environmental Health and Safety department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
